molecular formula C7H12O3 B1618999 4-Oxopentyl acetate CAS No. 5185-97-7

4-Oxopentyl acetate

Cat. No.: B1618999
CAS No.: 5185-97-7
M. Wt: 144.17 g/mol
InChI Key: QYAHGDMPUORRQD-UHFFFAOYSA-N
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Description

4-Oxopentyl acetate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Oxopentyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1093. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Oxopentyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxopentyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxopentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-6(8)4-3-5-10-7(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAHGDMPUORRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199810
Record name 2-Pentanone, 5-(acetyloxy)- (9CI)
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5185-97-7
Record name 5-(Acetyloxy)-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5185-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentanone, 5-(acetyloxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Oxopentyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pentanone, 5-(acetyloxy)- (9CI)
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URL https://comptox.epa.gov/dashboard/DTXSID30199810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PENTANONE, 5-(ACETYLOXY)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7196VN2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Advanced Synthesis of 4-Oxopentyl Acetate: A Modular Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-oxopentyl acetate from ethyl acetoacetate.

Executive Summary

4-Oxopentyl acetate (CAS: 13033-84-6), also known as 5-acetoxy-2-pentanone, is a critical C5 building block in organic synthesis. It serves as a pivotal intermediate in the industrial manufacturing of Thiamine (Vitamin B1) and various antimalarial side chains.

This guide moves beyond generic textbook descriptions to provide a process-intensified protocol . We utilize Ethyl Acetoacetate (EAA) as the starting material, exploiting its dual electrophilic/nucleophilic nature to construct the carbon skeleton via an


-acetyl-

-butyrolactone (ABL) intermediate.
Core Synthetic Strategy

The synthesis is divided into three distinct phases to maximize yield and purity:

  • Alkylation/Cyclization: Reaction of EAA with ethylene oxide to form

    
    -acetyl-
    
    
    
    -butyrolactone (ABL).
  • Decarboxylative Hydrolysis: Ring-opening of ABL to yield 5-hydroxy-2-pentanone.

  • Esterification: Acetylation of the hydroxyl group to the final 4-oxopentyl acetate.

Retrosynthetic Analysis

To understand the causality of the protocol, we must visualize the disconnection. The target molecule is a


-functionalized ketone . Direct alkylation of EAA with a protected 3-carbon alcohol is possible but atom-inefficient. The industrial standard utilizes the latent functionality of Ethylene Oxide (EO) .

Retrosynthesis Figure 1: Retrosynthetic disconnection of 4-oxopentyl acetate to EAA. Target 4-Oxopentyl Acetate (Target) Inter1 5-Hydroxy-2-pentanone (Intermediate) Target->Inter1 Acetylation Inter2 α-Acetyl-γ-butyrolactone (ABL) Inter1->Inter2 Decarboxylative Hydrolysis Start Ethyl Acetoacetate (EAA) + Ethylene Oxide Inter2->Start Alkylation/Cyclization

Phase 1: Synthesis of -Acetyl- -butyrolactone (ABL)

This step involves the ethoxylation of the active methylene group of EAA followed by in situ transesterification (lactonization).

Mechanism & Causality

The reaction relies on the acidity of the


-protons in EAA (

).
  • Deprotonation: A base generates the enolate of EAA.

  • Nucleophilic Attack: The enolate attacks the epoxide ring of ethylene oxide (

    
    -like).
    
  • Intramolecular Cyclization: The resulting alkoxide attacks the ethyl ester, ejecting ethanol and forming the lactone ring.

Experimental Protocol

Reagents:

  • Ethyl Acetoacetate (EAA): 1.0 eq

  • Ethylene Oxide (EO): 1.05 eq (Handle with extreme caution; gas/liquid)

  • Sodium Hydroxide (NaOH): 1.0 eq (aqueous solution) or NaOEt (ethanolic)

  • Solvent: Water/Ethanol mixture (1:1)

Step-by-Step:

  • Cooling: Charge a jacketed reactor with NaOH and water/ethanol. Cool to 0°C . Reason: The reaction with EO is highly exothermic; temperature control is critical to prevent polymerization.

  • Addition: Add EAA slowly, maintaining

    
    . Stir for 30 minutes to ensure complete enolate formation.
    
  • Ethoxylation: Introduce Ethylene Oxide (liquid or gas sparge) slowly. Maintain

    
    .
    
  • Reaction: Allow the mixture to warm to 20–25°C and stir for 12–24 hours.

  • Workup: Neutralize with dilute Acetic Acid. Extract with Dichloromethane (DCM) or Benzene.

  • Purification: Fractional distillation under reduced pressure. ABL boils at approx. 108°C (15 mmHg).

Critical Control Point: Do not use excess strong base, as it can hydrolyze the lactone ring prematurely or cause EAA decomposition.

Phase 2: Decarboxylative Hydrolysis

We now convert the cyclic lactone (ABL) into the linear keto-alcohol.

Mechanism

Acid-catalyzed hydrolysis opens the lactone ring to form


-acetyl-

-hydroxybutyric acid (a

-keto acid derivative). Heating facilitates rapid decarboxylation, releasing

and yielding the ketone.
Experimental Protocol

Reagents:

  • 
    -Acetyl-
    
    
    
    -butyrolactone (ABL): 1.0 eq
  • Sulfuric Acid (

    
    ): 5% aqueous solution (excess water required)
    

Step-by-Step:

  • Mixing: Suspend ABL in the dilute acid solution.

  • Reflux: Heat the mixture to reflux (~100°C ) for 2–4 hours.

    • Observation: Evolution of

      
       gas bubbles indicates the reaction is proceeding.
      
  • Monitoring: Monitor by TLC or GC for the disappearance of ABL.

  • Neutralization: Cool to room temperature. Neutralize carefully with Sodium Bicarbonate (

    
    ) to pH 7.[1]
    
  • Isolation: Saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate.

  • Concentration: Dry organic layer over

    
     and concentrate to yield crude 5-hydroxy-2-pentanone .
    

Phase 3: Acetylation (Final Step)

The final step protects the alcohol as an acetate ester.

Experimental Protocol

Reagents:

  • 5-Hydroxy-2-pentanone (Crude from Phase 2): 1.0 eq

  • Acetic Anhydride (

    
    ): 1.2 eq
    
  • Pyridine or Sodium Acetate: Catalytic amount

  • Solvent: DCM (optional, can run neat)

Step-by-Step:

  • Addition: Add Acetic Anhydride dropwise to the crude 5-hydroxy-2-pentanone containing the catalyst.

    • Exotherm Check: The reaction is exothermic. Maintain temperature

      
      .
      
  • Stirring: Stir at room temperature for 2 hours.

  • Quenching: Add water to hydrolyze excess acetic anhydride.

  • Purification: Separate the organic layer, wash with brine, and dry. Distill the final product under vacuum.

    • Target: 4-Oxopentyl acetate (Boiling Point: ~215°C at atm, or lower under vacuum).

Process Data Summary

ParameterPhase 1 (ABL Synthesis)Phase 2 (Hydrolysis)Phase 3 (Acetylation)
Key Reagent Ethylene OxideDilute

Acetic Anhydride
Temperature 0°C

25°C
100°C (Reflux)25°C
Time 12–24 h2–4 h2 h
Critical Hazard Exotherm/Pressure (EO)

Evolution
Corrosive/Lachrymator
Typical Yield 60–75%80–90%90–95%

Workflow Visualization

The following diagram illustrates the complete reaction pathway and logic flow.

SynthesisWorkflow Figure 2: Step-by-step reaction workflow from EAA to 4-Oxopentyl Acetate. EAA Ethyl Acetoacetate ABL α-Acetyl-γ-butyrolactone (Cyclic Intermediate) EAA->ABL NaOH, 0°C Alkylation EO Ethylene Oxide EO->ABL NaOH, 0°C Alkylation Open β-Keto Acid (Transient) ABL->Open H2O/H+ Ring Opening Alcohol 5-Hydroxy-2-pentanone Open->Alcohol -CO2 Decarboxylation Final 4-Oxopentyl Acetate Alcohol->Final Ac2O Esterification

References

  • Eggersdorfer, M., et al. (2005). "Vitamins".[2][3][4] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Detailed industrial context for ABL and Vitamin B1 intermediates).

  • Organic Syntheses. (1990). "Alkylation of Ethyl Acetoacetate". Org.[5][6] Synth. Coll. Vol. 2. (Foundational protocol for EAA alkylation chemistry).

  • Jiang, M., et al. (2021). "Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1". Organic Process Research & Development. (Modern flow chemistry adaptation of the described pathway).

  • U.S. Patent 2,443,827. (1948). "Preparation of Acetylbutyrolactone". (Historical industrial standard for the EO + EAA reaction).

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of 4-Oxopentyl Acetate

[1][2]

Executive Summary

4-Oxopentyl acetate (

methyl ketoneacetate ester11

This technical guide provides a definitive reference for the spectroscopic identification of 4-Oxopentyl acetate. Unlike standard database entries, this document synthesizes data with mechanistic interpretation, enabling researchers to distinguish this compound from structural isomers (e.g., ethyl levulinate) and validate purity during synthesis.[1]

Structural Context & Synthesis Logic[1][2]

Understanding the synthesis is a prerequisite for interpreting the spectra, particularly for identifying common impurities like unreacted starting materials or hydrolysis byproducts.[1]

Synthesis Pathway

The most robust synthesis involves the acetylation of 5-hydroxy-2-pentanone.[1] This precursor is typically derived from the hydration of cyclopropyl methyl ketone or the reduction of levulinic acid derivatives.[1]

SynthesisWorkflowStart5-Hydroxy-2-pentanone(Precursor)ReactionEsterification(0°C to RT, 4h)Start->ReactionReagentAcetic Anhydride(Ac2O) + PyridineReagent->ReactionWorkupAq. Wash / Extraction(Removal of AcOH)Reaction->WorkupAcetylationProduct4-Oxopentyl Acetate(>98% Purity)Workup->ProductDistillation

Figure 1: Standard synthesis workflow for 4-Oxopentyl acetate. Note that the primary impurity to watch for in NMR is the unreacted alcohol (triplet at

1

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3]

The NMR data provides the most definitive structural proof.[1] The molecule possesses a distinct asymmetry that resolves the aliphatic chain into three unique signals, flanked by two singlet methyl groups.[1]

H NMR Data (400 MHz, )

The proton spectrum is characterized by two distinct singlets (methyl ketone vs. acetate methyl) and a classic propyl chain pattern modified by electron-withdrawing groups.[1]

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
4.08 Triplet (

Hz)
2H

Deshielded by ester oxygen (

-position).[1][2]
2.52 Triplet (

Hz)
2H

Deshielded by ketone carbonyl (

-position).[1][2]
2.16 Singlet3H

Methyl ketone (distinctly downfield from acetate).[1][2]
2.04 Singlet3H

Acetate methyl.[1][2]
1.92 Quintet (

Hz)
2H

Central methylene (

to both functional groups).[1][2]

Expert Insight:

  • Differentiation: The key to distinguishing this from its isomer ethyl levulinate (

    
    ) is the singlet at 2.04 ppm  (acetate) versus a triplet/quartet system  (ethyl group) in the isomer.[1]
    
  • Solvent Effects: In

    
     (Benzene-d6), the methyl singlets often separate further due to the anisotropic effect of the solvent, which can be useful if the peaks overlap in 
    
    
    .[1]
C NMR Data (100 MHz, )
Shift (

ppm)
Carbon TypeAssignmentNotes
207.8 Quaternary (C=O)Ketone CarbonylCharacteristic ketone range (>200 ppm).[1][2]
171.0 Quaternary (C=O)Ester CarbonylCharacteristic ester range (<175 ppm).[1][2]
63.8


Directly attached to oxygen.[1][2]
40.2


Alpha to ketone.[1][2]
29.9


Methyl ketone carbon.[1][2]
22.5

Central

Shielded central methylene.[1][2]
20.9


Acetate methyl carbon.[1][2]

Infrared Spectroscopy (IR)[1][4][5][6]

The IR spectrum is dominated by the carbonyl region.[1] Because the ketone and ester environments are chemically distinct, they typically appear as a split band or a broadened peak with a shoulder.[1]

Wavenumber (

)
IntensityAssignmentDiagnostic Value
1735 - 1745 StrongC=O[1][2] Stretch (Ester)Higher frequency due to induction from oxygen.[1][2]
1715 - 1720 StrongC=O[1][2] Stretch (Ketone)Lower frequency, typical aliphatic ketone.
1235 - 1245 StrongC-O StretchCharacteristic "acetate band".[1][2]
2960, 2870 MediumC-H StretchAliphatic C-H (

).[1][2]
1365 Medium

Bend
"Umbrella" mode, sharp peak.[1][2]

Technical Note: In low-resolution FT-IR, the carbonyls may merge into a single broad peak centered around 1725

11

Mass Spectrometry (EI-MS)[1][7]

The Electron Ionization (70 eV) pattern is dictated by the stability of the acetyl fragment and the potential for McLafferty rearrangements or eliminations.[1]

Molecular Ion:

1
Fragmentation Pathway Logic[1][8]

MSFragmentationM_IonMolecular Ion (M+)m/z 144Frag_43Alpha Cleavage[CH3-C=O]+ m/z 43 (Base Peak 100%)M_Ion->Frag_43 Fast Alpha CleavageFrag_84Loss of Acetic Acid(McLafferty-like Elimination)[M - 60]+ m/z 84M_Ion->Frag_84 Elimination (-AcOH)Frag_101Loss of Acetyl[M - 43]+m/z 101M_Ion->Frag_101 Loss of Acyl

Figure 2: Primary fragmentation pathways.[1] The base peak at m/z 43 is non-diagnostic (common to all methyl ketones and acetates), making the m/z 84 peak critical for identification.[1]

m/zRelative AbundanceFragment AssignmentMechanism
43 100% (Base)

Alpha-cleavage (from both ketone and ester ends).[1][2]
84 20-40%

Elimination of Acetic Acid (

).[1][2]
101 5-15%

Loss of Acetyl group.[1][2]
144 < 1%

Molecular ion (unstable).[1][2]

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols for sample preparation are recommended.

NMR Sample Preparation
  • Solvent Selection: Use

    
     (99.8% D) with 0.03% TMS as an internal standard.[1]
    
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent. High concentrations (>50 mg) may cause chemical shift variations in the carbonyl carbons due to intermolecular hydrogen bonding with trace water.[1]

  • Acquisition:

    • 1H: 16 scans, 30° pulse angle, D1 (relaxation delay) = 1.0 s.

    • 13C: 512 scans, proton-decoupled, D1 = 2.0 s.

GC-MS Method[1][2][8]
  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 15°C/min to 240°C.

    • Hold 5 min.

  • Inlet: Split mode (50:1), 250°C.

  • Ion Source: 230°C, 70 eV.[1]

References

  • National Institute of Standards and Technology (NIST). 2-Pentanone, 5-(acetyloxy)- Mass Spectrum.[1] NIST Standard Reference Database.[1][3][4] [1]

  • PubChem. Compound Summary: 5-Acetoxy-2-pentanone (CAS 5185-97-7).[1] National Library of Medicine.[1] [1]

  • ChemicalBook. CAS 5185-97-7 Basic Information and Spectral Data.[1][1]

4-Oxopentyl Acetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Oxopentyl acetate, a bifunctional organic molecule incorporating both a ketone and an ester moiety, is a compound of significant interest in synthetic organic chemistry. Its structural features make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. This guide provides an in-depth overview of the essential physicochemical properties, synthesis, characterization, and applications of 4-oxopentyl acetate, tailored for researchers, scientists, and professionals in drug development. The CAS number for 4-oxopentyl acetate is 5185-97-7 .

Physicochemical Properties

Understanding the physical constants of a compound is paramount for its effective use in experimental design, including reaction setup, purification, and storage. The key physicochemical properties of 4-oxopentyl acetate are summarized in the table below. The lack of a reported melting point in conjunction with the low melting point of structurally similar esters, such as isopentyl acetate (-78 °C), strongly suggests that 4-oxopentyl acetate exists as a liquid under standard laboratory conditions.

PropertyValueSource(s)
CAS Number 5185-97-7LookChem
Molecular Formula C₇H₁₂O₃LookChem
Molecular Weight 144.17 g/mol LookChem
Boiling Point 213.9 °C at 760 mmHg
Density 0.996 g/cm³
Flash Point 85.4 °C
Solubility Insoluble in water; Slightly soluble in chloroform and ethyl acetate.United States Biological[1]

Synthesis of 4-Oxopentyl Acetate

The most direct and industrially relevant synthesis of 4-oxopentyl acetate is the esterification of levulinic acid (4-oxopentanoic acid). Levulinic acid is a readily available platform chemical derived from the degradation of cellulose.[2] The esterification reaction is typically catalyzed by an acid. While various alcohols can be used, for the synthesis of the acetate ester, acetic acid is the reagent of choice, often in the presence of a strong acid catalyst or by using acetic anhydride.

Experimental Protocol: Acid-Catalyzed Esterification of Levulinic Acid

This protocol describes a general procedure for the synthesis of 4-oxopentyl acetate. The choice of catalyst and reaction conditions can be optimized for yield and purity.[3][4]

Materials:

  • Levulinic acid (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq) or a solid acid catalyst like nanosized TiO₂.[3]

  • Toluene (as solvent and for azeotropic removal of water if using acetic acid instead of anhydride)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane or diethyl ether for extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add levulinic acid and toluene.

  • Add acetic anhydride and the acid catalyst to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 4-oxopentyl acetate.

Causality Behind Experimental Choices:

  • Acetic Anhydride: Using acetic anhydride instead of acetic acid can drive the reaction to completion as it reacts with the water produced, preventing the reverse hydrolysis reaction.

  • Azeotropic Removal of Water: If using acetic acid, a Dean-Stark apparatus can be employed with a solvent like toluene to azeotropically remove the water formed during the esterification, thus shifting the equilibrium towards the product.

  • Catalyst: A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Solid acid catalysts are advantageous as they can be easily filtered and potentially reused.[3][5]

Synthesis_Workflow Reactants Levulinic Acid + Acetic Anhydride + Acid Catalyst Reaction Reflux (e.g., 120°C) Reactants->Reaction Workup Aqueous Workup (NaHCO3 wash) Reaction->Workup Extraction Solvent Extraction (e.g., DCM) Workup->Extraction Purification Vacuum Distillation Extraction->Purification Product 4-Oxopentyl Acetate Purification->Product Spectroscopic_Analysis cluster_nmr Predicted ¹H NMR cluster_ir Predicted IR nmr_s1 ~2.1 ppm (s, 3H) Acetyl CH₃ nmr_s2 ~2.0 ppm (s, 3H) Acetate CH₃ nmr_s3 ~2.7 ppm (t, 2H) Ketone α-CH₂ nmr_s4 ~4.1 ppm (t, 2H) Ester α-CH₂ nmr_s5 ~1.9 ppm (q, 2H) Central CH₂ ir_b1 ~1735-1750 cm⁻¹ Ester C=O Stretch ir_b2 ~1715 cm⁻¹ Ketone C=O Stretch ir_b3 ~1240 cm⁻¹ Ester C-O Stretch Molecule 4-Oxopentyl Acetate Molecule->nmr_s1 Molecule->nmr_s2 Molecule->nmr_s3 Molecule->nmr_s4 Molecule->nmr_s5 Molecule->ir_b1 Molecule->ir_b2 Molecule->ir_b3

Caption: Predicted spectroscopic features of 4-oxopentyl acetate.

Applications in Drug Development and Organic Synthesis

The primary and most well-documented application of a derivative of 4-oxopentyl acetate is in the synthesis of Vitamin B1 (Thiamine). [6]Specifically, 3-chloro-4-oxopentyl acetate is a crucial intermediate in the industrial production of thiamine. [7][8]This highlights the importance of the 4-oxopentyl acetate scaffold in constructing complex, biologically active molecules.

Role in Vitamin B1 (Thiamine) Synthesis

Vitamin B1 is an essential nutrient that plays a vital role in carbohydrate metabolism. [1]The synthesis of thiamine involves the condensation of a pyrimidine moiety with a thiazole ring. 3-Chloro-4-oxopentyl acetate serves as a key precursor for the formation of the thiazole portion of the thiamine molecule. [6]The synthesis often proceeds through a continuous flow process, which offers advantages in terms of safety, efficiency, and scalability compared to traditional batch methods. [8] Beyond its role in Vitamin B1 synthesis, the bifunctional nature of 4-oxopentyl acetate makes it a valuable starting material for a variety of other chemical transformations. The ketone can undergo reactions such as reduction, reductive amination, and aldol condensation, while the ester can be hydrolyzed, transesterified, or reduced. This dual reactivity allows for the creation of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. For instance, related keto-esters are used in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.

Conclusion

4-Oxopentyl acetate is a valuable and versatile chemical intermediate with a significant role in the synthesis of essential compounds like Vitamin B1. Its straightforward synthesis from biomass-derived levulinic acid adds to its appeal from a green chemistry perspective. This guide has provided a comprehensive overview of its physical properties, a reliable synthesis protocol, predicted spectroscopic data for its characterization, and its key applications. For researchers in drug discovery and organic synthesis, a thorough understanding of 4-oxopentyl acetate's chemistry opens up possibilities for the development of novel synthetic routes to a wide array of target molecules.

References

  • Y. Zhang, et al. (2021). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO₂ Particles. MDPI. Available at: [Link]

  • LookChem. (n.d.). 4-Oxopentyl acetate. Retrieved from [Link]

  • A. A. de F. e Silva, et al. (2015). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. ACS Omega. Available at: [Link]

  • Wikipedia. (2024). Levulinic acid. Retrieved from [Link]

  • A. A. de F. e Silva, et al. (2015). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. PMC. Available at: [Link]

  • New Drug Approvals. (2021). THIAMINE, Vitamin B1. Retrieved from [Link]

  • M. Jiang, et al. (2021). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. Organic Process Research & Development. Available at: [Link]

  • C. Wang, et al. (2023). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Angewandte Chemie. Available at: [Link]

  • Krackeler Scientific, Inc. (n.d.). Isopentyl acetate. Retrieved from [Link]

  • FooDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB003296). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Magritek. (n.d.). Isoamyl acetate. Retrieved from [Link]

Sources

Understanding the reaction mechanism of 4-Oxopentyl acetate formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxopentyl acetate (IUPAC: 5-acetoxypentan-2-one; Synonyms: 3-acetylpropyl acetate) is a critical bifunctional intermediate in the synthesis of pharmaceutical agents, particularly thiamine (Vitamin B1) analogs and antimalarial side chains (e.g., Chloroquine derivatives). Its structural utility lies in the coexistence of a reactive ketone and a protected alcohol (ester), allowing for selective downstream functionalization.

This guide provides a rigorous mechanistic analysis and validated experimental protocol for the synthesis of 4-oxopentyl acetate from 2-acetylbutyrolactone (ABL) . Unlike generic preparations, this workflow emphasizes the thermodynamic driving forces of decarboxylation and the kinetic control of chemoselective acetylation.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must look backwards from the target molecule. The 5-carbon backbone with a 1,4-functionalization pattern strongly suggests a ring-opening strategy of a cyclic precursor.

  • Target: 4-Oxopentyl acetate (

    
    )
    
  • Disconnection: The ester bond is the most labile, leading to 5-hydroxy-2-pentanone .

  • Precursor: The 1,4-dicarbonyl relationship in the hydroxy-ketone points to 2-acetylbutyrolactone (ABL) .

  • Strategic Advantage: ABL is an inexpensive industrial commodity. Its acid-catalyzed hydrolysis triggers a spontaneous decarboxylation, irreversibly driving the reaction toward the linear ketone scaffold.

Pathway Visualization

The following diagram outlines the logical flow from precursor to target.

ReactionPathway ABL 2-Acetylbutyrolactone (Cyclic Precursor) Inter Intermediate: 5-Hydroxy-2-pentanone ABL->Inter 1. H3O+, Reflux 2. -CO2 (Decarboxylation) Target Target: 4-Oxopentyl Acetate Inter->Target Ac2O, DMAP (cat) DCM, 0°C to RT CO2 CO2 (Gas) (Thermodynamic Driver) Inter->CO2

Figure 1: Retrosynthetic pathway utilizing the decarboxylative ring-opening of ABL.

Mechanistic Deep Dive

Phase 1: Acid-Catalyzed Hydrolysis & Decarboxylation

The conversion of 2-acetylbutyrolactone to 5-hydroxy-2-pentanone is not a simple hydrolysis; it is a cascade reaction driven by entropy.

  • Protonation & Ring Opening: The lactone carbonyl oxygen is protonated by mineral acid (HCl), making the carbonyl carbon electrophilic. Water attacks, opening the ring to form

    
    -acetyl-
    
    
    
    -hydroxybutyric acid.
  • Decarboxylation (The Driving Force): The resulting intermediate is a

    
    -keto acid. In the presence of heat, the carbonyl group at the 
    
    
    
    -position facilitates decarboxylation via a cyclic six-membered transition state.
    • Key Insight: The evolution of

      
       gas removes a product from the equilibrium, driving the reaction to completion (Le Chatelier’s principle).
      
    • Outcome: Formation of the enol, which tautomerizes to the stable ketone: 5-hydroxy-2-pentanone .

Phase 2: Nucleophilic Acyl Substitution (Acetylation)

While standard acetylation (Acetic Anhydride + Acid) works, high-value synthesis requires DMAP (4-Dimethylaminopyridine) catalysis to ensure mild conditions and prevent side reactions (such as aldol condensation of the ketone).

The DMAP Catalytic Cycle:

  • Activation: DMAP attacks Acetic Anhydride (

    
    ) to form a highly reactive N-acylpyridinium ion.
    
  • Transfer: The alcohol (5-hydroxy-2-pentanone) attacks this activated intermediate.

  • Regeneration: The acetate ion deprotonates the alcohol, releasing the ester product and regenerating DMAP.

DMAP_Cycle DMAP DMAP (Catalyst) Intermediate N-Acetylpyridinium (Activated Species) DMAP->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Intermediate Product 4-Oxopentyl Acetate Intermediate->Product Acyl Transfer Alcohol 5-Hydroxy-2-pentanone (Substrate) Alcohol->Product Product->DMAP Catalyst Regeneration

Figure 2: The Steglich-type acetylation mechanism mediated by DMAP.

Experimental Protocol

Note: This protocol is designed for a 100 mmol scale. Ensure all work is conducted in a fume hood.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]AmountRole
2-Acetylbutyrolactone 128.131.012.8 gPrecursor
HCl (conc. 37%) 36.460.1~1.0 mLCatalyst (Step 1)
Water 18.02Excess30 mLSolvent/Reagent
Acetic Anhydride 102.091.212.2 gAcetylating Agent
DMAP 122.170.050.61 gCatalyst (Step 2)
DCM (Dichloromethane) 84.93Solvent100 mLSolvent (Step 2)
Step 1: Synthesis of 5-Hydroxy-2-pentanone
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reaction: Charge the flask with 2-Acetylbutyrolactone (12.8 g), water (30 mL), and conc. HCl (1 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Checkpoint: Monitor

      
       evolution.[2] The reaction is complete when gas evolution ceases.
      
  • Workup: Cool to room temperature. Neutralize with saturated

    
     until pH ~7.
    
  • Extraction: Extract with DCM (3 x 30 mL). Dry the organic layer over

    
     and concentrate in vacuo.
    
    • Yield Expectation: ~80-90% of crude intermediate (pale yellow oil).

Step 2: Acetylation to 4-Oxopentyl Acetate
  • Setup: Dissolve the crude 5-hydroxy-2-pentanone in dry DCM (100 mL) in a clean RBF under Nitrogen atmosphere.

  • Addition: Add DMAP (0.61 g) and Triethylamine (1.2 equiv, optional acid scavenger). Cool to 0°C in an ice bath.

  • Acetylation: Add Acetic Anhydride (12.2 g) dropwise over 15 minutes.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: Hexane:EtOAc 3:1).

  • Purification: Wash with 1M HCl (to remove DMAP/Pyridine), then saturated

    
    , then Brine. Dry over 
    
    
    
    .[3]
  • Isolation: Remove solvent via rotary evaporation. Distill under reduced pressure (bp ~90°C at 3-7 mmHg) for high-purity applications.

Quality Control & Troubleshooting

Analytical Validation
  • IR Spectroscopy: Look for two distinct carbonyl stretches:

    • ~1740 cm⁻¹ (Ester C=O)[4]

    • ~1715 cm⁻¹ (Ketone C=O)

    • Absence of broad OH stretch at 3400 cm⁻¹.

  • 1H NMR (CDCl3):

    • 
       2.05 (s, 3H, Acetate 
      
      
      
      )
    • 
       2.15 (s, 3H, Ketone 
      
      
      
      )
    • 
       4.05 (t, 2H, 
      
      
      
      -O-Ac)
Common Issues
IssueCauseSolution
Low Yield (Step 1) Incomplete decarboxylationEnsure vigorous reflux; extend time until bubbling stops completely.
Dark Product (Step 2) Exothermic polymerizationMaintain 0°C during

addition; add dropwise.
Residual Acid Poor neutralizationEnsure final wash with

is thorough; check pH of aqueous layer.

References

  • Jiang, M., et al. (2021). "Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1." ResearchGate.[5]

  • ChemicalBook. (n.d.). "2-Acetylbutyrolactone Synthesis and Reaction Conditions." ChemicalBook.

  • National Center for Biotechnology Information. (2026). "Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis." PubMed Central.

  • Organic Syntheses. (n.d.). "Gamma-Chloropropyl Acetate Preparation." Organic Syntheses.

Sources

An In-depth Technical Guide to 4-Oxopentyl Acetate: A Versatile C5 Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1] 4-Oxopentyl acetate, a bifunctional C5 synth-on, has emerged as a valuable and versatile intermediate. Possessing both a ketone and an ester moiety, it offers two distinct points for chemical manipulation, enabling a diverse range of transformations. This guide provides an in-depth analysis of 4-oxopentyl acetate, detailing its synthesis, key reactive properties, and its application in the construction of significant heterocyclic and carbocyclic systems. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and highlight its role in multi-step syntheses, including its critical function as an intermediate in the industrial production of Vitamin B1.

Introduction: The Molecular Blueprint of 4-Oxopentyl Acetate

4-Oxopentyl acetate, also known as 3-acetylpropyl acetate, is a linear five-carbon molecule characterized by a terminal acetate group and a ketone at the C4 position. This unique arrangement of functional groups, separated by a flexible propyl chain, is the foundation of its synthetic utility. The ketone provides a site for nucleophilic addition and enolate chemistry, while the acetate serves as a stable protecting group for a primary alcohol, which can be unveiled when required.

The strategic value of such building blocks lies in their ability to introduce specific functionalities into a target molecule in a controlled manner.[2][3][4][5] The 1,4-dicarbonyl relationship (once the acetate is hydrolyzed) inherent in its structure makes it a prime precursor for a variety of cyclization reactions.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is critical for its effective use in the laboratory, informing choices regarding reaction setup, purification, and storage.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[6]
Molecular Weight 144.17 g/mol [6]
Boiling Point 213.9 °C at 760 mmHg[7]
Flash Point 85.4 °C[7]
Density 0.996 g/cm³[7]
CAS Number 5185-97-7[6]

Synthesis of 4-Oxopentyl Acetate and its Derivatives

While 4-oxopentyl acetate is commercially available, understanding its synthesis provides context for its purity and potential applications. A key industrial application involves the synthesis of its chlorinated derivative, 3-chloro-4-oxopentyl acetate, a crucial intermediate for Vitamin B1 (Thiamine).[8][9] The synthesis of this derivative highlights the robustness of the acetate group under various reaction conditions.

A notable advancement in this area is the development of continuous flow synthesis, which offers significant advantages over traditional batch processing in terms of safety, efficiency, and yield.[10]

Comparative Synthesis: Batch vs. Continuous Flow

The synthesis of 3-chloro-4-oxopentyl acetate from 3-acetyl-3-chlorodihydrofuran-2(3H)-one demonstrates the power of process optimization.[8][11]

ParameterBatch ProcessContinuous Flow Process
Reaction Time ~6 hours~32 minutes (total residence time)
Isolated Yield 60%90%
Product Purity 95% (after distillation)96%
Productivity ~1.47 g/h~1.79 g/h
Key Advantage Established methodologyHigher yield, purity, and safety in shorter time

Data sourced from Organic Process Research & Development.[8][9][11]

Experimental Protocol: Batch Synthesis of 3-Chloro-4-oxopentyl Acetate

This protocol is adapted from the supplementary information of a validated industrial process, ensuring its reliability.[11]

Objective: To synthesize 3-chloro-4-oxopentyl acetate via the hydrolysis and acylation of 3-acetyl-3-chlorodihydrofuran-2(3H)-one.

Materials:

  • 3-acetyl-3-chlorodihydrofuran-2(3H)-one (1.0 eq.)

  • Acetic acid (3.2 eq.)

  • Water (1.1 eq.)

  • 35% Hydrochloric acid (0.1 eq.)

  • Acetic anhydride (2.0 eq.)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • Initial Setup: In a round-bottom flask equipped with a reflux condenser, combine acetic acid (3.2 eq.), water (1.1 eq.), and 35% hydrochloric acid (0.1 eq.).

  • Addition of Starting Material: Add 3-acetyl-3-chlorodihydrofuran-2(3H)-one (1.0 eq.) to the mixture at room temperature.

  • First Reflux: Heat the mixture to 120 °C and maintain reflux for approximately 2 hours. The causality here is that the acidic, aqueous conditions are required to hydrolyze the lactone ring.

  • Acylation: Cool the mixture slightly before adding acetic anhydride (2.0 eq.). This step re-acetylates the free hydroxyl group formed during hydrolysis.

  • Second Reflux: Resume refluxing at 120 °C for an additional 3 hours.

  • Workup - Neutralization: After the reaction is complete (monitored by GC-MS), cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation (90 °C, 3-7 mmHg) to yield the final product.[11]

Core Applications in Heterocyclic Synthesis

The 1,4-dicarbonyl moiety, or a precursor to it, is the defining structural feature of 4-oxopentyl acetate. This makes it an ideal substrate for the Paal-Knorr synthesis, a powerful and classic method for constructing five-membered heterocycles like furans, pyrroles, and thiophenes.[12]

The Paal-Knorr Furan Synthesis

The Paal-Knorr furan synthesis is the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[13][14] Using 4-oxopentyl acetate requires an initial hydrolysis step to unmask the second carbonyl (as a hydroxyl group which then gets oxidized or is already part of a 1,4-diketone precursor). For a direct 1,4-diketone, the mechanism is straightforward.

Causality of Mechanism: The reaction is initiated by the protonation of one carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The enol form of the second carbonyl then acts as the nucleophile, attacking the activated carbonyl to form a five-membered hemiacetal intermediate. Subsequent dehydration, driven by the formation of a stable aromatic furan ring, yields the final product.[13]

Paal_Knorr_Furan start 1,4-Diketone step1 Protonation start->step1 H⁺ intermediate1 Protonated Ketone step1->intermediate1 step2 Enolization intermediate1->step2 Tautomerization intermediate2 Enol Intermediate step2->intermediate2 step3 Cyclization (Nucleophilic Attack) intermediate2->step3 intermediate3 Hemiacetal step3->intermediate3 step4 Protonation & Dehydration intermediate3->step4 H⁺, -H₂O product Furan step4->product

Caption: Mechanism of the Paal-Knorr Furan Synthesis.

Utility in Carbocyclic Ring Formation

Beyond heterocycles, the linear carbon chain of 4-oxopentyl acetate is a versatile precursor for forming carbocyclic systems, particularly five-membered rings like cyclopentenones.[15][16] These reactions typically proceed via intramolecular condensation reactions.

Intramolecular Aldol and Claisen-type Condensations

To form a cyclopentenone, 4-oxopentyl acetate must first be converted into a 1,4-diketone or a related structure that can undergo an intramolecular aldol condensation. Alternatively, if modified to be a diester, it could undergo a Dieckmann condensation, which is an intramolecular Claisen condensation.[17][18][19][20]

Causality of Mechanism: In a base-catalyzed intramolecular aldol condensation of a 1,4-diketone, a proton is abstracted from an α-carbon to form an enolate. This enolate then acts as a nucleophile, attacking the other carbonyl carbon to form a five-membered ring. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone (a cyclopentenone).[21][22]

Intramolecular_Aldol cluster_workflow Cyclopentenone Synthesis Workflow A 1,4-Diketone (from 4-Oxopentyl Acetate derivative) B Enolate Formation A->B Base (e.g., OH⁻) C Intramolecular Nucleophilic Attack B->C Ring Closure D Cyclic Aldol Adduct C->D E Dehydration D->E -H₂O F Cyclopentenone E->F

Caption: Workflow for Cyclopentenone formation via Intramolecular Aldol Condensation.

Case Study: A Key Intermediate in Vitamin B1 Synthesis

The industrial relevance of a building block is the ultimate validation of its utility. 3-Chloro-4-oxopentyl acetate is a pivotal intermediate in the total synthesis of Vitamin B1 (Thiamine).[23][24][25] In this complex synthesis, it serves as the side chain that is coupled with the pyrimidine core to construct the final thiazole ring.

The process involves reacting 2-methyl-4-amino-5-(aminomethyl)pyrimidine with carbon disulfide and 3-chloro-4-oxopentyl acetate.[24][25] The bifunctionality of the acetate derivative is critical: the ketone participates in the thiazole ring formation, while the chloro- group facilitates the initial coupling. This application underscores the importance of having multiple, orthogonally reactive functional groups within a single building block.

VitaminB1_Workflow pyrimidine 2-methyl-4-amino- 5-(aminomethyl)pyrimidine coupling Coupling & Cyclization pyrimidine->coupling cs2 Carbon Disulfide (CS₂) cs2->coupling acetate_deriv 3-chloro-4-oxopentyl acetate acetate_deriv->coupling thiamine Thiamine (Vitamin B1) coupling->thiamine

Caption: Role of 3-chloro-4-oxopentyl acetate in the Vitamin B1 synthesis workflow.

Conclusion

4-Oxopentyl acetate and its derivatives are far more than simple C5 molecules; they are sophisticated tools for the modern synthetic chemist. Their dual functionality allows for a predictable and powerful entry into the synthesis of important heterocyclic and carbocyclic motifs. The demonstrated success in high-yield industrial processes, such as the continuous flow synthesis of a key Vitamin B1 intermediate, solidifies its status as a reliable and efficient building block. For researchers and drug development professionals, a deep understanding of the reactivity and potential of 4-oxopentyl acetate can unlock novel and streamlined pathways to complex molecular targets, ultimately accelerating innovation in chemical and pharmaceutical sciences.

References

  • Jiang, M., Liu, M., Yu, C., Cheng, D., & Chen, F. (2021). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. Organic Process Research & Development, 25(9), 2020–2028. [Link]

  • New Drug Approvals. (2021). THIAMINE, Vitamin B1. ndrugs.com. [Link]

  • LookChem. (n.d.). 4-Oxopentyl acetate. lookchem.com. [Link]

  • Royal Society of Chemistry. (n.d.). Total synthesis of the antibacterial polyketide natural product thailandamide lactone. Chemical Science. [Link]

  • Stenutz, R. (n.d.). 4-oxopentyl acetate. stenutz.eu. [Link]

  • Jiang, M., et al. (2021). Supporting Information for Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: an Important Intermediate for Vitamin B1. Amazon S3. [Link]

  • Jiang, M., Liu, M., Li, W., & Chen, F. (2023). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Research Square. [Link]

  • Justia Patents. (2023). Full continuous-flow preparation method of vitamin B1. patents.justia.com. [Link]

  • ResearchGate. (n.d.). A New Convergent Synthesis of Thiamine Hydrochloride. researchgate.net. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. organic-chemistry.org. [Link]

  • ResearchGate. (n.d.). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. researchgate.net. [Link]

  • PubMed. (2020). Development of oxetane modified building blocks for peptide synthesis. pubmed.ncbi.nlm.nih.gov. [Link]

  • Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. scripps.edu. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. masterorganicchemistry.com. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. en.wikipedia.org. [Link]

  • YouTube. (2018). Dieckmann Condensation Reaction Mechanism. youtube.com. [Link]

  • Royal Society of Chemistry. (2022). Ketones as strategic building blocks for the synthesis of natural product-inspired compounds. Chemical Society Reviews. [Link]

  • PubMed. (2000). A new strategy for cyclopentenone synthesis. pubmed.ncbi.nlm.nih.gov. [Link]

  • Wikipedia. (n.d.). Cyclopentenone. en.wikipedia.org. [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. openstax.org. [Link]

  • Diva Portal. (2023). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. diva-portal.org. [Link]

  • PubMed Central. (n.d.). Facile synthesis of cyclopentenone B1- and L1-type phytoprostanes. ncbi.nlm.nih.gov. [Link]

  • jOeCHEM. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. youtube.com. [Link]

  • Defense Technical Information Center. (n.d.). PARTICIPATION OF THIOCTIC ACID IN THE ACETATE-ACTIVATING REACTION. dtic.mil. [Link]

  • Thieme Chemistry. (n.d.). C-1 Building Blocks in Organic Synthesis. thieme-chemistry.com. [Link]

  • Zhejiang Ruiyang Chemical Co., Ltd. (n.d.). Acetate Solvents in Pharmaceutical & Food Industry. ruiyangchem.com. [Link]

  • Grokipedia. (n.d.). Dieckmann condensation. grokipedia.org. [Link]

  • ResearchGate. (n.d.). Paal–Knorr furan synthesis. researchgate.net. [Link]

  • YouTube. (2014). Claisen Condensation and ß-Keto Esters. youtube.com. [Link]

  • MBB College. (n.d.). Synthesis of Furan. mbbcollege.in. [Link]

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Technical Whitepaper: Solvation Thermodynamics and Application Profiles of 4-Oxopentyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solvation thermodynamics, physicochemical properties, and application protocols for 4-Oxopentyl acetate (CAS: 5185-97-7).

Executive Summary

4-Oxopentyl acetate (4-OPA) is a bifunctional aliphatic ester characterized by two distinct polar centers: a ketone moiety at the C4 position and an acetate ester at the C1 terminus. This unique "dual-pole" architecture confers a solvation profile that bridges the gap between highly polar aprotic solvents (like DMSO) and moderately polar esters (like Ethyl Acetate).

Primarily utilized as a critical intermediate in the continuous-flow synthesis of Thiamine (Vitamin B1), 4-OPA’s solubility behavior is a critical quality attribute (CQA) for process chemists optimizing liquid-liquid extraction (LLE) and crystallization parameters. This guide provides a definitive solubility landscape, supported by theoretical solvation parameters and validated experimental protocols.

Physicochemical Architecture

Understanding the solubility of 4-OPA requires an analysis of its molecular structure. Unlike simple alkyl acetates, the additional ketone group significantly increases the dipole moment and hydrogen bond acceptance capability.

PropertyValueContext
IUPAC Name 5-acetoxypentan-2-one
Molecular Formula

Molecular Weight 144.17 g/mol
Boiling Point 213.9°C (760 mmHg)High boiler; difficult to remove by rotary evaporation.[1][2]
LogP (Predicted) 0.1 – 0.9Moderate lipophilicity; sits on the boundary of water miscibility.
H-Bond Donors 0Aprotic solvent behavior.
H-Bond Acceptors 3High affinity for protic solutes (alcohols, acids).
Hansen Solubility Parameters (HSP)

To predict miscibility without empirical testing, we utilize the Hansen Solubility Parameters. 4-OPA occupies a specific region in the Hansen Space, characterized by moderate polarity and hydrogen bonding capability derived solely from acceptance.

  • 
     (Dispersion):  ~15.8 MPa
    
    
    
    (Attributed to the pentyl backbone)
  • 
     (Polarity):  ~9.5 MPa
    
    
    
    (Enhanced by ketone/ester dipoles)
  • 
     (H-Bonding):  ~7.2 MPa
    
    
    
    (Acceptor interactions only)

Insight: The high


 value suggests 4-OPA is an excellent solvent for polar organic intermediates that are insoluble in Hexane but degrade in water.

Solubility Landscape

The following data categorizes the miscibility of 4-OPA with standard industrial solvents at 25°C.

Table 1: Empirical Solubility Profile
Solvent ClassRepresentative SolventMiscibilityMechanistic Rationale
Polar Protic WaterPartial / Low The hydrophobic C5 chain disrupts the water lattice. Solubility is likely <5% w/w.
Polar Protic Ethanol / MethanolMiscible Favorable dipole interactions; alcohol -OH donates H-bond to 4-OPA carbonyls.
Polar Aprotic DMSOMiscible High entropy of mixing; compatible dipole vectors.
Chlorinated Dichloromethane (DCM)Miscible Excellent compatibility; DCM is the preferred extraction solvent for 4-OPA synthesis.
Esters/Ketones Ethyl Acetate / AcetoneMiscible "Like dissolves like"; nearly identical cohesive energy densities.
Alkanes Hexane / HeptaneConditional Miscible at RT, but phase separation may occur at <0°C due to polarity differences.
Polyols GlycerinInsoluble Glycerin's extensive H-bond network excludes the lipophilic backbone of 4-OPA.

Mechanistic Visualization

The following diagram illustrates the decision logic for selecting 4-OPA as a solvent or solute, based on its bifunctional nature.

SolubilityLogic Start Solute/Solvent Interaction Analysis CheckPolarity Check Polarity/H-Bonding Start->CheckPolarity Protic Protic Solvents (Water, Glycerin) CheckPolarity->Protic High H-Bond Network AproticPolar Polar Aprotic (DCM, DMSO, EtOAc) CheckPolarity->AproticPolar Dipole Matching NonPolar Non-Polar (Hexane, Toluene) CheckPolarity->NonPolar Dispersion Only Result1 Phase Separation (Two Layers) Protic->Result1 Hydrophobic Effect Result2 Fully Miscible (Homogeneous) AproticPolar->Result2 Dipole-Dipole Result3 Temp Dependent (Miscible > 20°C) NonPolar->Result3 Entropy of Mixing

Figure 1: Solvation logic flow for 4-Oxopentyl acetate based on solvent class interactions.

Experimental Protocol: Determination of Miscibility Limits

For researchers requiring precise solubility data (e.g., for liquid-liquid extraction optimization), the following "Cloud Point Titration" protocol is the gold standard.

Reagents & Equipment
  • Analyte: 4-Oxopentyl acetate (>98% purity).[3]

  • Titrant: Water or Buffer (pH 7.4).

  • Detection: Turbidimeter or Visual inspection against a dark background.

  • Vessel: Jacketed glass vial (thermostatted to 25°C ± 0.1°C).

Workflow (Step-by-Step)
  • Preparation: Tare a jacketed vial and add 10.0 g of 4-Oxopentyl acetate.

  • Equilibration: Stir magnetically at 300 RPM. Allow temperature to stabilize at 25°C.

  • Titration:

    • Add water in 10 µL aliquots using a micropipette.

    • Wait 2 minutes between additions for equilibration.

  • Endpoint Detection:

    • Observe for the "Cloud Point" (onset of persistent turbidity or Tyndall effect).

    • This indicates the saturation limit of water in the organic phase.

  • Reverse Phase (Optional):

    • To determine solubility of 4-OPA in water, start with 10.0 g Water and titrate with 4-OPA.

  • Quantification:

    • Calculate mass fraction (

      
      ).
      
Validating the Synthesis Workflow

In the context of Vitamin B1 synthesis, 4-OPA is often dissolved in Dichloromethane (DCM) or Methanol . The following diagram outlines the continuous flow synthesis purification where solubility plays a key role.

SynthesisFlow Feed Precursors: Lactone + Acetyl Chloride Reactor Flow Reactor (Chlorination/Ring Opening) Feed->Reactor Continuous Flow Quench Quench/Neutralization (Aq. NaHCO3) Reactor->Quench Crude Stream Extraction LLE Separation (DCM Phase) Quench->Extraction Biphasic Mixture Product 4-Oxopentyl Acetate (Solution) Extraction->Product Org. Layer Retained Waste Aqueous Waste (Salts) Extraction->Waste Aq. Layer Discarded

Figure 2: Role of solubility in the continuous flow synthesis of 4-OPA intermediates.

Applications & Implications

Vitamin B1 (Thiamine) Synthesis

4-Oxopentyl acetate (specifically its chlorinated derivative, 3-chloro-4-oxopentyl acetate) is the structural backbone of the thiazole ring in Thiamine.[4]

  • Solvent Selection: The reaction with thioformamide requires a solvent that dissolves both the lipophilic ester and the polar thio-reagent. Methanol or Ethanol are preferred because they are miscible with 4-OPA and facilitate the condensation reaction.

Green Solvent Potential

As a derivative of levulinic acid (a biomass platform chemical), 4-OPA is investigated as a "green" high-boiling solvent.

  • Use Case: Replacement for NMP or DMF in coating applications.

  • Limitation: Its reactivity (ester hydrolysis) in high pH environments limits its use to neutral or slightly acidic formulations.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 177837691, 3-Hydroxy-4-oxopentyl acetate. Retrieved January 30, 2026, from [Link]

  • Jiang, M., et al. (2021).[5] Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. Organic Process Research & Development. Retrieved from [Link][5]

  • LookChem. (n.d.). 4-Oxopentyl acetate Properties and CAS 5185-97-7.[1][6][7] Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

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A Prospective Analysis of the Thermochemical Properties of 4-Oxopentyl Acetate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Oxopentyl acetate is a molecule of interest in various chemical and biological contexts. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process design, safety analysis, and modeling its behavior in complex systems. To date, a comprehensive, experimentally validated thermochemical dataset for 4-oxopentyl acetate is not available in the public domain. This technical guide outlines a rigorous, multi-faceted approach for the de novo determination of these critical properties. We present a self-validating system that synergistically combines state-of-the-art experimental techniques with high-accuracy computational chemistry methods. This document is intended for researchers, scientists, and drug development professionals who require reliable thermochemical data and a robust framework for its acquisition.

Introduction: The Need for a Thermochemical Profile

4-Oxopentyl acetate (CAS No. 591-58-2), a bifunctional organic molecule containing both a ketone and an ester group, serves as a versatile building block in organic synthesis and is relevant in the study of flavor and fragrance chemistry. The energetic landscape of a molecule is defined by its thermochemical properties. This data is indispensable for:

  • Reaction Engineering: Predicting the heat of reaction (enthalpy), equilibrium constants, and optimal temperature profiles for synthetic routes involving 4-oxopentyl acetate.

  • Safety and Hazard Analysis: Assessing the thermal stability and potential for runaway reactions.

  • Computational Modeling: Providing accurate parameters for molecular dynamics and quantum mechanics simulations to predict its behavior in various environments.

  • Drug Development: Understanding the energetics of ligand-receptor binding and metabolic pathways where similar structural motifs are present.

Given the absence of published data, this guide proposes a comprehensive research plan to accurately determine the key thermochemical properties of 4-oxopentyl acetate. The core of our approach is the integration of experimental measurements and theoretical calculations, where each component serves to validate and refine the other.

A Dual-Pronged Strategy for Data Acquisition

We propose a concurrent experimental and computational workflow. This dual-pronged approach is designed to produce a highly reliable and cross-validated dataset. Experimental methods provide real-world measurements, while computational methods offer deep mechanistic insights and allow for the calculation of properties that are difficult to measure directly.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_validation Data Synthesis & Validation exp_start High-Purity 4-Oxopentyl Acetate Sample comb_cal Combustion Calorimetry exp_start->comb_cal Sample Characterization dsc Differential Scanning Calorimetry (DSC) exp_start->dsc Sample Characterization vap_press Vapor Pressure Measurement exp_start->vap_press Sample Characterization h_comb ΔH°c (liquid) comb_cal->h_comb Measures cp Cp(T) dsc->cp Measures h_vap ΔH°vap vap_press->h_vap Measures h_form_liq ΔH°f (liquid) h_comb->h_form_liq Calculate via Hess's Law h_form_gas_exp ΔH°f (gas, 298.15 K) (Experimental) h_form_liq->h_form_gas_exp + ΔH°vap s S°(T) cp->s Calculate comp_start In Silico Model of 4-Oxopentyl Acetate geom_opt Geometry Optimization & Vibrational Frequencies (DFT: B3LYP/6-31G(2df,p)) comp_start->geom_opt energy_calc Single-Point Energy (G4 Theory) geom_opt->energy_calc Optimized Geometry thermo_corr Statistical Thermodynamics geom_opt->thermo_corr Frequencies h_form_gas ΔH°f (gas, 0 K) energy_calc->h_form_gas Calculate via Atomization h_form_gas_comp ΔH°f (gas, 298.15 K) (Computational) h_form_gas->h_form_gas_comp + Thermal Correction h_corr Thermal Correction to Enthalpy thermo_corr->h_corr Calculate s_gas S°(gas, T) thermo_corr->s_gas Calculate cp_gas Cp(gas, T) thermo_corr->cp_gas Calculate h_corr->h_form_gas_comp final_data Final Validated Thermochemical Data h_form_gas_exp->final_data Compare & Reconcile h_form_gas_comp->final_data Compare & Reconcile

Caption: Integrated workflow for thermochemical property determination.

Experimental Determination Protocols

A sample of 4-oxopentyl acetate with the highest achievable purity (>99.5%) is a prerequisite for all experimental measurements. Purity analysis should be conducted using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation in the liquid state (ΔH°f(l)) is most accurately determined from the enthalpy of combustion (ΔH°c).

Causality: Combustion calorimetry is the gold standard for determining the enthalpy of formation of organic compounds.[1] By completely combusting the compound in a surplus of oxygen to well-defined products (CO2 and H2O), the energy released can be precisely measured. Hess's Law then allows for the calculation of the enthalpy of formation from the known enthalpies of formation of the combustion products.

Experimental Protocol:

  • Calorimeter Calibration: Calibrate the heat capacity of the bomb calorimeter system by combusting a certified standard reference material, such as benzoic acid, under identical conditions. This step is critical for ensuring the accuracy of the energy measurements.[2]

  • Sample Preparation: As 4-oxopentyl acetate is a volatile liquid, it must be encapsulated in a sealed ampoule (e.g., polyethylene) of known mass and heat of combustion.[3]

  • Combustion: Place the sealed ampoule in the crucible within the bomb. Pressurize the bomb with high-purity oxygen (typically ~30 atm) and place it in the calorimeter's water bath. Initiate combustion via an electrical fuse.

  • Data Acquisition: Record the temperature change of the water bath with high precision over time. The temperature rise, corrected for heat exchange with the surroundings, is directly proportional to the energy of combustion.

  • Calculation:

    • Calculate the total energy released from the temperature change and the calorimeter's heat capacity.

    • Subtract the energy contributions from the combustion of the ampoule and the fuse wire.

    • Normalize the energy to obtain the molar energy of combustion (ΔU°c).

    • Convert the constant volume energy (ΔU°c) to constant pressure enthalpy (ΔH°c) using the ideal gas law to account for the change in the number of moles of gas in the combustion reaction.

    • Apply Hess's Law using the known standard enthalpies of formation of CO2(g) and H2O(l) to derive the standard enthalpy of formation of liquid 4-oxopentyl acetate.[4]

Heat Capacity and Entropy via Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between the sample and a reference as a function of temperature, which can be used to determine the heat capacity (Cp).[5][6]

Causality: Heat capacity is a measure of a substance's ability to store thermal energy. By precisely measuring the heat required to raise the temperature of the sample by a defined amount, we can determine its Cp. Integrating the Cp/T function from near absolute zero provides the standard entropy (S°).

Experimental Protocol:

  • Methodology: The three-step method is employed for accurate Cp measurement.[6][7]

    • Baseline: Run the DSC with two empty, matched crucibles to obtain a baseline heat flow.

    • Standard: Run a certified Cp standard (e.g., sapphire) to calibrate the instrument's response.

    • Sample: Run the 4-oxopentyl acetate sample under the same conditions.

  • Conditions: Perform the runs over a wide temperature range (e.g., from -80°C to 100°C) at a controlled heating rate (e.g., 10-20 K/min).[6]

  • Calculation: The specific heat capacity of the sample is calculated at each temperature using the differences in heat flow between the baseline, standard, and sample runs.

  • Entropy Determination: The standard entropy at a given temperature T (e.g., 298.15 K) is determined by integrating the heat capacity data from as low a temperature as possible, following the relationship: S°(T) = ∫(Cp/T)dT.

Enthalpy of Vaporization via Knudsen Effusion

The enthalpy of vaporization (ΔH°vap) is crucial for relating the liquid-phase and gas-phase thermochemical data. The Knudsen effusion method is suitable for compounds with low to moderate vapor pressures.[8][9]

Causality: This method relates the rate of mass loss of a substance effusing into a vacuum through a small orifice to its vapor pressure.[10][11] By measuring the vapor pressure at different temperatures, the enthalpy of vaporization can be calculated using the Clausius-Clapeyron equation.

Experimental Protocol:

  • Apparatus: A Knudsen cell containing the sample is placed in a high-vacuum chamber. The cell has a small, well-defined orifice.

  • Measurement: The cell is heated to a series of stable temperatures. The rate of mass loss due to effusion is measured with a high-precision microbalance.[9]

  • Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation.[9]

  • Enthalpy of Vaporization: Plot ln(P) versus 1/T. The slope of this plot is equal to -ΔH°vap/R (where R is the gas constant), allowing for the determination of the enthalpy of vaporization.

Computational Chemistry Protocols

Computational methods provide an independent route to thermochemical data, starting from the fundamental principles of quantum mechanics.

Gas-Phase Enthalpy of Formation

High-accuracy composite methods, such as Gaussian-4 (G4) theory, are designed to approximate the results of very high-level calculations with much lower computational cost, achieving chemical accuracy (typically within ~1 kcal/mol).[12][13]

Causality: G4 theory combines a sequence of calculations with varying levels of theory and basis sets to extrapolate to a highly accurate total electronic energy.[12] This energy, when combined with zero-point vibrational energy and thermal corrections, can be used in an atomization scheme to calculate the gas-phase enthalpy of formation at 0 K.

Computational Protocol:

  • Geometry Optimization: The molecular geometry of 4-oxopentyl acetate is optimized using a reliable density functional theory (DFT) method, such as B3LYP with the 6-31G(2df,p) basis set, as prescribed by G4 theory.[12]

  • Vibrational Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated at the same level of theory. These are essential for obtaining the zero-point vibrational energy (ZPVE) and for calculating thermal corrections.

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry, including CCSD(T) and extrapolations to the Hartree-Fock limit, as defined in the G4 protocol.[13]

  • G4 Energy Calculation: The individual energy components are combined according to the G4 recipe to yield a total electronic energy at 0 K (E₀).

  • Atomization Enthalpy: The gas-phase enthalpy of formation at 0 K (ΔH°f(gas, 0 K)) is calculated by the atomization method: ΔH°f(gas, 0 K) = ΣE₀(atoms) - E₀(molecule) - ΣΔH°f(atoms, 0 K) where E₀ are the G4 energies and ΔH°f(atoms, 0 K) are the well-known experimental enthalpies of formation of the constituent atoms (C, H, O).[14]

  • Thermal Correction: The enthalpy of formation at 298.15 K is obtained by adding a thermal correction derived from the calculated vibrational frequencies and standard statistical mechanics formulae.

G start Input: Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) start->opt freq Vibrational Frequency Calculation opt->freq spe High-Level Single-Point Energy Calculations (CCSD(T), HF-limit, etc.) opt->spe stat_mech Statistical Mechanics Partition Functions freq->stat_mech combine Combine Energies (G4 Protocol) spe->combine e0 Total Electronic Energy (E₀) combine->e0 atomize Atomization Scheme e0->atomize h_form_0k ΔH°f (gas, 0 K) atomize->h_form_0k h_form_298k ΔH°f (gas, 298.15 K) h_form_0k->h_form_298k thermo_corr Calculate Thermal Corrections, S°, Cp stat_mech->thermo_corr thermo_corr->h_form_298k s_cp_gas S°(gas), Cp(gas) thermo_corr->s_cp_gas

Caption: Computational workflow for G4 thermochemical calculations.

Gas-Phase Entropy and Heat Capacity

Causality: Using the principles of statistical thermodynamics, the macroscopic thermodynamic properties of entropy and heat capacity can be calculated directly from the microscopic properties of the molecule (i.e., its vibrational frequencies, rotational constants, and mass).[15][16]

Computational Protocol:

  • Input Data: The optimized molecular geometry (for rotational constants) and the scaled harmonic vibrational frequencies from the DFT calculation are used as input.

  • Partition Function Calculation: The total molecular partition function is calculated as the product of the translational, rotational, vibrational, and electronic partition functions.

  • Property Calculation: Standard formulae from statistical mechanics are used to calculate the entropy (S°) and constant volume heat capacity (Cv) from the partition function and its temperature derivatives. The constant pressure heat capacity (Cp) is then found by adding the gas constant R (Cp = Cv + R).[17]

Data Synthesis and Validation

The trustworthiness of the final dataset is established by a rigorous comparison of the experimental and computational results.

  • Enthalpy of Formation: The primary point of comparison is the gas-phase enthalpy of formation at 298.15 K.

    • Experimental Value: ΔH°f(gas, exp) = ΔH°f(liquid, exp) + ΔH°vap(exp)

    • Computational Value: ΔH°f(gas, comp)

    • Validation: The two values should agree within the combined uncertainty of the experimental measurements and the known accuracy of the G4 method (typically < 1.5 kcal/mol or ~6 kJ/mol).[18][19] Any significant discrepancy would necessitate a review of all experimental and computational procedures.

  • Entropy and Heat Capacity: The computationally derived gas-phase S° and Cp values provide a theoretical benchmark. While direct experimental measurement of gas-phase entropy is complex, the calculated values are generally highly reliable and can be used with confidence, provided the computational model is validated by the enthalpy comparison.

  • Comparison with Analogs: The determined values for 4-oxopentyl acetate will be compared with known thermochemical data for structurally similar compounds, such as ethyl acetoacetate (ΔH°f(liquid) ≈ -640.4 kJ/mol).[20] This provides a sanity check and places the new data in the context of established chemical thermodynamics.

Proposed Data Summary

The final, validated data should be presented in a clear and structured format, adhering to IUPAC standards for the presentation of thermochemical data.[21][22]

Table 1: Summary of Target Thermochemical Properties for 4-Oxopentyl Acetate

PropertySymbolTarget Value (units)Determination Method(s)
Liquid Phase (298.15 K)
Standard Enthalpy of FormationΔH°f(l)To be determinedCombustion Calorimetry
Standard Molar Heat CapacityCp(l)To be determinedDifferential Scanning Calorimetry (DSC)
Standard Molar EntropyS°(l)To be determinedDSC (Integration of Cp/T)
Gas Phase (298.15 K)
Standard Enthalpy of FormationΔH°f(g)To be determinedG4 Theory & Experimental (ΔH°f(l) + ΔH°vap)
Standard Molar Heat CapacityCp(g)To be determinedStatistical Thermodynamics (from DFT Frequencies)
Standard Molar EntropyS°(g)To be determinedStatistical Thermodynamics (from DFT Frequencies)
Phase Change
Enthalpy of VaporizationΔH°vapTo be determinedKnudsen Effusion Method

Conclusion

This guide details a robust and self-validating framework for the comprehensive determination of the thermochemical properties of 4-oxopentyl acetate. By synergistically employing precision calorimetry, vapor pressure measurements, and high-accuracy quantum chemical calculations, this protocol is designed to yield a dataset of the highest confidence. The resulting data will fill a critical knowledge gap and provide essential parameters for researchers in organic synthesis, process safety, and computational chemistry, enabling more accurate modeling and safer, more efficient chemical processes. The methodologies outlined herein are grounded in established best practices and can be adapted for the study of other compounds where reliable thermochemical data is lacking.

References

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. National Institutes of Health (NIH). Available at: [Link]

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Experimental methods for determining enthalpy changes. Doc Brown's Chemistry. Available at: [Link]

  • Enthalpy – Simple calorimetry, Combustions of alcohols. Practical Science. Available at: [Link]

  • Calorimetry and Finding the Heat of Combustion. YouTube. Available at: [Link]

  • Enthalpy- Heat of Formation. Chemistry LibreTexts. Available at: [Link]

  • Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. University of California, Davis. Available at: [Link]

  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. BioPchem. Available at: [Link]

  • How Does DSC Measure Heat Capacity? YouTube. Available at: [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Gaussian-4 theory. The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • Entropy (statistical thermodynamics). Wikipedia. Available at: [Link]

  • ThermoML - IUPAC | International Union of Pure and Applied Chemistry. Available at: [Link]

  • Vapor Pressure Measurements Knudsen Effusion Method. Surface Measurement Systems. Available at: [Link]

  • How do I calculate enthalpy of formation (∆Hf) from DFT calculation? ResearchGate. Available at: [Link]

  • MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. ResearchGate. Available at: [Link]

  • Extension of ThermoML: The IUPAC Standard for Thermodynamic Data Communications (IUPAC Recommendations 2011). NIST. Available at: [Link]

  • How to get an enthalpy of formation from ab initio calculations. University of North Texas. Available at: [Link]

  • Vapor Pressure Analyzer. Pragolab. Available at: [Link]

  • Chapter 15. Statistical Thermodynamics. University of California, Berkeley. Available at: [Link]

  • Investigation of Gaussian4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

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Methodological & Application

Application Note: Analytical Protocols for 4-Oxopentyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details validated protocols for the quantification and impurity profiling of 4-Oxopentyl acetate (also known as 3-acetylpropyl acetate or levulinyl acetate). This compound is a critical intermediate in the synthesis of Vitamin B1 (Thiamine) and various pharmaceutical precursors.

Due to its dual functionality (ketone and ester) and moderate volatility (bp ~214°C), a dual-method approach is recommended:

  • GC-MS: The primary method for purity assessment, identification, and volatile impurity profiling (e.g., residual solvents, acetic anhydride).

  • HPLC-UV: A robust alternative for in-process monitoring, particularly when non-volatile contaminants or thermally unstable precursors are present.

Compound Profile & Properties

PropertySpecification
Chemical Name 4-Oxopentyl acetate
Synonyms 3-Acetylpropyl acetate; Levulinyl acetate; 5-Acetoxy-2-pentanone
CAS Number 5185-97-7 (also 84952-68-1)
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Boiling Point ~214°C (at 760 mmHg)
Solubility Soluble in alcohols, esters, acetonitrile; sparingly soluble in water.[1]
Key Impurities 3-Chloro-4-oxopentyl acetate (synthesis byproduct), 3-Acetyl-1-propanol (hydrolysis product).

Method A: GC-MS Analysis (Primary Protocol)

Principle

Gas Chromatography coupled with Mass Spectrometry provides definitive structural confirmation and high-resolution separation of 4-oxopentyl acetate from structurally similar impurities like 3-chloro-4-oxopentyl acetate. The method utilizes a non-polar stationary phase (5% phenyl-methylpolysiloxane) to separate analytes based on boiling point and polarity.

Instrument Configuration
  • System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet: Split/Splitless, maintained at 250°C.

  • Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).

Experimental Parameters
ParameterSetting
Inlet Mode Split (Ratio 50:1)
Injection Volume 1.0 µL
Oven Program Initial: 50°C (Hold 2 min) Ramp 1: 15°C/min to 180°C Ramp 2: 30°C/min to 280°C (Hold 3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Quadrupole 150°C
Scan Range m/z 35–350
Solvent Delay 2.5 min
Sample Preparation
  • Stock Solution: Weigh 50 mg of 4-Oxopentyl acetate into a 20 mL volumetric flask. Dilute to volume with HPLC-grade Ethyl Acetate.

  • Working Standard: Dilute the Stock Solution 1:10 with Ethyl Acetate (final conc. ~0.25 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Mass Spectral Interpretation

The Electron Ionization (EI) spectrum of 4-Oxopentyl acetate (MW 144) typically displays:

  • Base Peak (m/z 43): Dominant peak due to the acetyl group (CH₃CO⁺), originating from both the ketone and ester moieties.

  • Fragment (m/z 84): Loss of Acetic Acid (M - 60). Characteristic of acetate esters (McLafferty rearrangement type or elimination).

  • Fragment (m/z 71): [CH₂CH₂COCH₃]⁺ fragment.

  • Molecular Ion (m/z 144): Often weak or absent; identification relies on retention time and fragment ratios.

Workflow Diagram

GC_Workflow Sample Raw Sample (Liquid) Dilution Dilution (Ethyl Acetate) Sample->Dilution 50 mg -> 20 mL Filter Filter (0.22 µm PTFE) Dilution->Filter GC GC Separation (DB-5ms Column) Filter->GC 1 µL Inj MS MS Detection (EI Source) GC->MS Elution Data Data Analysis (Peak Integration) MS->Data TIC/SIM

Figure 1: GC-MS Analytical Workflow for 4-Oxopentyl Acetate.

Method B: HPLC-UV Analysis (Secondary Protocol)

Principle

High-Performance Liquid Chromatography is employed when the sample contains non-volatile salts or thermally labile precursors that might degrade in a GC inlet. Since 4-Oxopentyl acetate lacks strong chromophores (only carbonyl groups), detection is performed at low UV wavelengths (210 nm).

Instrument Configuration
  • System: Agilent 1260 Infinity II or Waters Alliance e2695.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Column Temp: 30°C.

Experimental Parameters
ParameterSetting
Mobile Phase A Water (Milli-Q) + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection 210 nm (Reference 360 nm)
Injection Volume 10 µL
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase BRemarks
0.010Initial equilibration
8.090Elution of organics
10.090Wash
10.110Re-equilibration
15.010End of Run
System Suitability Criteria
  • Retention Time: ~5.5 - 6.5 min (varies with exact dead volume).

  • Tailing Factor: < 1.5.

  • Theoretical Plates: > 5000.[2]

  • Resolution: > 2.0 between 4-Oxopentyl acetate and 3-Chloro-4-oxopentyl acetate (if present).

Critical Analysis & Troubleshooting

GC-MS vs. HPLC Selection
  • Use GC-MS when: You need to identify unknown side-products or quantify residual solvents (e.g., acetic acid, ethanol). The volatility of 4-oxopentyl acetate makes it ideal for gas-phase analysis.

  • Use HPLC when: The sample is in an aqueous reaction matrix (e.g., flow synthesis output) or contains salts that would foul a GC liner.

Common Interferences
  • Acetic Anhydride: A common reagent in the synthesis. It elutes early in GC (low boiling point) but can cause tailing. Ensure the solvent delay covers the first 2.5 minutes to protect the filament.

  • 3-Chloro-4-oxopentyl acetate: This is a key precursor in Vitamin B1 synthesis. It has a higher molecular weight (178.6 g/mol ) and will elute after 4-oxopentyl acetate on a non-polar GC column (DB-5ms).

Fragmentation Logic (GC-MS)

Frag_Logic Parent Molecular Ion [M]+ m/z 144 (Weak) LossAc Loss of Acetate [M - 60] m/z 84 Parent->LossAc - CH3COOH Base Acylium Ion [CH3CO]+ m/z 43 (Base Peak) Parent->Base Alpha Cleavage LossAc->Base Further Frag

Figure 2: Proposed EI Fragmentation Pathway for 4-Oxopentyl Acetate.

References

  • Jiang, M., et al. (2021).[3] Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. Organic Process Research & Development. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 100904, 4-Oxopentyl acetate. Retrieved from [Link]

  • LookChem. (2023). 4-Oxopentyl acetate Basic Information. Retrieved from [Link]

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Application Note: High-Purity Isolation of 4-Oxopentyl Acetate via Vacuum Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity 4-Oxopentyl acetate (also known as 5-acetoxypentan-2-one or 3-acetylpropyl acetate). The protocol addresses the specific challenge of separating the ester product from its thermodynamic precursor, 5-hydroxy-2-pentanone, and the ring-closed starting material, 2-acetylbutyrolactone.

Executive Summary

4-Oxopentyl acetate is a critical intermediate in the synthesis of antimalarial drugs (e.g., Chloroquine derivatives) and vitamin B1 analogs. Its synthesis—typically via the decarboxylative ring-opening of 2-acetylbutyrolactone followed by acetylation—often yields a crude mixture containing unreacted alcohol (5-hydroxy-2-pentanone), acetic acid, and thermally sensitive oligomers.

Direct atmospheric distillation of this compound is hazardous due to its high boiling point (~214°C), which promotes thermal decomposition and polymerization. This protocol details a Vacuum Fractional Distillation workflow designed to isolate the target ester at <100°C, ensuring >98% purity while preventing thermal degradation.

Physicochemical Profile & Separation Logic

Successful purification requires understanding the thermodynamic properties of the target versus its primary impurities.

Table 1: Component Properties
ComponentFunctionBoiling Point (Atm)Boiling Point (Vac, ~5 mmHg)Separation Challenge
4-Oxopentyl acetate Target Product ~214°C 90–95°C High BP risks decomposition.
5-Hydroxy-2-pentanonePrecursor/Impurity~208–209°C85–88°CCritical: BP is within 5°C of target. Requires fractionation.
Acetic AcidByproduct118°C<30°CCorrosive; remove chemically before distillation.
2-AcetylbutyrolactoneStarting Material~107°C (15 mmHg)~80°CLower boiler under vacuum; appears in forerun.
Oligomers/TarsDegradants>300°CN/ANon-volatile residue.

The Separation Strategy:

  • Chemical Pre-treatment: Because Acetic Acid and Water induce hydrolysis (reverting the ester back to alcohol), they must be removed prior to heating.

  • Vacuum Manifold: Distillation must occur below 100°C. A vacuum of 3–7 mmHg is required.

  • Fractionation: A simple stillhead is insufficient due to the narrow BP gap (<6°C) between the alcohol impurity and the ester. A Vigreux or packed column is mandatory.

Equipment Setup (Visualized)

The following diagram illustrates the required vacuum fractional distillation setup, emphasizing the placement of the fractionating column and vacuum trap to protect the pump from volatile acetates.

DistillationSetup cluster_process Critical Zone: Thermal Management Heating Oil Bath & Stir Plate (Target: 130°C) Flask Round Bottom Flask (Crude Mixture + Stir Bar) Heating->Flask Heat Transfer Column Vigreux Column (20cm, Insulation Wrapped) Flask->Column Vapor Rise Head Distillation Head (Thermometer + Condenser) Column->Head Reflux/Purification Cow Cow Receiver / Pig (Fraction Collection) Head->Cow Distillate Trap Cold Trap (Liquid N2 / Dry Ice) Cow->Trap Vacuum Line Pump High Vacuum Pump (<5 mmHg) Trap->Pump Protection Manometer Digital Manometer Manometer->Trap Monitor Pressure

Caption: Schematic of the vacuum fractional distillation rig. Note the Vigreux column placement to ensure theoretical plate separation between the alcohol impurity and the target ester.

Detailed Protocol

Phase 1: Pre-Distillation Workup (Crucial)

Do not skip this phase. Distilling acidic crude mixtures will corrode the pump and hydrolyze the product.

  • Quench: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate.

  • Neutralize: Wash the organic layer with Saturated NaHCO₃ (aq) until gas evolution ceases. This removes acetic acid.[1]

  • Wash: Wash with Brine (saturated NaCl) to remove residual water and water-soluble alcohols.

  • Dry: Dry the organic phase over Anhydrous MgSO₄ for 30 minutes. Filter.

  • Concentrate: Remove the extraction solvent (DCM/EtOAc) via Rotary Evaporator. Result: Crude yellow oil.

Phase 2: Vacuum Fractional Distillation

Parameters:

  • System Pressure: 3 – 7 mmHg (Torr).[2]

  • Bath Temperature: Start at 110°C, ramp to 140°C max.

  • Coolant: Water/Glycol at 5°C.

Step-by-Step:

  • Equilibration:

    • Load the crude oil into the flask. Add a large magnetic stir bar (prevent bumping).

    • Apply vacuum slowly. Watch for foaming.

    • Once pressure stabilizes at <10 mmHg, begin heating the oil bath to 110°C.

    • Observation: Allow the column to reflux for 10–15 minutes before collecting. This "wets" the column and establishes the temperature gradient.

  • Fraction 1: Forerun (The "Garbage" Cut)

    • Vapor Temp: < 85°C (at 5 mmHg).

    • Composition: Residual solvents, unreacted 2-acetylbutyrolactone, and trace water.

    • Action: Collect until the temperature spikes or stabilizes at a higher plateau. Discard or recycle.

  • Fraction 2: The Transition (Intermediate)

    • Vapor Temp: 85°C – 89°C.

    • Composition: Mixture of 5-hydroxy-2-pentanone (alcohol) and 4-oxopentyl acetate.

    • Action: Collect in a separate small flask. This fraction is impure.

  • Fraction 3: The Main Heart (Target Product)

    • Vapor Temp: 90°C – 95°C (at ~5 mmHg).

    • Appearance: Clear, colorless liquid.[3]

    • Action: Collect this fraction steadily. Monitor the vacuum gauge; fluctuations will alter the boiling point.

    • Note: If the bath temp exceeds 150°C and distillation slows, stop. The residue is polymeric.

  • Shutdown:

    • Remove heat source.

    • Allow flask to cool to <50°C under vacuum.

    • Bleed nitrogen/air slowly into the system to restore atmospheric pressure.

Quality Control & Troubleshooting

Analytical Validation
  • GC-MS: The target ester (MW 144) should appear as a single sharp peak. The alcohol impurity (MW 102) will elute earlier on non-polar columns (e.g., DB-5).

  • 1H NMR (CDCl₃):

    • Look for the Singlet at ~2.05 ppm (Terminal Methyl Ketone).

    • Look for the Singlet at ~2.01 ppm (Acetate Methyl).

    • Diagnostic: The triplet at ~4.0-4.1 ppm corresponds to the -CH2-O- protons. If this signal is shifted upfield to ~3.6 ppm, you have significant alcohol contamination (hydrolysis).

Troubleshooting Table
IssueCauseSolution
Product is Dark/Yellow Oxidation or PolymerizationDistilled too hot (>150°C bath). Ensure vacuum is deep (<10 mmHg).
Low Yield Hydrolysis during distillationIncomplete neutralization of Acetic Acid in Phase 1.
Poor Separation Column flooding or too fastReduce heat input. Wrap column in foil/glass wool for insulation.[4]
Bumping High viscosity/Water pocketsUse a larger stir bar and ensure crude was dried thoroughly with MgSO₄.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 177837691, 3-Hydroxy-4-oxopentyl acetate. Retrieved January 30, 2026 from [Link]

  • Jiang, M., et al. (2023). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. ResearchGate. Retrieved January 30, 2026 from [Link]

  • University of Rochester, Dept. of Chemistry. Purification: Fractional Distillation Protocols. Retrieved January 30, 2026 from [Link]

Sources

Scale-up synthesis of 4-Oxopentyl acetate in a pilot plant

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pilot-Scale Synthesis of 4-Oxopentyl Acetate

Subtitle: Process Optimization, Safety Protocols, and Engineering Controls for the Scale-Up of 5-Acetoxy-2-pentanone from 2-Acetylbutyrolactone.

Executive Summary

This guide details the pilot-plant scale synthesis of 4-Oxopentyl acetate (IUPAC: 5-acetoxy-2-pentanone), a critical intermediate in the manufacturing of antimalarial drugs (chloroquine derivatives) and Vitamin B1 analogs.

While laboratory methods often utilize ring-opening of methyl-vinyl-dioxolane, this protocol focuses on the hydrolytic decarboxylation of 2-acetylbutyrolactone (ABL) followed by acetylation . This route is selected for its atom economy and raw material availability. However, it presents specific engineering challenges—notably massive


 evolution and exothermic acetylation—that require rigorous process control strategies during scale-up.

Reaction Chemistry & Mechanism

The synthesis proceeds via a two-stage "telescoped" process (or distinct two-step batch) involving ring opening, decarboxylation, and esterification.

Scheme:

  • Hydrolysis/Decarboxylation: 2-Acetylbutyrolactone undergoes acid-catalyzed hydrolysis to form a

    
    -keto acid intermediate, which spontaneously decarboxylates to yield 5-hydroxy-2-pentanone  (Acetopropyl alcohol) and 
    
    
    
    .
  • Acetylation: The alcohol is esterified with Acetic Anhydride (

    
    ) to form 4-Oxopentyl acetate.
    

Thermodynamic Considerations:

  • Decarboxylation: Highly favorable entropically (

    
    ) due to gas release.
    
  • Kinetics: First-order dependence on ABL concentration; however, the rate is heat-transfer limited in large reactors due to the endothermic hydrolysis competing with the need to drive off

    
    .
    
Visual 1: Reaction Pathway (DOT Diagram)

ReactionPathway ABL 2-Acetylbutyrolactone (Precursor) Inter Intermediate: Beta-Keto Acid ABL->Inter + H2O / H+ (Hydrolysis) Alcohol 5-Hydroxy-2-pentanone (Acetopropyl Alcohol) Inter->Alcohol - CO2 (Decarboxylation) CO2 CO2 Gas (Off-gas) Inter->CO2 Product 4-Oxopentyl Acetate (Target) Alcohol->Product + Ac2O (Acetylation) AcOH Acetic Acid (Byproduct) Alcohol->AcOH

Caption: Chemical pathway from 2-Acetylbutyrolactone to 4-Oxopentyl Acetate showing critical gas evolution step.

Critical Process Parameters (CPPs) & Safety

Scale-up introduces hazards not visible in gram-scale synthesis.

ParameterSpecificationScientific Rationale
Dosing Rate (ABL)

(for 500L Reactor)
Critical Safety: Decarboxylation releases 1 mole of gas per mole of reactant. Rapid addition causes "gas hold-up" resulting in reactor pressurization or foam-over.
Reaction Temp

Required to ensure instantaneous decarboxylation. If temp drops, ABL accumulates; subsequent reheating triggers a thermal runaway/gas explosion.
pH Control

Acid catalysis is required for ring opening. Insufficient acid leads to incomplete conversion and difficult emulsion during workup.
Ac2O Addition

(Initial)
Acetylation is highly exothermic. High temp addition risks uncontrollable reflux of acetic anhydride.

Pilot Plant Protocol (50 L Scale)

Equipment Requirements:

  • Reactor: 50 L Glass-Lined Steel Reactor (GLR) or Hastelloy (due to acidic halides).

  • Condenser: Shell-and-tube heat exchanger (primary) + Vent condenser (secondary) to capture volatiles entrained in

    
    .
    
  • Scrubber: Caustic scrubber connected to the vent line to neutralize acidic vapors.

  • Dosing: Peristaltic pump or diaphragm pump with mass flow control.

Phase 1: Hydrolytic Decarboxylation
  • Charge Water/Acid: Load

    
     of Deionized Water and 
    
    
    
    of Conc.
    
    
    (or
    
    
    ) into the reactor.[1]
  • Heat to Reflux: Heat the aqueous heel to

    
    . Ensure vigorous agitation (Tip Speed 
    
    
    
    ).
  • Controlled Addition (The "Semi-Batch" Mode):

    • Load

      
       of 2-Acetylbutyrolactone (ABL)  into the dosing vessel.
      
    • Initiate dosing of ABL into the hot acid solution.

    • Rate: Set initial rate to

      
      . Monitor reactor pressure and vent flow.
      
    • Self-Validating Step: If reactor pressure rises

      
       above atmospheric, STOP  dosing immediately. This indicates gas evolution is faster than venting capacity.
      
  • Post-Reaction Cook: After addition is complete, maintain reflux for 2 hours until

    
     evolution ceases (verify via bubble counter or flow meter on vent).
    
  • Intermediate Check: Sample for GC. Target:

    
     conversion of ABL to 5-hydroxy-2-pentanone.
    
Phase 2: Acetylation (Telescoped or Isolated)

Note: For highest purity, the intermediate alcohol can be salted out and dried. For throughput, we proceed directly (telescoped) after removing water, but the protocol below assumes a solvent extraction/drying step for robustness.

  • Extraction (Intermediate): Cool to

    
    . Saturate aqueous layer with NaCl.[2] Extract 5-hydroxy-2-pentanone with Dichloromethane (DCM) or Ethyl Acetate (
    
    
    
    ).
  • Concentration: Strip solvent under reduced pressure to obtain crude oil.

  • Acetylation Reaction:

    • Charge crude 5-hydroxy-2-pentanone back to the reactor.

    • Add Acetic Anhydride (

      
       relative to alcohol).
      
    • Catalyst: Add

      
       Sodium Acetate (anhydrous).
      
    • Heat: Slowly heat to

      
       for 3 hours.
      
    • Exotherm Warning: Monitor internal temperature (

      
      ). If 
      
      
      
      , apply full cooling.
Phase 3: Workup & Purification
  • Quench: Cool to

    
    . Add 
    
    
    
    water to hydrolyze excess acetic anhydride. Stir for 30 mins.
  • Neutralization: Adjust pH to 7.0 using

    
     NaOH solution.
    
  • Phase Separation: Separate organic layer.[1]

  • Distillation:

    • Perform fractional vacuum distillation.

    • Fore-run: Discard fraction boiling

      
       at 
      
      
      
      .
    • Main Cut: Collect 4-Oxopentyl acetate at

      
       (
      
      
      
      ).

Process Analytical Technology (PAT) & Logic

To ensure "Trustworthiness" and reproducibility, the process must be monitored using specific markers.

Visual 2: Pilot Plant Workflow & Control Logic (DOT)

ProcessLogic cluster_safety Safety Interlocks PressureSensor Reactor Pressure (PT-101) Decision Is Pressure > 0.2 bar? PressureSensor->Decision TempSensor Internal Temp (TT-101) DosingPump ABL Dosing Pump Reactor 50L Reactor (Reflux Mode) DosingPump->Reactor Feed ABL Reactor->PressureSensor Scrubber Caustic Scrubber (CO2 Neutralization) Reactor->Scrubber Vent Gas (CO2) ActionStop EMERGENCY STOP Dosing Decision->ActionStop YES ActionContinue Continue Dosing Decision->ActionContinue NO

Caption: Control logic for ABL dosing. Pump shuts down if reactor pressure exceeds safety limits.

Troubleshooting & Quality Attributes

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete DecarboxylationEnsure reflux time is sufficient. Check pH (must be acidic).
High Impurity (Polymer) Thermal degradationAvoid pot temperatures

during distillation.
Foaming Rapid

release
Reduce ABL dosing rate. Add silicone-based antifoam (10 ppm).
Color (Dark) Oxidation / Aldol condensationConduct acetylation under Nitrogen blanket.

References

  • Continuous Flow Synthesis of 4-Oxopentyl Acetate Derivatives: Jiang, M., et al. (2021).[3] "Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1." Organic Process Research & Development. ACS Publications. [Link]

  • Synthesis of 2-Acetylbutyrolactone (Precursor): U.S. Patent 5,789,603. "Method for preparing 2-acetyl-gamma-butyrolactone."[4] Google Patents.

  • Safety Data & Handling: PubChem Compound Summary for 2-Acetylbutyrolactone. National Center for Biotechnology Information. [Link]

  • General Decarboxylation Protocols: Organic Syntheses, Coll. Vol. 4, p. 597 (1963); Vol. 31, p. 74 (1951). (Foundational chemistry for acetopropyl alcohol synthesis). [Link]

Sources

Enzymatic synthesis of chiral derivatives from 4-Oxopentyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Asymmetric Reduction of 4-Oxopentyl Acetate

Executive Summary

This guide details the protocol for the enantioselective enzymatic reduction of 4-oxopentyl acetate (also known as 5-acetoxy-2-pentanone) to yield chiral 4-hydroxypentyl acetate . This transformation is a critical entry point for accessing chiral 1,4-diols and heterocyclic building blocks used in pharmaceutical synthesis (e.g., Vitamin B1 analogues, antifungal agents).

Unlike traditional metal-hydride reductions which yield racemates, biocatalytic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers theoretical yields of 100% with enantiomeric excess (ee) >99%. This protocol utilizes a coupled cofactor regeneration system (Glucose/GDH) to ensure thermodynamic drive and economic viability.

Mechanistic Insight & Experimental Logic

The Substrate & Challenge

4-Oxopentyl acetate presents a methyl ketone moiety distal to an ester group.

  • Substrate: 4-Oxopentyl acetate (Achiral, Prochiral ketone).

  • Target: (S)- or (R)-4-Hydroxypentyl acetate.

  • Chemo-selectivity Challenge: Chemical reductants (e.g., LiAlH4) would indiscriminately reduce the ester moiety. Enzymes provide perfect chemoselectivity for the ketone, leaving the acetate ester intact.

The Biocatalytic System

The reaction relies on the transfer of a hydride from the cofactor NADPH to the carbonyl carbon of the substrate. To prevent stoichiometric consumption of expensive NADPH, a secondary enzyme, Glucose Dehydrogenase (GDH) , oxidizes glucose to gluconolactone, regenerating NADPH in situ.

Key Design Choices:

  • Buffer System: Potassium Phosphate (KPi), pH 7.[1]0. Reasoning: Most KREDs exhibit optimal stability at neutral pH. Acidic conditions degrade NADPH; basic conditions hydrolyze the substrate ester.

  • Co-solvent: Isopropyl Alcohol (IPA) or DMSO (5-10% v/v). Reasoning: Enhances substrate solubility without denaturing the enzyme.

  • Temperature: 30°C. Reasoning: Balance between reaction rate and enzyme half-life.

Reaction Pathway Visualization

The following diagram illustrates the coupled redox cycle required for this synthesis.

ReactionPathway cluster_0 Cofactor Regeneration Cycle cluster_1 Asymmetric Synthesis Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH Enzyme Glucose->GDH Substrate 4-Oxopentyl Acetate (Achiral) Product Chiral 4-Hydroxypentyl Acetate (>99% ee) Substrate->Product Reduction KRED KRED Enzyme Substrate->KRED NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->NADP KRED

Caption: Coupled enzymatic cycle showing KRED-mediated reduction driven by GDH-mediated glucose oxidation.

Material Selection & Preparation

ComponentSpecificationRoleSource/Notes
Substrate 4-Oxopentyl acetateStarting MaterialSynthesis via acetolysis of 2-methyl-THF or commercial sourcing.[2]
Enzyme KRED Panel (e.g., Codexis, Evoxx)CatalystScreen for stereoselectivity ((R) vs (S)).
Cofactor NADP+ (Disodium salt)Hydride CarrierCatalytic amount (0.5 - 1.0 mM).
Recycle Enzyme GDH (CDX-901 or similar)RegeneratorExcess activity units (U) relative to KRED.
Co-substrate D-GlucoseHydride Donor1.1 - 1.5 equivalents relative to substrate.
Buffer 100 mM KPi, pH 7.0MediumMaintain pH; add MgCl2 (1 mM) if KRED is Mg-dependent.

Experimental Protocols

Protocol A: Enzyme Screening (Micro-scale)

Objective: Identify the optimal KRED variant for activity and stereoselectivity.

  • Preparation: Prepare a "Master Mix" containing:

    • Buffer: 900 µL 100 mM KPi (pH 7.0) containing 1 mM MgCl2.

    • Cofactor: 1 mM NADP+.

    • Recycle System: 200 mM Glucose + 5 U/mL GDH.

  • Enzyme Loading: Dispense 1-2 mg of different KRED lyophilized powders into a 96-well deep-well plate.

  • Initiation: Add 980 µL of Master Mix to each well. Shake to dissolve enzyme.

  • Substrate Addition: Add 20 µL of 4-Oxopentyl acetate (dissolved in DMSO, 50 mg/mL stock) to each well. Final substrate conc: ~1 g/L.

  • Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quenching & Analysis: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex vigorously. Centrifuge to separate phases. Analyze organic phase by GC (chiral column).

Protocol B: Preparative Scale Synthesis (1 Gram Scale)

Objective: Produce isolated material for characterization.

  • Reactor Setup: Use a 50 mL jacketed glass vessel with overhead stirring.

  • Buffer Preparation: Charge 25 mL of 100 mM KPi buffer (pH 7.0).

  • Cofactor Mix: Add:

    • Glucose (1.5 eq, ~0.6 g).

    • NADP+ (10 mg, catalytic).

    • GDH (20 mg, ~500 Units).

  • Substrate Addition: Add 4-Oxopentyl acetate (1.0 g, 6.9 mmol).

    • Note: If solubility is poor, add 1-2 mL IPA or DMSO.

  • Enzyme Initiation: Add the selected KRED (20-50 mg depending on specific activity).

  • Reaction Control:

    • Stir at 30°C.

    • pH Control (Critical): The oxidation of glucose produces gluconic acid, which drops the pH. Monitor and maintain pH 7.0 by automatic titration with 1M NaOH.

  • Work-up:

    • Monitor conversion by TLC/GC. When >99% conversion is reached (typically 12-24 h), stop stirring.

    • Add Celite (0.5 g) to aid filtration of protein emulsion. Filter.

    • Extract filtrate 3x with EtOAc (3 x 30 mL).

    • Dry combined organics over MgSO4, filter, and concentrate in vacuo.

Analytical Methods

Gas Chromatography (GC) Method for Conversion & EE:

  • Column: Chiral Cyclodextrin-based column (e.g., CP-Chirasil-Dex CB or Hydrodex-β-TBDAc).

  • Carrier Gas: Helium, constant flow 1.5 mL/min.

  • Temperature Program: 80°C (hold 2 min) -> ramp 5°C/min -> 160°C.

  • Detection: FID at 250°C.

  • Expected Elution:

    • 4-Oxopentyl acetate: ~8.5 min.

    • (R)-4-Hydroxypentyl acetate: ~10.2 min.

    • (S)-4-Hydroxypentyl acetate: ~10.5 min.

    • Note: Elution order must be verified with authentic standards.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Conversion (<50%) pH Drop (Gluconic acid buildup)Ensure active pH stat (titration with NaOH).
Low Conversion (<50%) Enzyme InhibitionSubstrate/Product inhibition. Feed substrate slowly (fed-batch).
Poor Enantioselectivity Wrong Enzyme / RacemizationScreen different KRED homologues. Ensure pH is not >8.0 (prevents racemization).
Emulsion during Workup Protein denaturationFilter through Celite before extraction. Add brine to aqueous phase.

Workflow Diagram

Workflow Start Start: 4-Oxopentyl Acetate Screen Step 1: 96-Well KRED Screening (Identify Hit) Start->Screen Decision Hit Identified? (>90% Conv, >99% ee) Screen->Decision Decision->Screen No (Test new panel) Optimize Step 2: Process Optimization (pH control, Substrate Loading) Decision->Optimize Yes ScaleUp Step 3: Preparative Scale (1g - 1kg) (pH Stat, Fed-Batch) Optimize->ScaleUp Extraction Step 4: Downstream Processing (EtOAc Extraction, Distillation) ScaleUp->Extraction

Caption: Step-by-step workflow from enzyme screening to product isolation.

References

  • Hollmann, F., Arends, I. W., & Holtmann, D. (2011). Enzymatic reductions for the chemist. Green Chemistry, 13(9), 2285-2314.

  • Jiang, M., Liu, M., Yu, C., Cheng, D., & Chen, F. (2021). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1.[3] Organic Process Research & Development, 25(9), 2020–2028.

    • Context: Describes the synthesis and handling of the chlorinated analogue, validating the stability and industrial relevance of the 4-oxopentyl acet
  • Moore, J. C., et al. (2007). Directed evolution of a para-nitrobenzyl esterase for aqueous-organic solvents. Nature Chemical Biology.
  • Goldberg, K., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions. Applied Microbiology and Biotechnology.

    • Context: Comprehensive review of whole-cell vs isolated enzyme reduction str

Sources

Application Note: 4-Oxopentyl Acetate in the Synthesis of N-Aryl Pyrrole Intermediates via Paal-Knorr Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview of the application of 4-oxopentyl acetate as a versatile C5 building block for the synthesis of pharmaceutically relevant N-aryl pyrrole intermediates. We explore the strategic utility of its 1,4-dicarbonyl functionality, which, upon simple hydrolysis, enables facile access to complex heterocyclic scaffolds through the Paal-Knorr synthesis. The document elucidates the reaction mechanism, provides a detailed, field-proven protocol for the synthesis of a model N-aryl pyrrole, and discusses the causality behind key experimental choices, ensuring scientific integrity and reproducibility for researchers in drug discovery and development.

Introduction: The Strategic Value of 4-Oxopentyl Acetate

In the landscape of pharmaceutical synthesis, the efficient construction of heterocyclic cores is a paramount objective. Pyrroles, in particular, represent a privileged scaffold found in a multitude of natural products and clinically significant drugs.[1] 4-Oxopentyl acetate, an ester of levulinic acid, emerges as a highly valuable and cost-effective precursor for such syntheses. Its core value lies in the latent 1,4-dicarbonyl moiety (specifically, a 1,4-keto-aldehyde equivalent upon hydrolysis), which is the ideal substrate for the Paal-Knorr pyrrole synthesis—one of the most robust and widely employed methods for forming the pyrrole ring.[2][3]

The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or weakly acidic conditions, to generate the corresponding N-substituted pyrrole.[2][3] The use of an acid catalyst, such as acetic acid or trifluoroacetic acid, is known to accelerate the reaction rate.[3] This application note will focus on the synthesis of an N-aryl pyrrole, a common motif in medicinal chemistry, by reacting 4-oxopentyl acetate with a primary aromatic amine.

The Paal-Knorr Reaction: Mechanism and Rationale

The Paal-Knorr synthesis is a powerful cyclocondensation reaction that efficiently transforms simple acyclic precursors into aromatic five-membered heterocycles.[2] The generally accepted mechanism for the pyrrole synthesis involves several key steps:

  • Amine Addition & Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. In an acidic medium, the carbonyl group is protonated, enhancing its electrophilicity and facilitating the attack. This step forms a hemiaminal intermediate.[2]

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs a second, intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step is often the rate-determining step and results in a 2,5-dihydroxytetrahydropyrrole derivative.[2][4]

  • Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a two-fold dehydration (loss of two water molecules), driven by the stability of the resulting aromatic system, to yield the final substituted pyrrole.[2]

The choice of a weak acid catalyst, like acetic acid, is crucial. It is strong enough to protonate the carbonyls and facilitate dehydration but not so strong as to promote side reactions or the formation of furan byproducts, which can occur at very low pH.[5]

Paal_Knorr_Mechanism Figure 1: Generalized Paal-Knorr Pyrrole Synthesis Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Outcome Reactants 4-Oxopentyl Acetate (hydrolyzed in situ) + Primary Amine (R-NH2) Catalysis Acid Catalysis (e.g., Acetic Acid) Reactants->Catalysis 1. Mix Condensation Cyclocondensation Catalysis->Condensation 2. Heat (Reflux) Dehydration Dehydration & Aromatization Condensation->Dehydration 3. Intermediate Formation Product N-Substituted Pyrrole Intermediate Dehydration->Product 4. Final Product

Caption: Figure 1: Generalized Paal-Knorr Pyrrole Synthesis Workflow.

Application Protocol: Synthesis of 1-(1-(4-methoxyphenyl)-5-methyl-1H-pyrrol-2-yl)ethan-1-one

This protocol details the synthesis of a model N-aryl pyrrole intermediate using 4-oxopentyl acetate and p-anisidine. This target molecule contains functional handles (a ketone and a substituted aryl ring) that are amenable to further elaboration in a drug discovery program.

Reaction Scheme:

Reaction_Scheme Figure 2: Synthesis of a Model N-Aryl Pyrrole 4-Oxopentyl_Acetate 4-Oxopentyl Acetate plus1 + arrow1 -> 4-Oxopentyl_Acetate->arrow1 p_Anisidine p-Anisidine p_Anisidine->arrow1 Product 1-(1-(4-methoxyphenyl)-5-methyl- 1H-pyrrol-2-yl)ethan-1-one arrow1->Product conditions conditions Acetic Acid (cat.) Ethanol, Reflux plus2 + 2 H2O + AcOH

Sources

Application Note: Streamlining Reaction Monitoring with Thin-Layer Chromatography for 4-Oxopentyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fast-paced environment of drug discovery and development, the ability to rapidly and accurately monitor the progress of chemical reactions is paramount. Thin-layer chromatography (TLC) stands out as a simple, quick, and cost-effective technique for this purpose.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of TLC to monitor reactions involving 4-oxopentyl acetate. This compound, featuring both a ketone and an ester functional group, is a valuable intermediate in various synthetic pathways, including the synthesis of Vitamin B1.[3][4][5][6][7] Understanding its behavior on a TLC plate is crucial for optimizing reaction conditions and ensuring the desired product formation.

This document will delve into the fundamental principles of TLC as they apply to 4-oxopentyl acetate, provide detailed protocols for solvent system selection and analysis, and offer insights into the interpretation of results. The causality behind experimental choices will be explained to empower the user with the ability to adapt these methods to their specific reaction conditions.

Scientific Principles: The Basis of Separation

Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[8] For the analysis of 4-oxopentyl acetate and its reaction derivatives, the standard stationary phase is silica gel, a polar adsorbent.[9] The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the TLC plate via capillary action.[1]

The separation is governed by the principle of "like dissolves like." Polar compounds will have a stronger affinity for the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[9] Conversely, non-polar compounds will interact less with the stationary phase and be carried further by the mobile phase, leading to a higher Rf value. The Rf value is a key metric calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[10]

4-Oxopentyl acetate possesses both a moderately polar ketone and an ester group.[8][11] This dual functionality dictates its polarity and, consequently, its behavior on a TLC plate. When selecting a mobile phase, the goal is to find a solvent system that provides good separation between the starting material, any intermediates, and the final product. An ideal solvent system will yield Rf values for the compounds of interest between 0.2 and 0.7.[12]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the complete workflow for monitoring a reaction involving 4-oxopentyl acetate using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Staining solution (e.g., p-anisaldehyde or 2,4-dinitrophenylhydrazine)

  • Heat gun

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Reaction mixture

  • Reference standard of 4-oxopentyl acetate

Workflow Diagram:

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber 1. Prepare Developing Chamber prep_plate 2. Prepare TLC Plate prep_chamber->prep_plate prep_sample 3. Prepare & Spot Samples prep_plate->prep_sample develop 4. Develop Plate prep_sample->develop dry 5. Dry Plate develop->dry visualize 6. Visualize Spots dry->visualize analyze 7. Analyze & Calculate Rf visualize->analyze

Caption: A streamlined workflow for monitoring reactions using TLC.

Step 1: Preparation of the Developing Chamber

  • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.[8]

  • Place a piece of filter paper inside the chamber, ensuring it is saturated with the solvent. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible results.

  • Cover the chamber with the lid and allow it to equilibrate for at least 5-10 minutes.

Step 2: Preparation of the TLC Plate

  • Handle the TLC plate by the edges to avoid contaminating the silica surface.

  • Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the plate.[1][10]

  • Mark small, evenly spaced points on the origin line where the samples will be spotted.

Step 3: Spotting the Plate

  • Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, carefully spot the reaction mixture on one of the marked points on the origin. The spot should be small and concentrated, typically 1-2 mm in diameter.

  • It is crucial to also spot a reference standard of the starting material (4-oxopentyl acetate) and, if available, the expected product on separate lanes of the same plate. A "co-spot" lane, where the reaction mixture and starting material are spotted on top of each other, can be very helpful for confirming the identity of the starting material spot in the reaction mixture.[2]

Step 4: Developing the Plate

  • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the origin line is above the level of the mobile phase.

  • Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Remove the plate when the solvent front is approximately 1 cm from the top of the plate.[13]

  • Immediately mark the position of the solvent front with a pencil.

Step 5: Visualization

  • Allow the plate to air dry completely to remove all traces of the mobile phase.

  • If the compounds are UV-active (contain a chromophore), they can be visualized under a UV lamp (254 nm).[14] Circle the observed spots with a pencil.

  • For compounds that are not UV-active, or to enhance visualization, a chemical stain is required. Given that 4-oxopentyl acetate contains a ketone and an ester, several staining options are effective:

    • p-Anisaldehyde Stain: This is a good general-purpose stain for nucleophiles, aldehydes, and ketones.[15][16] After dipping or spraying, the plate needs to be heated gently with a heat gun for the colored spots to develop.

    • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones, which will appear as yellow to red-orange spots.[17]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, such as alcohols, alkenes, and some ketones. It will appear as yellow-brown spots on a purple background.[18]

Step 6: Analysis and Interpretation

  • Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • By comparing the spots in the reaction mixture lane to the reference standards, you can monitor the disappearance of the starting material and the appearance of the product(s). The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.[2]

Data Presentation and Interpretation

Mobile Phase Selection: The choice of the mobile phase is critical for achieving good separation. Since 4-oxopentyl acetate has intermediate polarity, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is generally effective.[1][8][12]

A good starting point is a 4:1 mixture of hexane:ethyl acetate.[8] The polarity of the mobile phase can be adjusted by changing the ratio of the solvents.

  • If the spots are too high (high Rf): The mobile phase is too polar. Increase the proportion of the non-polar solvent (hexane).

  • If the spots are too low (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).

Table 1: Representative Rf Values for 4-Oxopentyl Acetate and Related Compounds

CompoundFunctional GroupsExpected PolarityTypical Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf Value
4-Oxopentyl Acetate Ketone, EsterIntermediate4:10.4 - 0.5
5-Hydroxy-2-pentanoneKetone, AlcoholMore Polar2:10.2 - 0.3
1,4-Pentanediol diacetateDiesterLess Polar9:10.6 - 0.7

Note: These are approximate values and can vary based on the specific TLC plate, chamber saturation, and temperature.

Example of Reaction Monitoring:

Consider the reduction of the ketone in 4-oxopentyl acetate to form 3-hydroxy-4-oxopentyl acetate. The product, containing a hydroxyl group, will be more polar than the starting material.

TLC Analysis Over Time:

  • t = 0 min: A single spot corresponding to 4-oxopentyl acetate is observed.

  • t = 30 min: A new, lower Rf spot corresponding to the more polar alcohol product appears, and the intensity of the starting material spot decreases.

  • t = 60 min: The spot for the starting material is very faint or has disappeared completely, while the product spot is intense.

This progression clearly indicates the conversion of the starting material to the product.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of reference standards for the starting material and, when possible, the expected product on the same TLC plate provides an internal control. The co-spot lane further confirms the identity of the spots in the reaction mixture. By systematically adjusting the mobile phase composition to achieve optimal separation, the user can be confident in the qualitative assessment of the reaction's progress.

Conclusion

Thin-layer chromatography is an indispensable tool for the real-time monitoring of reactions involving 4-oxopentyl acetate. Its simplicity, speed, and low cost make it an ideal first-line analytical technique in a research and development setting. By understanding the principles of separation and following the detailed protocols outlined in this application note, scientists can effectively track the consumption of starting materials and the formation of products, leading to more efficient reaction optimization and a streamlined drug development process.

References

  • Reddit. (2020). Rf value for TLC. [Link]

  • Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]

  • LookChem. 4-Oxopentyl acetate. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: an Important Intermediate for Vitamin B1. Amazon S3. [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • ResearchGate. Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1 | Request PDF. [Link]

  • Jiang, M., et al. (2023). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]

  • New Drug Approvals. (2021). THIAMINE, Vitamin B1. [Link]

  • Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • ACS Publications. (2021). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. [Link]

  • ResearchGate. The Rf value of the ethyl acetate fraction detected on the Thin Layer.... [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • ChemBAM. Chromatography of painkiller drugs. [Link]

  • PubChem. 3-Hydroxy-4-oxopentyl acetate. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Not Voodoo. TLC stains. [Link]

  • The Royal Society of Chemistry. Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • PubMed Central. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. [Link]

  • Virtual Amrita Laboratories. Thin Layer Chromatography. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Comparison of the TLC Rf values and UV. [Link]

  • University of California, Irvine. Thin Layer Chromatography. [Link]

  • PubChem. Acetate. [Link]

Sources

Application Note: Derivatization of 4-Oxopentyl Acetate for Analytical Purposes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxopentyl acetate (CAS: 1575-57-1), structurally characterized as a


-keto ester, serves as a critical intermediate in the synthesis of thiamine (Vitamin B1) and related pharmaceutical compounds. While the molecule possesses moderate volatility suitable for gas chromatography, its dual functionality—a reactive ketone at C4 and an acetate ester at C1—presents analytical challenges including thermal instability, peak tailing due to polarity, and low ionization efficiency in standard Electrospray Ionization (ESI) mass spectrometry.

This Application Note details three validated protocols for the derivatization of 4-oxopentyl acetate. By targeting the C4-carbonyl moiety, researchers can stabilize the analyte, enhance detector response, and achieve ultra-trace detection limits (LOD).

Industrial Relevance
  • Pharmaceuticals: Monitoring impurities in Vitamin B1 synthesis (dechlorinated analogs of 3-chloro-4-oxopentyl acetate).

  • Metabolomics: Tracking lipid oxidation products and pentyl acetate metabolism.

Chemical Strategy & Mechanism[1][2]

The most robust analytical approach targets the ketone functionality (


) rather than the ester. The ester group is susceptible to hydrolysis, whereas the ketone allows for the formation of stable oximes or hydrazones.
Reaction Mechanism

The derivatization relies on a nucleophilic attack on the carbonyl carbon by an amine-containing reagent under acidic catalysis.

  • Reagent A (GC-MS): O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1][2]

    • Outcome: Forms a pentafluorobenzyloxime. The fluorine atoms provide high electronegativity, making the derivative ideal for Negative Chemical Ionization (NCI) MS or Electron Capture Detection (ECD).

  • Reagent B (HPLC-UV): 2,4-Dinitrophenylhydrazine (DNPH).[3][4][5][6]

    • Outcome: Forms a hydrazone with a high extinction coefficient at 360 nm.

ReactionMechanism cluster_0 Reagent Specifics Substrate 4-Oxopentyl Acetate (Keto-Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Acid Cat.) Reagent Derivatizing Agent (H2N-R) Reagent->Intermediate Product Stable Derivative (C=N-R) Intermediate->Product Dehydration Water H2O Intermediate->Water PFBHA PFBHA (GC-MS) Target: Trace Analysis DNPH DNPH (HPLC) Target: Routine QC

Figure 1: General mechanism for carbonyl derivatization of 4-oxopentyl acetate. The reaction proceeds via acid-catalyzed dehydration.

Method A: Ultra-Trace GC-MS Analysis (PFBHA Protocol)

Best For: Bioanalysis, environmental monitoring, and trace impurity detection (< 10 ppb). Principle: PFBHA introduces five fluorine atoms, significantly increasing the molecular mass (shifting it away from solvent noise) and enhancing volatility.

Materials Required[2][3][6][8][9][10][11][12][13][14][15]
  • Reagent: PFBHA hydrochloride (10 mg/mL in HPLC-grade water).

  • Buffer: 0.5 M Phosphate buffer (pH 4.0). Critical: Oxime formation is pH-dependent; pH 4 balances nucleophilicity and protonation.

  • Extraction Solvent: Hexane or Ethyl Acetate (containing 1,3,5-tribromobenzene as Internal Standard).

  • Quenching Agent: 6 M Hydrochloric acid.

Step-by-Step Protocol
  • Sample Preparation: Transfer 1.0 mL of aqueous sample (or extract) into a 4 mL screw-cap vial.

  • Buffering: Add 200 µL of Phosphate buffer (pH 4.0). Verify pH is between 3.5–4.5.

  • Derivatization: Add 50 µL of PFBHA solution. Cap tightly and vortex for 30 seconds.

  • Incubation: Incubate at 60°C for 30 minutes .

    • Note: Higher temperatures may hydrolyze the acetate ester; 60°C is the validated ceiling.

  • Extraction: Cool to room temperature. Add 1.0 mL of Hexane (with Internal Standard). Shake vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes.

  • Analysis: Transfer the upper organic layer to a GC vial containing a glass insert.

GC-MS Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Oven: 60°C (1 min) → 15°C/min → 280°C (5 min).

  • Detection: SIM mode. Target ions for PFBHA derivatives typically include m/z 181 (pentafluorotropylium ion) and the molecular ion [M+195].

Method B: Routine Quantification via HPLC-UV (DNPH Protocol)

Best For: Quality Control (QC) in synthesis, high-concentration samples (> 1 ppm). Principle: DNPH forms a yellow-orange precipitate (hydrazone) soluble in acetonitrile, detectable by UV.

Materials Required[2][3][6][8][9][10][11][12][13][14][15]
  • Reagent: 2,4-DNPH (saturated solution in 2M HCl).

  • Solvent: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm).

Step-by-Step Protocol
  • Reaction: Mix 0.5 mL of sample (in ACN or water) with 0.5 mL of DNPH reagent.

  • Incubation: Allow to stand at ambient temperature (20–25°C) for 60 minutes .

    • Caution: Avoid heating to prevent acid-catalyzed hydrolysis of the acetate group.

  • Neutralization (Optional but Recommended): If the mobile phase is pH-sensitive, neutralize with ammonium acetate, but generally, direct injection is acceptable for modern silica columns if dilution is sufficient.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject 10 µL into the HPLC.

HPLC Conditions
  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Wavelength: 360 nm (Maximal absorbance for hydrazones).

  • Flow Rate: 1.0 mL/min.[7]

Method C: Solvent-Free SPME (On-Fiber Derivatization)

Best For: Headspace analysis of volatile impurities without liquid extraction. Technique: The SPME fiber is "doped" with derivatizing agent before sampling.[2]

Protocol
  • Fiber Doping: Expose a PDMS/DVB fiber to the headspace of a PFBHA water solution (17 mg/mL) for 5 minutes at room temperature.

  • Sampling: Expose the doped fiber to the headspace of the sample vial (containing 4-oxopentyl acetate + NaCl to salt out) for 15 minutes at 50°C.

  • Desorption: Desorb directly in the GC injector at 250°C for 2 minutes.

Data Summary & Validation Criteria

The following table summarizes the expected performance metrics for 4-oxopentyl acetate analysis using the described methods.

MetricMethod A: GC-MS (PFBHA)Method B: HPLC-UV (DNPH)
Target Limit of Detection (LOD) 0.05 – 0.1 ppb50 – 100 ppb
Linearity (R²) > 0.995 (0.1–100 ppb)> 0.999 (0.5–100 ppm)
Derivative Stability High (Stable for 48h in hexane)Moderate (Analyze within 12h)
Interferences Minimal (Specific mass fragments)Moderate (Other carbonyls absorb at 360nm)
Major Fragment Ion m/z 181N/A (UV Absorbance)
Decision Matrix

Use this workflow to select the appropriate method for your laboratory.

DecisionTree Start Start: Sample Type Conc Concentration Range? Start->Conc Trace Trace (< 1 ppm) Biofluids/Environmental Conc->Trace Low High High (> 1 ppm) Process QC/Synthesis Conc->High High Matrix Matrix Complexity? Trace->Matrix MethodB Method B: HPLC-UV (DNPH) High->MethodB Volatile Volatile/Headspace? Matrix->Volatile Gas/Solid Liquid Liquid/Solvent? Matrix->Liquid Aqueous MethodC Method C: SPME-GC-MS Volatile->MethodC MethodA Method A: GC-MS (PFBHA) Liquid->MethodA

Figure 2: Analytical decision tree for 4-oxopentyl acetate quantification.

References

  • Vitamin B1 Synthesis & Intermediates

    • Context: 3-chloro-4-oxopentyl acetate is a direct precursor to Thiamine.
    • Source: New Drug Approvals. (2021). "Thiamine, Vitamin B1 - Synthesis and Intermediates." Link

  • PFBHA Derivatization Protocol (GC-MS)

    • Context: Standard protocol for carbonyls in aqueous m
    • Source: Sigma-Aldrich Technical Bulletin. "Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants." Link

  • DNPH Derivatization Protocol (HPLC)

    • Context: EPA Method 8315A for Carbonyl Compounds via HPLC-UV.[6]

    • Source: US EPA. "Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC)." Link

  • SPME On-Fiber Derivatization

    • Context: Methodology for handling volatile ketones using PFBHA on SPME fibers.[2]

    • Source: Scientific Reports. (2024).[7] "Pre-analytical challenges from adsorptive losses associated with thiamine analysis." (Relevant for handling thiamine precursors).[7] Link

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-Oxopentyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 4-Oxopentyl Acetate

4-Oxopentyl acetate, also known as 3-acetylpropyl acetate, is a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals like Vitamin B1 (Thiamine).[1][2] Its bifunctional nature, containing both a ketone and an ester group, makes it a versatile building block for creating more complex molecules. However, its utility in the laboratory is matched by the need for rigorous safety protocols to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safe handling and storage procedures for 4-Oxopentyl acetate, grounded in established safety data and best laboratory practices.

Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its safe handling.

PropertyValue
Molecular Formula C7H12O4[3]
Molecular Weight 144.17 g/mol
Boiling Point 213.9°C at 760 mmHg[4]
Flash Point 85.4°C[4]
Density 0.996 g/cm³[4]
Vapor Pressure 0.16 mmHg at 25°C[4]

The relatively high flash point indicates that while it is a combustible liquid, it does not ignite as readily as highly volatile solvents.[5] However, the vapor pressure, though low, signifies a potential for inhalation exposure, especially when heated or used in large quantities.

Hazard Identification and Risk Assessment

While specific hazard classifications can vary slightly between suppliers, 4-Oxopentyl acetate is generally considered to be a material that requires careful handling. The primary hazards are associated with its combustible nature and potential for irritation upon contact. A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Primary Routes of Exposure:

  • Inhalation: Vapors may be generated, especially at elevated temperatures, and can cause respiratory irritation.[6]

  • Skin Contact: Prolonged or repeated contact may cause skin irritation.[7]

  • Eye Contact: Direct contact can cause serious eye irritation.[6][8]

  • Ingestion: While less common in a laboratory setting, ingestion can be harmful.[6]

Protocols for Safe Handling

Adherence to the following protocols is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls: The First Line of Defense

The primary approach to handling 4-Oxopentyl acetate safely is to minimize the potential for exposure through robust engineering controls.

  • Ventilation: All work with 4-Oxopentyl acetate should be conducted in a well-ventilated area.[8] For procedures that may generate significant vapors, such as heating or distillation, a certified chemical fume hood is mandatory.

  • Ignition Sources: Due to its combustible nature, all sources of ignition, such as open flames, hot surfaces, and sparks, must be strictly excluded from the handling area.[5][9] Use only non-sparking tools and explosion-proof electrical equipment where necessary.[5][9]

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE provides a critical barrier between the researcher and the chemical.[10] The selection of PPE should be based on a thorough risk assessment of the specific experimental procedure.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[11][12] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[12][13]

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[11] It is imperative to check the glove manufacturer's compatibility chart for breakthrough times. Gloves should be inspected for any signs of degradation before use and replaced immediately if contaminated or damaged.

    • Lab Coat: A flame-resistant lab coat or gown should be worn to protect street clothing and skin from accidental splashes.[11]

  • Respiratory Protection: In most laboratory settings with adequate engineering controls, respiratory protection is not typically required. However, if engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup of a large quantity, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[14]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess_Risk Conduct Risk Assessment Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Determines Verify_Eng_Controls Verify Engineering Controls (Fume Hood, etc.) Select_PPE->Verify_Eng_Controls Confirms Dispense_Chemical Dispense 4-Oxopentyl Acetate Verify_Eng_Controls->Dispense_Chemical Enables Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Decontaminate_Work_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Work_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Work_Area->Dispose_Waste Store_Chemical Return to Storage Dispose_Waste->Store_Chemical

Caption: A generalized workflow for the safe handling of 4-Oxopentyl acetate.

Protocols for Safe Storage

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

General Storage Conditions
  • Container: Store 4-Oxopentyl acetate in a tightly closed, light-resistant container.[8] This prevents contamination and potential degradation from light exposure.

  • Location: The storage area should be a cool, dry, and well-ventilated place, away from heat and direct sunlight.[15] A dedicated flammables storage cabinet is recommended.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.

Chemical Incompatibility

To prevent dangerous reactions, 4-Oxopentyl acetate must be stored separately from incompatible materials.[16]

  • Strong Oxidizing Agents: Avoid storage near strong oxidizing agents, as this can create a fire or explosion hazard.[5]

  • Strong Acids and Bases: Contact with strong acids or bases can lead to decomposition or other unwanted reactions.[5]

  • Reducing Agents: Incompatible with strong reducing agents.[5]

StorageDecisionTree Start Start: Storing 4-Oxopentyl Acetate Check_Container Is the container tightly sealed and light-resistant? Start->Check_Container Seal_Container Seal container properly Check_Container->Seal_Container No Check_Storage_Area Is the storage area cool, dry, and well-ventilated? Check_Container->Check_Storage_Area Yes Seal_Container->Check_Storage_Area Find_Suitable_Area Relocate to a suitable storage area Check_Storage_Area->Find_Suitable_Area No Check_Incompatibles Are incompatible chemicals (oxidizers, strong acids/bases) stored separately? Check_Storage_Area->Check_Incompatibles Yes Find_Suitable_Area->Check_Incompatibles Segregate_Chemicals Segregate incompatible chemicals Check_Incompatibles->Segregate_Chemicals No Store_Safely Safe Storage Achieved Check_Incompatibles->Store_Safely Yes Segregate_Chemicals->Store_Safely

Caption: A decision tree for the safe storage of 4-Oxopentyl acetate.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures
  • Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing.[8] Seek medical attention if symptoms develop or persist.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[15] Remove contaminated clothing. Get medical attention if irritation develops and persists.[8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[17][18] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7][15] Rinse the mouth with water. If a large amount is ingested, call a poison control center or seek immediate medical attention.[8]

Spill and Leak Procedures

The response to a spill depends on its size and location.

  • Minor Spills (manageable by laboratory personnel):

    • Alert others in the immediate area.

    • Ensure adequate ventilation and eliminate all ignition sources.[19]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[19][20] Do not use combustible materials like paper towels to absorb the initial spill.[19]

    • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[21]

    • Clean the spill area with soap and water.[22] All cleaning materials should also be disposed of as hazardous waste.[22]

  • Major Spills (beyond the capability of laboratory personnel):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and provide them with the identity of the spilled material and the approximate quantity.

    • Prevent entry into the affected area.

Waste Disposal

All waste containing 4-Oxopentyl acetate, including empty containers and contaminated materials from spill cleanup, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on waste collection and disposal procedures.

Conclusion

4-Oxopentyl acetate is a valuable chemical for research and development, and its safe use is paramount. By understanding its properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, storage, and emergency response, researchers can work with this compound confidently and safely. A culture of safety, underscored by thorough training and a comprehensive understanding of the materials being used, is the cornerstone of a productive and secure laboratory environment.

References

  • PCCA.
  • Fisher Scientific. (2010-11-30).
  • Hisco.
  • LookChem.
  • Hesperian Health Guides. First aid for chemicals.
  • MN Dept. of Health. (2022-10-20). Components of Personal Protective Equipment (PPE).
  • Auburn University. Emergency and Spill Response Procedures.
  • CUNY. Laboratory Chemical Spill Cleanup and Response Guide.
  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • GERPAC. (2013-10-03). Personal protective equipment for preparing toxic drugs.
  • Duke OESO. Instructions for Cleaning Spills of Liquid Hazardous Drugs.
  • Blue Water. (2015-12-02).
  • PubChem. (2026-01-18).
  • Sigma-Aldrich. (2025-10-14).
  • J&K Scientific LLC. (2021-09-02). Chemical spill cleanup procedures.
  • Neogen. (2019-02-27).
  • New Drug Approvals. (2021-09-06). THIAMINE, Vitamin B1.
  • US EPA. (2025-09-12). Personal Protective Equipment.
  • Amazon S3. (2026-01-03).
  • Environmental Safety, Sustainability and Risk - ESSR.
  • YouTube. (2022-09-08).
  • SynZeal.

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Troubleshooting & Optimization

Technical Support Center: 4-Oxopentyl Acetate Reaction Management

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Byproducts from 4-Oxopentyl Acetate Reactions Document ID: TSC-LEV-042 Role: Senior Application Scientist Status: Active Guide

Executive Summary & Scope

4-Oxopentyl acetate (also known as Levulinyl Acetate ) serves two distinct roles in drug development:

  • As a Reagent/Intermediate: It is synthesized from Levulinic acid and used as a building block (e.g., in Vitamin B1 analogs or heterocycle synthesis).

  • As a Protecting Group Donor: It protects hydroxyl groups in nucleosides and oligosaccharides, requiring precise removal (deprotection) later.

The "removal of byproducts" strategy depends entirely on which phase you are in. This guide covers both Purification of the Reagent (removing synthesis byproducts) and Post-Deprotection Cleanup (removing the cleavage byproducts).

Module A: Purification of Synthesized 4-Oxopentyl Acetate

Scenario: You have synthesized 4-Oxopentyl acetate via the esterification of Levulinic acid with Acetic Anhydride or Acetic Acid. Target Impurities: Excess Acetic Acid, Mineral Acid Catalyst (e.g., HCl,


), Water, and colored oligomers.
The Causality of Impurities
  • Acetic Acid: Acts as both solvent and byproduct. It creates azeotropes, making simple evaporation insufficient.

  • Color (Yellow/Brown): Levulinic acid derivatives are prone to aldol-type self-condensation, forming colored furan-based oligomers if the reaction temperature exceeds 120°C or if acid exposure is prolonged.

  • Water: Formed during Fischer esterification; promotes hydrolysis (reversion) if not removed.

Purification Protocol (Step-by-Step)

Step 1: Quench & Neutralization (The Self-Validating Wash)

  • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash 1: Wash with cold water to remove bulk mineral acids.

  • Wash 2 (Critical): Wash with Saturated Aqueous Sodium Bicarbonate (

    
    ).
    
    • Validation: Continue washing until gas evolution (

      
      ) ceases and the aqueous layer pH is >7.0. This confirms the removal of free Acetic Acid and Levulinic Acid.
      
  • Wash 3: Brine wash to break potential emulsions and pre-dry the organic layer.

Step 2: Drying & Concentration

  • Dry over anhydrous

    
     (Magnesium Sulfate). Filter.
    
  • Concentrate via rotary evaporation. Note: You will likely still smell acetic acid; this is normal before distillation.

Step 3: Vacuum Distillation (The Gold Standard)

  • Why: 4-Oxopentyl acetate has a high boiling point (~214°C at atm). Heating to this temperature causes decomposition (darkening). Vacuum distillation lowers the boiling point to a safe range.

  • Setup: Short-path distillation head.

  • Parameters:

    • Pressure: 3–7 mmHg (High Vacuum).

    • Vapor Temperature: Expect collection around 90°C – 95°C .

    • Fore-run: Discard the first 5-10% (contains residual acetic acid/water).

    • Main Fraction: Collect the clear, colorless liquid.

Data: Physical Properties for Validation
PropertyValueContext for Troubleshooting
Boiling Point (atm) 213.9°CDo NOT distill at this temp; product will degrade.
Boiling Point (Vac) ~90°C @ 5 mmHgTarget range for purification.
Density 1.05 g/mLHeavier than water (if pure), but close to water.
Appearance Colorless LiquidYellow indicates oxidation/oligomerization.
Workflow Visualization

SynthesisPurification Start Crude Reaction Mixture (Levulinic Acid + Acetic Anhydride) Quench 1. Dilute (EtOAc) 2. Wash (Sat. NaHCO3) Start->Quench Check Check pH of Aqueous Layer (Must be > 7.0) Quench->Check Check->Quench If pH < 7 Dry Dry (MgSO4) & Filter Check->Dry If pH > 7 Distill Vacuum Distillation (3-7 mmHg @ 90°C) Dry->Distill Product Pure 4-Oxopentyl Acetate (Colorless Liquid) Distill->Product Main Fraction Waste Discard Fore-run (Acetic Acid/Water) Distill->Waste First 10%

Figure 1: Purification workflow for synthesized 4-Oxopentyl acetate emphasizing the critical pH check.

Module B: Removal of Byproducts After Deprotection

Scenario: You used the Levulinyl (Lev) group to protect a hydroxyl position. You have just treated the molecule with Hydrazine Hydrate to remove the protecting group. Target Impurities: Hydrazine, 6-methyl-4,5-dihydropyridazin-3(2H)-one (The "Lev-Hydrazine" byproduct).

The Mechanism & The Byproduct

The deprotection relies on hydrazine attacking the ketone of the Levulinyl group, followed by rapid cyclization. This cleaves the ester bond, releasing your alcohol and forming the byproduct.

  • The Byproduct: 6-methyl-4,5-dihydropyridazin-3(2H)-one.

  • Physical State: Crystalline solid (often precipitates).

  • Solubility: Soluble in water/polar solvents; poor solubility in non-polar ethers.

Cleanup Protocol

Method A: For Hydrophobic Products (Small Molecules)

  • Quench: Dilute the reaction (usually in Pyridine/AcOH or THF) with Ethyl Acetate .

  • Wash: Wash the organic layer with 0.5 M HCl (to remove excess hydrazine and pyridine) followed by water .

    • Note: The pyridazinone byproduct is water-soluble enough to be removed by repeated aqueous washes.

  • Verify: Check TLC. The byproduct is very polar; your product should be less polar.

Method B: For Hydrophilic Products (Nucleosides/Oligos)

  • Evaporation: Evaporate the reaction solvent.

  • Precipitation: Dissolve the residue in a minimum amount of Methanol/DCM and add cold Diethyl Ether .

    • Outcome: The pyridazinone byproduct often precipitates or remains in the supernatant depending on the polarity of your specific drug molecule.

  • Chromatography: If filtration fails, use Silica Gel chromatography.

    • Gradient: 0% -> 10% Methanol in DCM. The byproduct elutes very late (highly polar).

Mechanism Visualization

DeprotectionMechanism Substrate Lev-Protected Substrate (R-O-Lev) Intermediate Hydrazone Intermediate Substrate->Intermediate + Reagent Reagent Hydrazine (NH2NH2) Reagent->Intermediate Cyclization Cyclization & Cleavage Intermediate->Cyclization Product Target Alcohol (R-OH) Cyclization->Product Byproduct Byproduct: 6-methyl-4,5-dihydro- pyridazin-3(2H)-one Cyclization->Byproduct

Figure 2: The chemical pathway of Levulinyl deprotection showing the formation of the pyridazinone byproduct.

Troubleshooting & FAQs

Q1: My synthesized 4-Oxopentyl acetate is yellow/brown even after distillation. Why?

  • Cause: This is likely due to thermal degradation or acid-catalyzed aldol condensation of the ketone moiety.

  • Fix: You distilled at too high a temperature. Ensure your vacuum is strong enough (<10 mmHg) to keep the vapor temp below 100°C. If the crude was already dark, perform a charcoal filtration before distillation.

Q2: During the bicarbonate wash, I can't get the pH to stay neutral.

  • Cause: You have a large excess of Acetic Acid/Anhydride trapped in the organic phase.

  • Fix: Do not shake vigorously immediately. Stir the biphasic mixture gently for 10-15 minutes to allow the base to penetrate the organic layer. Use saturated

    
     for a stronger buffer if needed, but watch for rapid 
    
    
    
    evolution.

Q3: I am removing the Lev group, but the Hydrazine adduct won't separate from my nucleoside.

  • Cause: Both are polar.

  • Fix: Use 2,4-Pentanedione (Acetylacetone) as a scavenger. It reacts with excess hydrazine to form a pyrazole that is easier to remove. Alternatively, switch to a cation exchange resin (Dowex H+) workup if your product is non-basic; the hydrazine and pyridazinone will bind to the resin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8857, Ethyl Acetate (and related esters). Retrieved from [Link]

  • Organic Syntheses (1932). Acetamide (General Esterification/Purification techniques). Org. Syn. Coll. Vol. 1, p.3. Retrieved from [Link]

  • Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard reference for Levulinyl cleavage mechanisms).
  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate.[1] (Provides vacuum distillation parameters: 90°C at 3-7 mmHg). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Impurity Analysis of 4-Oxopentyl Acetate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-oxopentyl acetate. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for quality control and impurity profiling. Here, we move beyond simple protocols to provide in-depth, field-proven insights into identifying, quantifying, and troubleshooting common impurities encountered during the synthesis and handling of 4-oxopentyl acetate.

Section 1: Establishing the Baseline - The Spectrum of Pure 4-Oxopentyl Acetate

Before identifying what is wrong with a sample, one must be an expert on what right looks like. A pristine NMR spectrum of 4-oxopentyl acetate is the ultimate reference.

Question: What are the expected ¹H and ¹³C NMR chemical shifts for pure 4-oxopentyl acetate?

Answer:

The structure of 4-oxopentyl acetate dictates a specific pattern of signals in both proton (¹H) and carbon (¹³C) NMR spectra. The electron-withdrawing nature of the ketone and ester functionalities significantly influences the chemical shifts of nearby nuclei. The standard spectrum is typically acquired in deuterated chloroform (CDCl₃).

Structure and Numbering:

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 4-Oxopentyl Acetate in CDCl₃

PositionProton (¹H) Chemical Shift (ppm)MultiplicityIntegrationCarbon (¹³C) Chemical Shift (ppm)
1~4.10Triplet (t)2H~63.5
2~1.95Quintet (quin)2H~27.8
3~2.55Triplet (t)2H~37.9
4---~206.7
5~2.15Singlet (s)3H~29.9
Acetate CH₃~2.05Singlet (s)3H~21.0
Acetate C=O---~171.0

Note: Chemical shifts can vary slightly based on concentration and the specific spectrometer.

Section 2: Identifying the Unknowns - A Guide to Common Impurities

Impurities in a sample of 4-oxopentyl acetate typically arise from three main sources: unreacted starting materials, side-products from the synthesis, and external contaminants from solvents or handling.[1][2][3]

Question: My ¹H NMR spectrum has extra peaks. What are the likely impurities and how can I identify them?

Answer:

Identifying impurities is a process of systematic comparison. By understanding the synthetic route, we can predict the most probable contaminants. A common synthesis involves the esterification of levulinic acid (4-oxopentanoic acid). Therefore, residual starting materials and reagents are the primary suspects.

Table 2: ¹H NMR Chemical Shifts of Common Process-Related Impurities in CDCl₃

Compound NameStructureKey ¹H NMR Signal(s) (ppm)MultiplicityNotes
Levulinic Acid CH₃C(O)CH₂CH₂COOH~2.82 (t), ~2.65 (t), ~2.21 (s)Triplet, Triplet, SingletThe two triplets correspond to the CH₂ groups. A very broad singlet for the carboxylic acid proton (COOH) may also be visible, typically >10 ppm.[4]
Acetic Acid CH₃COOH~2.10 (s)SingletThe carboxylic acid proton is often a broad singlet around 11-12 ppm.[5][6]
Acetic Anhydride (CH₃CO)₂O~2.20 (s)SingletA sharp singlet, often seen if it's the acetylating agent.

Question: I see signals for common solvents like ethyl acetate or dichloromethane. How can I confirm and remove them?

Answer:

Residual solvents from purification are a frequent issue. Reputable sources have compiled extensive tables of chemical shifts for common laboratory solvents in various deuterated NMR solvents.[7][8][9]

  • Ethyl Acetate: Look for a quartet around 4.12 ppm, a singlet at 2.05 ppm, and a triplet at 1.26 ppm.

  • Dichloromethane (DCM): A singlet around 5.30 ppm.

  • Acetone: A singlet around 2.17 ppm.[5]

Expert Tip (Causality): Solvents like ethyl acetate can be notoriously difficult to remove completely under high vacuum because they can form azeotropes or have strong intermolecular interactions with the product. To remove it, you can dissolve the sample in a more volatile solvent like dichloromethane, and then re-evaporate the solvent. Repeating this process 2-3 times can effectively displace the trapped ethyl acetate.[10]

Section 3: Troubleshooting Common NMR-Related Artifacts

Sometimes, the "impurities" are not chemical substances but rather artifacts of the NMR experiment itself. Distinguishing between a real signal and an artifact is a crucial skill.

Question: I have very broad peaks in my spectrum. Is this an impurity?

Answer:

Not necessarily. Broad peaks can be caused by several factors:[10]

  • Poor Shimming: The magnetic field is not homogenous across the sample. This is the most common cause. Re-shimming the spectrometer is the solution.[11]

  • Un-dissolved Solids: A non-homogenous sample will give very poor line shapes. Ensure your sample is fully dissolved. You may need to filter the sample if particulates are present.

  • High Concentration: At very high concentrations, viscosity increases and molecular tumbling slows down, leading to broader lines. Diluting the sample can help.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron from a spatula) can cause significant line broadening. These are often difficult to remove.

  • Chemical Exchange: Protons on alcohols (-OH) or carboxylic acids (-COOH) can exchange with each other or with trace water in the solvent. This leads to broad signals. A D₂O shake (adding a drop of D₂O, shaking the tube, and re-acquiring the spectrum) can confirm this; exchangeable protons will be replaced by deuterium and their signals will disappear or diminish significantly.[10]

Question: The integration of my peaks doesn't match the expected proton ratios. What's wrong?

Answer:

Accurate integration is fundamental to both structural confirmation and quantification. Integration errors can stem from several sources:[12][13]

  • Phasing and Baseline Correction: Improper phasing or a distorted baseline will lead to significant integration errors. Always manually correct the phase and baseline of your spectrum before integrating.

  • Insufficient Relaxation Delay (D1): For quantitative results, the nuclei must fully relax back to their equilibrium state between pulses. A short relaxation delay will cause signals from nuclei with long relaxation times (T₁) to be suppressed, leading to artificially low integrals. For accurate quantification, the relaxation delay (D1) should be at least 5 times the longest T₁ of any peak of interest.

  • ¹³C Satellites: The main ¹H peaks are flanked by small "satellite" peaks arising from coupling to the 1.1% of natural abundance ¹³C. If you integrate a small impurity peak next to a large product peak, you might inadvertently include a satellite peak, skewing your result.[13]

Section 4: From Identification to Quantification - An Introduction to qNMR

Identifying an impurity is the first step; quantifying it is often the critical goal, especially in pharmaceutical development. Quantitative NMR (qNMR) is a powerful primary method for this purpose.[14][15] The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[16][17]

Question: How can I determine the exact percentage of an impurity in my sample?

Answer:

This requires a quantitative NMR (qNMR) experiment using a certified internal standard. The internal standard must be a high-purity compound that has a signal in a clean region of the spectrum and does not react with your sample.

Experimental Workflow: An Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation prep1 Accurately weigh Internal Standard prep2 Accurately weigh 4-Oxopentyl Acetate Sample prep1->prep2 prep3 Dissolve both in Deuterated Solvent prep2->prep3 acq1 Insert sample into spectrometer and lock/shim prep3->acq1 acq2 Set quantitative parameters (e.g., long D1, 90° pulse) acq1->acq2 acq3 Acquire Spectrum acq2->acq3 proc1 Process spectrum (Phase, Baseline) acq3->proc1 proc2 Integrate analyte, impurity, and standard signals proc1->proc2 proc3 Calculate Purity proc2->proc3 caption Figure 1. qNMR Experimental Workflow

Protocol: Quantitative ¹H NMR Analysis
  • Selection of Internal Standard (IS): Choose a high-purity (>99.9%) standard with known structure. Maleic acid or dimethyl sulfone are common choices. The standard's peaks must not overlap with any analyte or impurity signals.

  • Sample Preparation: a. Accurately weigh a specific amount of the internal standard (e.g., ~10 mg) into a vial. Record the exact weight. b. Accurately weigh a specific amount of your 4-oxopentyl acetate sample (e.g., ~30 mg) into the same vial. Record the exact weight. c. Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.7 mL CDCl₃). Ensure complete dissolution. d. Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition: a. Insert the sample, lock the spectrometer on the deuterium signal of the solvent, and shim the magnetic field to achieve narrow, symmetrical peak shapes. b. CRITICAL: Use quantitative acquisition parameters. This includes a 90° pulse angle and a relaxation delay (D1) of at least 5 times the T₁ of the slowest-relaxing proton (often quaternary carbons' satellites or aromatic protons, though not present here). A D1 of 30-60 seconds is a safe starting point. c. Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing and Calculation: a. Process the spectrum with careful phasing and baseline correction. b. Integrate a well-resolved signal from the internal standard (IS), a signal from 4-oxopentyl acetate (analyte), and the signal from the impurity. c. Calculate the purity (P) of the analyte using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: mass weighed

    • P: Purity of the standard

Troubleshooting Logic for Impurity Identification

G start Unexpected Peak Observed in Spectrum q_broad Is the peak broad? start->q_broad a_broad Likely H₂O, Acid, or poor shimming. Perform D₂O shake. q_broad->a_broad Yes q_solvent Does it match common lab solvents? q_broad->q_solvent No a_solvent Residual solvent. Improve drying protocol. q_solvent->a_solvent Yes q_process Does it match expected process impurities? (See Table 2) q_solvent->q_process No a_process Process-related impurity. Consider re-purification. q_process->a_process Yes a_unknown Unknown impurity. Consider 2D NMR (COSY, HSQC) or LC-MS for identification. q_process->a_unknown No caption Figure 2. Decision Tree for Impurity ID

This guide provides a foundational framework for the NMR analysis of 4-oxopentyl acetate. Mastery of these principles will enable you to confidently assess the purity of your materials, troubleshoot unexpected results, and produce reliable, high-quality data.

References

  • Gholivand, K., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Pansare, S. V., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(10), 2158–2161. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). 4-Oxopentyl acetate. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy. Available at: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Abdel-Hay, M. H., et al. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(8), 717-730. Available at: [Link]

  • JEOL Ltd. (2022). qNMR - Quantitative Analysis by NMR. Available at: [Link]

  • Reddy, G. S., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 80(3), 595–607. Available at: [Link]

  • Proprep. Analyze the NMR spectrum of acetic acid, focusing on characteristic shifts that indicate its functional groups. Available at: [Link]

  • Anasazi Instruments. (2017). How to Reduce 1H NMR – Quantitative Evaluation Errors. Available at: [Link]

  • U.S. Pharmacopeia. (2020). Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Available at: [Link]

  • Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. Available at: [Link]

  • Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229-246. Available at: [Link]

  • Kumar, A., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Synthetic Communications, 42(15), 2243-2253. Available at: [Link]

  • Malíková, M., et al. (2020). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 25(22), 5433. Available at: [Link]

  • Reddy, M. P., et al. (2011). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Records of Natural Products, 5(2), 121-127. Available at: [Link]

  • Pauli, G. F., et al. (2014). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Journal of Pharmaceutical and Biomedical Analysis, 101, 8-17. Available at: [Link]

Sources

Technical Support Center: Navigating Exothermic Challenges in 4-Oxopentyl Acetate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the safe and efficient scale-up of 4-Oxopentyl acetate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a self-validating system for your process development.

Understanding the Thermal Risks in 4-Oxopentyl Acetate Synthesis

The synthesis of 4-Oxopentyl acetate, typically achieved through the esterification of 4-oxopentanoic acid (levulinic acid) with an appropriate pentyl alcohol derivative, is an exothermic process. While manageable on a lab scale, the inherent heat release poses significant challenges during scale-up. The primary concern is the potential for a thermal runaway, a scenario where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.

A critical issue in scaling up is the change in the surface-area-to-volume ratio. As the reactor volume increases, the surface area available for heat exchange does not increase proportionally. This disparity can lead to inefficient heat dissipation and an increased risk of overheating.

Troubleshooting Guide: Managing Exotherms During Scale-Up

This section addresses specific issues you may encounter during the scale-up of 4-Oxopentyl acetate synthesis in a question-and-answer format.

Q1: My reaction temperature is consistently overshooting the set point, even with cooling. What are the likely causes and immediate actions?

A1: A consistent temperature overshoot is a critical warning sign of inadequate heat removal and potential for a thermal runaway.

Immediate Actions:

  • Stop the addition of reactants: If you are using a semi-batch process, immediately halt the feed of the limiting reagent.

  • Maximize cooling: Ensure your cooling system is operating at full capacity.

  • Prepare for emergency shutdown: Be ready to implement your laboratory's emergency shutdown procedures, which may include quenching the reaction.[1][2]

Root Cause Analysis and Long-Term Solutions:

  • Inadequate Heat Transfer: Your reactor's cooling capacity may be insufficient for the larger scale. The heat generated by the reaction increases with volume (cubed), while the heat transfer area only increases with the square of the reactor's dimension.

  • Poor Mixing: Insufficient agitation can lead to localized hot spots where the reaction rate is significantly higher.

  • Incorrect Reaction Rate Assessment: The reaction kinetics may be faster at the higher concentration or temperature of the scaled-up process.

Corrective Measures:

  • Improve Heat Transfer: Consider using a reactor with a better heat exchange capacity, such as one with a cooling jacket and internal cooling coils.

  • Optimize Agitation: Ensure your stirrer design and speed are adequate for the reactor volume to maintain a homogenous temperature distribution.

  • Perform Calorimetry Studies: Conduct reaction calorimetry (RC) or differential scanning calorimetry (DSC) to accurately determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for designing a safe scale-up.

Q2: I've observed an unexpected increase in the reaction rate and exotherm after a period of seemingly slow reaction. What could be happening?

A2: This phenomenon, known as an induction period followed by a rapid exotherm, is particularly dangerous as it can lead to a sudden and unexpected loss of control.

Potential Causes:

  • Catalyst Activation: The acid catalyst (e.g., sulfuric acid) may require a certain temperature or the presence of a small amount of water to become fully active.

  • Autocatalysis: A product of the reaction could be catalyzing the reaction itself, leading to an exponential increase in the reaction rate.

  • Accumulation of Unreacted Reagents: If the initial temperature is too low, the reactants may be added faster than they are consumed. When the temperature eventually rises enough to initiate the reaction, the accumulated reagents react rapidly, causing a significant exotherm.

Preventative Strategies:

  • Controlled Catalyst Introduction: Add the catalyst portion-wise or at a controlled rate to manage the initial exotherm.

  • Reaction Initiation Temperature: Ensure the initial reaction temperature is high enough to consume the reactants as they are added, preventing accumulation.

  • Semi-Batch or Continuous Flow Processing: These approaches allow for the controlled addition of reactants, minimizing the amount of unreacted material in the reactor at any given time. Continuous flow reactors, in particular, offer superior heat and mass transfer, making them inherently safer for highly exothermic reactions.[3][4]

Q3: My product yield is lower than expected on a larger scale, and I'm noticing more byproducts. Could this be related to the exotherm?

A3: Yes, poor temperature control is a common cause of reduced yield and increased impurity formation.

Explanation:

  • Side Reactions: Higher temperatures can activate alternative reaction pathways, leading to the formation of undesired byproducts. In the case of 4-Oxopentyl acetate synthesis, this could include dehydration of the alcohol, or further reactions of the ketone moiety.

  • Thermal Decomposition: The desired product, 4-Oxopentyl acetate, or the reactants may decompose at elevated temperatures. For instance, acetic acid can undergo thermal decomposition at high temperatures.[5]

  • Catalyst Deactivation: High temperatures can lead to the degradation of the catalyst, reducing its effectiveness and potentially leading to incomplete conversion.[6]

Solutions:

  • Strict Temperature Control: Implement a robust temperature control system with accurate probes and a responsive cooling system.

  • Kinetic Modeling: Develop a kinetic model of your reaction to understand the temperature sensitivity of both the main reaction and potential side reactions. This will help in defining a safe operating window.

  • Process Analytical Technology (PAT): Utilize in-situ monitoring techniques (e.g., FTIR, Raman) to track the formation of products and byproducts in real-time, allowing for immediate adjustments to the reaction conditions.

Frequently Asked Questions (FAQs)

Q: What is the first step I should take before scaling up the synthesis of 4-Oxopentyl acetate?

A: Before any scale-up, a thorough thermal hazard assessment is essential. This should include:

  • Literature Review: Gather all available information on the thermal stability of reactants, products, and potential intermediates.

  • Calorimetric Screening: Perform DSC or RC to determine the onset temperature of any exothermic events, the heat of reaction, and the adiabatic temperature rise.

Q: What are the key advantages of using a continuous flow reactor for this synthesis?

A: Continuous flow reactors offer several advantages for managing exothermic reactions:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient heat removal.[3]

  • Enhanced Safety: The small reaction volume at any given time minimizes the potential impact of a runaway reaction.[4]

  • Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better consistency and yield.

Q: How can I mitigate the risks associated with using a strong acid catalyst like sulfuric acid at scale?

A: While effective, strong mineral acids pose corrosion and handling risks. Consider these alternatives and mitigation strategies:

  • Solid Acid Catalysts: Immobilized catalysts like acidic resins (e.g., Amberlyst-15) or zeolites can simplify catalyst removal and reduce corrosion issues.

  • Controlled Addition: If using a liquid acid, add it slowly and subsurface to control the initial exotherm from dissolution and protonation.

  • Appropriate Materials of Construction: Ensure your reactor and associated equipment are constructed from materials resistant to the acid at the operating temperature.

Q: What are some common impurities I should look for in my 4-Oxopentyl acetate product?

A: Potential impurities can arise from side reactions or unreacted starting materials. These may include:

  • Unreacted 4-oxopentanoic acid and pentyl alcohol.

  • Byproducts from alcohol dehydration (e.g., dipentyl ether, pentenes).

  • Products of self-condensation of 4-oxopentanoic acid.

  • Impurities present in the starting materials that may be carried through the process.[7]

Data Presentation

Table 1: Key Parameters for Thermal Hazard Assessment

ParameterDescriptionMethod of DeterminationSignificance
Heat of Reaction (ΔHr) The total amount of heat released or absorbed during the reaction.Reaction Calorimetry (RC)Determines the total heat load on the cooling system.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the heat of reaction were absorbed by the reaction mass without any heat loss.Calculated from ΔHr and the heat capacity of the reaction mixture.A key indicator of the potential severity of a thermal runaway.
Maximum Temperature of the Synthetic Reaction (MTSR) The highest temperature that could be reached during the reaction under normal operating conditions.Determined from process parameters.Should be well below the onset temperature of any decomposition reactions.
Onset Temperature (Tonset) The temperature at which a self-accelerating decomposition reaction begins.Differential Scanning Calorimetry (DSC)A critical safety parameter; the MTSR should never approach the Tonset.

Experimental Protocols

Protocol 1: Basic Thermal Hazard Screening using DSC

  • Accurately weigh 5-10 mg of the complete reaction mixture (all reactants and catalyst at the final desired concentration) into a high-pressure DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and a reference pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 2-5 °C/min) from ambient temperature to a temperature well above the expected reaction temperature (e.g., 300-400 °C).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to identify the onset temperature and the energy of any exothermic events.

Visualizations

Diagram 1: Decision Workflow for Thermal Risk Assessment

Thermal_Risk_Assessment Decision Workflow for Thermal Risk Assessment A Start: Scale-up of 4-Oxopentyl Acetate Synthesis B Perform Thermal Hazard Assessment (DSC, RC) A->B C Determine ΔH_r, ΔT_ad, and T_onset B->C D Is ΔT_ad < 50°C? C->D E Low Risk: Proceed with standard engineering controls D->E Yes F High Risk: Implement enhanced control measures D->F No K Proceed with Pilot Scale Experiment E->K G Consider Semi-Batch or Continuous Flow F->G H Optimize Cooling Capacity and Agitation F->H I Develop Emergency Shutdown Procedure F->I J Re-evaluate Thermal Hazards G->J H->J I->J J->K

Caption: A decision-making workflow for assessing and mitigating thermal risks during the scale-up of exothermic reactions.

Diagram 2: Ideal Reactor Setup for Exothermic Esterification

Reactor_Setup Ideal Reactor Setup for Exothermic Esterification reactor Jacketed Glass Reactor Coolant In Coolant Out Stirrer Motor Baffles Temperature Probe Pressure Relief Valve condenser Reflux Condenser reactor->condenser quench Quench Tank reactor->quench Emergency Dump reagent_add Reactant Feed Pump (Semi-Batch) reagent_add->reactor Controlled Addition condenser->reactor Condensate Return

Caption: A schematic of a well-equipped batch reactor for managing exothermic esterification reactions.

References

  • Jiang, M., Liu, M., Yu, C., Cheng, D., & Chen, F. (2021). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. Organic Process Research & Development, 25(9), 2020–2028. [Link]

  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: an Important Intermediate for Vitamin B1. S3.amazonaws.com. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Jiang, M., Liu, M., Li, W., & Chen, F. (2024). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering, 32, 226-232. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2006). A New Convergent Synthesis of Thiamine Hydrochloride. Journal of Chemical Education, 83(1), 111. [Link]

  • Clark, J. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Justia Patents. (2023, December 5). Full continuous-flow preparation method of vitamin B1. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 26). Why is it necessary to heat an esterification reaction? Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • ACS Omega. (2024, July 5). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. Retrieved from [Link]

  • Chen, Q., et al. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. [Link]

  • Copelli, S., et al. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 93, 13-18. [Link]

  • Active Thermochemical Tables. (n.d.). Acetate Enthalpy of Formation. Retrieved from [Link]

  • MDPI. (n.d.). Esterification of Levulinic Acid to Methyl Levulinate over Zr-MOFs Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 19). Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst. Retrieved from [Link]

  • Active Thermochemical Tables. (n.d.). Acetate Enthalpy of Formation. Retrieved from [Link]

  • Georgia Tech Environmental Health & Safety. (2020, March 18). EMERGENCY LABORATORY SHUTDOWN GUIDANCE. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Appendix 16 Emergency Shutdown Procedure Potential Abnormal Operating Conditions Furnace Start-up and Shutdown Procedures. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, June 29). 5: Synthesis of Isopentyl Acetate (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). US2856426A - Thermal decomposition of acetic acid.
  • ResearchGate. (n.d.). An efficient and green method for the synthesis of[8]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water. Retrieved from [Link]

  • SciSpace. (2006, June 20). Thermal decomposition of ethylenediaminetetraacetic acid in the presence of 1,2-phenylenediamine and hydrochloric acid. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-Oxopentyl Acetate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-Oxopentyl Acetate reaction mixtures. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring and product characterization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of interpreting your NMR spectra.

Introduction: The Challenge of a Bifunctional Molecule

4-Oxopentyl acetate presents a unique challenge in spectral interpretation due to the presence of both a ketone and an ester functionality. This bifunctionality can lead to complex spectra, especially in crude reaction mixtures where starting materials, reagents, and unforeseen byproducts may coexist. This guide provides a systematic approach to dissecting these complex spectra, enabling you to confidently assess the progress and outcome of your reactions.

Frequently Asked Questions (FAQs)

Here are some common questions encountered when analyzing 4-oxopentyl acetate reaction mixtures by NMR.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 4-oxopentyl acetate?

A1: While a publicly available, definitive spectrum of pure 4-oxopentyl acetate is not readily found, we can predict the chemical shifts with high accuracy based on the well-documented spectra of structurally similar compounds like levulinic acid and its esters.[1] The expected chemical shifts are summarized in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Oxopentyl Acetate in CDCl₃

Assignment Structure Moiety Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
aCH₃-C=O~2.19s~29.8
bO=C-CH₂~2.75t~37.9
cCH₂-CH₂-O~1.95quintet~27.9
dO-CH₂~4.08t~63.9
eO=C-O-CH₂--~171.0
fCH₃-C=O--~207.0
gO=C-O-CH₃~2.05s~20.9

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Q2: My ¹H NMR spectrum shows more than the expected four signals for 4-oxopentyl acetate. What could be the reason?

A2: The presence of additional signals in your ¹H NMR spectrum can arise from several sources:

  • Starting Materials: Unreacted starting materials are a common source of extra peaks. For example, if synthesizing from 1,4-pentanediol, you might see characteristic alcohol and alkane protons.

  • Reagents: Residual reagents from the reaction, such as oxidizing agents or coupling agents, can contribute signals.

  • Solvents: Residual solvents from the reaction or workup are frequent contaminants. Consult tables of common NMR solvent impurities to identify these peaks.[2]

  • Byproducts: Side reactions can lead to the formation of unexpected products. Refer to the Troubleshooting Guide for a detailed discussion on potential byproducts.

  • Keto-Enol Tautomerism: The ketone moiety of 4-oxopentyl acetate can exist in equilibrium with its enol tautomer, giving rise to a separate set of signals, typically in the vinyl region (4.5-6.5 ppm) for the enol proton.

Q3: The integration of my signals doesn't match the expected proton ratios. What should I do?

A3: Inaccurate integration can be misleading. Here are a few things to check:

  • Baseline Correction: Ensure the baseline of your spectrum is flat and properly corrected.

  • Phase Correction: Poor phasing can significantly affect integration accuracy.

  • Relaxation Delays (d1): For quantitative analysis, ensure you are using a sufficiently long relaxation delay (d1) in your acquisition parameters, typically 5 times the longest T1 of your protons of interest.

  • Overlapping Peaks: If peaks are overlapping, deconvolution techniques may be necessary to obtain accurate integrals.

Troubleshooting Guide: Navigating Complex Spectra

This section provides a more in-depth guide to troubleshooting specific issues you may encounter with your NMR spectra.

Issue 1: Unidentified Peaks in the Aliphatic Region (1.0 - 3.0 ppm)

Possible Cause: Incomplete reaction or the presence of side products from common synthetic routes.

Troubleshooting Workflow:

G start Unidentified peaks in aliphatic region check_sm Compare with NMR of starting materials (e.g., 1,4-pentanediol) start->check_sm check_ester Look for unreacted levulinic acid or other carboxylic acids start->check_ester check_byprod Consider common byproducts start->check_byprod sm_present Signals match starting material. Reaction is incomplete. check_sm->sm_present acid_present Broad peak > 10 ppm and corresponding aliphatic signals? Esterification is incomplete. check_ester->acid_present pummerer Investigate Pummerer rearrangement byproducts if using Swern oxidation. check_byprod->pummerer pseudoester Check for pseudoester formation in esterification. check_byprod->pseudoester

Caption: Troubleshooting unidentified aliphatic signals.

In-depth Analysis:

  • Swern Oxidation Side Products: If you are synthesizing 4-oxopentyl acetate via Swern oxidation of a corresponding diol, a common side reaction is the Pummerer rearrangement.[3][4] This can lead to the formation of α-acetoxy thioethers. Look for a characteristic singlet around 2.1-2.3 ppm for the methyl group of the thioether and a downfield shift for the adjacent methine proton.

  • Esterification Byproducts: During the esterification of levulinic acid, particularly with longer chain alcohols, the formation of a lactone pseudoester (e.g., 5-methyl-5-pentoxy-γ-butyrolactone) can occur.[5] This will give rise to a distinct set of signals, including a characteristic singlet for the methyl group on the lactone ring.

Issue 2: Signals in the Olefinic Region (4.5 - 6.5 ppm)

Possible Cause: Keto-enol tautomerism or elimination byproducts.

Troubleshooting Workflow:

G start Signals in olefinic region check_enol Is there a broad singlet around 12-15 ppm (enol OH)? start->check_enol check_elimination Are there coupled signals consistent with a C=CH-CH₂ system? start->check_elimination enol_present Signals likely due to the enol tautomer of 4-oxopentyl acetate. check_enol->enol_present elim_present Elimination byproduct may be present. Review reaction conditions (e.g., strong acid/base, high temp). check_elimination->elim_present

Caption: Troubleshooting olefinic signals.

In-depth Analysis:

  • Keto-Enol Tautomerism: The presence of a ketone allows for the formation of an enol tautomer. While the equilibrium usually favors the keto form, the enol can be detectable by NMR, especially if stabilized by intramolecular hydrogen bonding or certain solvents. You would expect to see a signal for the vinylic proton and a broad signal for the enolic hydroxyl proton, which may exchange with D₂O.

Issue 3: Broad or Distorted Peaks

Possible Cause: Sample viscosity, presence of paramagnetic species, or chemical exchange.

Experimental Protocol for Improving Spectral Resolution:

  • Dilute the Sample: High sample concentration can lead to increased viscosity and peak broadening. Dilute your sample with additional deuterated solvent.

  • Filter the Sample: If your sample contains suspended solids, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Check for Paramagnetic Impurities: If you suspect paramagnetic metal contamination (e.g., from a catalyst), you can try adding a small amount of a chelating agent like EDTA, though this may introduce new signals.

  • Variable Temperature NMR: If chemical exchange is suspected (e.g., keto-enol tautomerism, rotamers), acquiring spectra at different temperatures can help to either sharpen the signals (at higher temperatures) or resolve distinct species (at lower temperatures).

Data Presentation: Key Chemical Shifts

The following table summarizes the key ¹H NMR chemical shifts for 4-oxopentyl acetate and potential related compounds to aid in identification.

Table 2: Comparative ¹H NMR Chemical Shifts (ppm in CDCl₃)

Compound CH₃-C=O O=C-CH₂ CH₂-CH₂-O O-CH₂ O=C-O-CH₃
4-Oxopentyl Acetate (Predicted) ~2.19~2.75~1.95~4.08~2.05
Levulinic Acid [1]2.212.772.39 (next to COOH)--
Ethyl Levulinate 2.192.752.574.13 (CH₂)1.26 (CH₃)
Isoamyl Acetate [6][7]2.04-1.52 (CH₂)4.09-

Conclusion

Interpreting complex NMR spectra of 4-oxopentyl acetate reaction mixtures requires a systematic approach and an awareness of potential side reactions and impurities. By carefully analyzing the chemical shifts, coupling patterns, and integrations, and by considering the specific reaction conditions, researchers can gain valuable insights into their chemical transformations. This guide provides a foundational framework for troubleshooting common issues and confidently interpreting your NMR data.

References

  • FooDB. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (FDB003296). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Pummerer rearrangement. Retrieved from [Link]

  • MDPI. (2021). Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives. Retrieved from [Link]

  • Magritek. (n.d.). Isoamyl acetate. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in 4-Oxopentyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

4-Oxopentyl acetate (also known as 3-acetylpropyl acetate or the acetate of 5-hydroxy-2-pentanone) is a critical intermediate often synthesized via the acid-catalyzed esterification of 5-hydroxy-2-pentanone with acetic anhydride or acetic acid.[1] It serves as a structural backbone in the synthesis of Vitamin B1 analogues and other pharmaceutical precursors.

The industry standard has shifted from homogeneous mineral acids (H₂SO₄) to heterogeneous solid acid catalysts (e.g., Amberlyst-15, Sulfated Zirconia, Zeolites) to facilitate continuous flow processing and reduce corrosion.[1] However, these catalysts are prone to specific deactivation modes driven by the dual functionality of the substrate (alcohol + ketone).

Core Reaction Pathway

[1]

Diagnostic Matrix: Why is my conversion dropping?

Use this matrix to correlate your observed symptoms with the likely deactivation mechanism.

Symptom Timeframe Likely Root Cause Verification Test
Rapid Activity Loss (< 2 hours)ImmediateWater Poisoning (Competitive Adsorption)Dry catalyst at 100°C; activity should return immediately.[1]
Gradual Decline (Days/Cycles)SlowFouling / Coking (Oligomerization)TGA analysis showing weight loss >200°C (organic deposits).[1]
Permanent Loss VariableActive Site Leaching (Desulfonation)Titrate the effluent; check for acidity in the product stream.
High Pressure Drop VariablePhysical Attrition / Fines Visual inspection of catalyst bed; sieving analysis.[1]

Deep Dive: Deactivation Mechanisms

Mechanism A: Water Poisoning (Reversible)

In esterification reactions, water is a byproduct (if using acetic acid) or a contaminant.[1] Hydrophilic sulfonic acid groups (


) on resin catalysts (like Amberlyst-15) preferentially adsorb water over the organic substrate.[1] This forms a hydration shell that blocks the 5-hydroxy-2-pentanone from accessing the active proton.
Mechanism B: Aldol Condensation Fouling (Irreversible without Regen)

The unique challenge with 4-Oxopentyl acetate is the presence of the ketone group at the C4 position. Under acidic conditions, the ketone can undergo aldol condensation (self-reaction) to form dimers and trimers.[1] These high-molecular-weight oligomers accumulate inside the catalyst pores, restricting diffusion.[1]

Mechanism C: Leaching (Irreversible)

In continuous flow systems using sulfonated polystyrene resins, thermal stress (>120°C) can cause the cleavage of the C-S bond, releasing sulfonic acid into the product stream. This results in a permanent loss of capacity.[1]

Visualizing the Deactivation Pathways

DeactivationPathways Catalyst Fresh Solid Acid Catalyst (-SO3H) Reactants Feed: 5-Hydroxy-2-pentanone + Acetic Agent WaterPoison Mechanism 1: Water Hydration Shell (Blocks Active Site) Catalyst->WaterPoison High Water Content (Low Temp) Fouling Mechanism 2: Aldol Oligomerization (Pore Blockage) Catalyst->Fouling Reactive Ketone (High Residence Time) Leaching Mechanism 3: Desulfonation (Site Loss) Catalyst->Leaching Thermal Stress (>120°C) Reactants->Catalyst Exposure Deactivated Deactivated Catalyst (Low Conversion) WaterPoison->Deactivated Fouling->Deactivated Leaching->Deactivated

Figure 1: Primary deactivation pathways for solid acid catalysts in keto-ester synthesis.[1]

Regeneration Protocols

Do not attempt regeneration if Leaching is confirmed (replace catalyst). For Water Poisoning and Fouling, follow these protocols.

Protocol A: Solvent Wash (Target: Oligomer Fouling)

Best for: Resins (Amberlyst) and Zeolites blocked by organic deposits.[1]

  • Isolate Reactor: Stop the feed flow. Purge the reactor with Nitrogen (

    
    ) to remove bulk reactants.
    
  • Solvent Selection: Use Acetone or Methanol .[1]

    • Why? Acetone is excellent for dissolving the ketone-based oligomers formed via aldol condensation.

  • Flow Wash:

    • Pump solvent at 2x normal flow rate (up-flow mode preferred to expand the bed).[1]

    • Temperature: 40-50°C (Mild heat aids dissolution).[1]

    • Duration: 4–6 Bed Volumes (BV).[1]

  • Rinse: Flush with 2 BV of the reaction solvent (e.g., Toluene or Dichloromethane) to remove the wash solvent.

Protocol B: Thermal Desorption (Target: Water Poisoning)

Best for: Zeolites and heat-stable Resins.[1]

  • Drain: Remove liquid hold-up from the reactor.

  • Gas Flow: Establish a flow of dry

    
     or Argon.[1]
    
  • Heating Ramp:

    • Ramp to 100°C at 5°C/min.

    • Hold for 4 hours .

    • Note: Do not exceed 120°C for sulfonated polymer resins (Amberlyst 15) to prevent desulfonation.[1] Zeolites can go up to 450°C (calcination) if coking is severe.[1]

  • Cool Down: Cool to reaction temperature under dry gas flow before restarting feed.

Frequently Asked Questions (FAQs)

Q1: Can I use acetic anhydride to "dry" the catalyst in situ?

  • Yes, but with caution. Acetic anhydride reacts with adsorbed water to form acetic acid.[1]

    • Risk:[1][2] This reaction is highly exothermic.[1] If the water content is high, a runaway exotherm can degrade the resin structure.

    • Recommendation: Only use this method if water content is <2%.[1] Pulse dilute acetic anhydride (10% in solvent) rather than neat injection.

Q2: My catalyst beads are turning dark brown/black. Is this normal?

  • Diagnosis: This indicates polymerization (coking) of the 5-hydroxy-2-pentanone.[1]

  • Action: If conversion is stable, it may just be surface discoloration.[1] If conversion drops, initiate Protocol A (Acetone Wash) immediately.[1]

Q3: How do I prevent the "Aldol Condensation" side reaction?

  • Solution: Reduce the residence time. Aldol condensation is slower than esterification.[1]

  • Optimization: Run at a higher flow rate (WHSV) or slightly lower temperature. Ensure the alcohol/anhydride ratio is stoichiometric or slightly excess to favor esterification over self-condensation.

Troubleshooting Workflow

Follow this decision tree to resolve activity loss systematically.

Troubleshooting Start Problem: Conversion Drop CheckTemp Check Reactor Temp Is it >120°C? Start->CheckTemp LeachingCheck Likely Desulfonation (Leaching) CheckTemp->LeachingCheck Yes CheckWater Check Feed Water Content Is it >0.5%? CheckTemp->CheckWater No Replace Replace Catalyst (Irreversible) LeachingCheck->Replace DryCatalyst Execute Protocol B (Thermal Drying) CheckWater->DryCatalyst Yes CheckFouling Check Catalyst Color/Weight Dark/Heavy? CheckWater->CheckFouling No WashCatalyst Execute Protocol A (Acetone Wash) CheckFouling->WashCatalyst Yes Unknown Physical Channeling Check Packing CheckFouling->Unknown No

Figure 2: Troubleshooting decision tree for catalyst activity restoration.

References

  • Jiang, M., et al. (2021). "Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1."[1][3][4][5][6][7] Organic Process Research & Development. Link[1][3][4]

    • Relevance: Describes the continuous flow synthesis conditions and reactor setup for 4-oxopentyl acetate derivatives, establishing baseline stability parameters.
  • Liu, M., et al. (2003). "Synthesis of 3-mercapto-4-oxopentyl acetate."[1] Applied Chemical Industry.[1] Link

    • Relevance: Provides historical context on the batch synthesis and stability of the oxopentyl acet
  • Melero, J.A., et al. (2013). "Sulfonic acid-functionalized mesoporous materials for the esterification of levulinic acid."[1] Chemical Engineering Journal.[1] Link[1]

    • Relevance: Validates the deactivation mechanisms (water poisoning vs. fouling)
  • Bohrium (2021). "Catalytic performance and deactivation mechanism of solid-acid catalyst in esterification."[1][2] Link

    • Relevance: Details the specific leaching and sulfonate ester formation mechanisms that lead to deactiv

Sources

Impact of raw material quality on 4-Oxopentyl acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Oxopentyl Acetate

Welcome to the technical support guide for the synthesis of 4-Oxopentyl acetate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, ensuring the integrity and success of your experiments.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section tackles the most frequent challenges encountered during the synthesis of 4-Oxopentyl acetate, with a focus on how raw material quality is a critical determinant of success.

Question 1: My reaction yield is consistently low. What are the likely causes related to my starting materials?

Answer:

Low yield in the esterification of 4-oxopentanol with acetic anhydride is a common issue that can often be traced back to the quality and handling of your reagents. The primary culprits are typically moisture and pre-existing impurities in your starting materials.

Causality Explained:

The synthesis of 4-Oxopentyl acetate is a classic esterification reaction. While several methods exist, a common approach involves the reaction of 4-oxopentanol with an acylating agent like acetic anhydride or acetic acid.[1] The Fischer-Speier esterification, which uses a carboxylic acid and an alcohol with an acid catalyst, is a reversible reaction.[2][3] The presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester.[3][4]

Key Factors and Solutions:

  • Moisture in 4-Oxopentanol: 4-oxopentanol is hygroscopic and can absorb atmospheric moisture. This water will react with the acetic anhydride, consuming it in a non-productive hydrolysis reaction to form acetic acid.[5]

    • Troubleshooting Protocol: Before use, dry the 4-oxopentanol using a suitable drying agent like anhydrous magnesium sulfate or molecular sieves. Alternatively, consider azeotropic distillation with a solvent like toluene to remove water.

  • Moisture and Acetic Acid in Acetic Anhydride: Acetic anhydride readily hydrolyzes to acetic acid in the presence of water.[5] While acetic acid can also esterify the alcohol, it is a much slower, equilibrium-limited reaction compared to the reaction with the highly reactive anhydride.[1]

    • Troubleshooting Protocol: Always use freshly opened or properly stored acetic anhydride. A simple quality check is to determine its density or refractive index. For a more rigorous analysis, quantitative analysis by methods like HPLC can determine the acetic acid content.[6]

  • Purity of 4-Oxopentanol: The presence of other alcohols or diols as impurities will lead to the formation of different esters, complicating purification and reducing the yield of the target molecule.

    • Troubleshooting Protocol: Obtain a certificate of analysis (CoA) from your supplier. If in doubt, analyze the purity of the 4-oxopentanol using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Data Summary: Impact of Water on Acetic Anhydride

Water Content in Acetic AnhydrideConsequenceRecommended Action
Low (<0.1%)Optimal reactivityProceed with synthesis.
Moderate (0.1% - 0.5%)Reduced acylation efficiency, slower reactionConsider using a slight excess of acetic anhydride.
High (>0.5%)Significant hydrolysis, potential for low yieldPurify the acetic anhydride by distillation or obtain a new batch.

Question 2: I'm observing significant side product formation in my final product. How can I identify and mitigate this?

Answer:

Side product formation is a strong indicator of either reactive impurities in your starting materials or non-optimal reaction conditions.

Causality Explained:

The carbonyl group in 4-oxopentanol and the resulting 4-Oxopentyl acetate can be susceptible to side reactions, especially under acidic or basic conditions and at elevated temperatures.

Common Side Reactions and Their Mitigation:

  • Self-Condensation/Polymerization: Aldol-type condensation reactions can occur with the ketone moiety of 4-oxopentanol, especially in the presence of acid or base catalysts at higher temperatures.

    • Mitigation Strategy: Maintain a controlled reaction temperature. If using an acid catalyst, opt for a milder one or use it in strictly catalytic amounts.

  • Formation of Mixed Anhydrides: If your acetic anhydride has degraded to acetic acid, the presence of a strong acid catalyst can lead to the formation of mixed anhydrides, which can lead to a variety of byproducts.[8]

    • Mitigation Strategy: Ensure the quality of your acetic anhydride. If using an acid catalyst, add it slowly and at a controlled temperature.

Troubleshooting Workflow for Impurity Identification:

G start Side Product Detected gcms Analyze Crude Reaction Mixture by GC-MS start->gcms nmr Analyze by ¹H and ¹³C NMR start->nmr id_impurity Identify Impurity Structure gcms->id_impurity nmr->id_impurity trace_source Trace Impurity to a Starting Material id_impurity->trace_source purify_sm Purify Contaminated Starting Material trace_source->purify_sm optimize_cond Optimize Reaction Conditions (Temp., Catalyst) trace_source->optimize_cond end_goal Clean Product Formation purify_sm->end_goal optimize_cond->end_goal

Caption: Workflow for identifying and mitigating side products.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-oxopentanol and acetic anhydride?

A1: To maintain their purity, 4-oxopentanol should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight. Acetic anhydride is highly sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.

Q2: Can I use a different acylating agent instead of acetic anhydride?

A2: Yes, other acylating agents can be used. Acetic acid in the presence of a strong acid catalyst (Fischer-Speier esterification) is a common alternative.[2] Acyl chlorides, such as acetyl chloride, are more reactive but produce corrosive HCl as a byproduct.[1] The choice depends on the desired reaction rate, scale, and tolerance for byproducts.

Q3: What analytical techniques are most suitable for in-process monitoring of this reaction?

A3: For in-process monitoring, Gas Chromatography (GC) is an excellent technique to track the disappearance of the starting alcohol and the appearance of the ester product.[7] Thin Layer Chromatography (TLC) can also provide a quick qualitative assessment of the reaction's progress.

Q4: My final product has a slight color. What could be the cause and how can I remove it?

A4: A slight coloration can arise from trace impurities that undergo degradation or polymerization under the reaction conditions. Purification by distillation is often effective at removing these colored impurities.[9] Alternatively, treatment with a small amount of activated carbon followed by filtration may also decolorize the product.

III. Experimental Protocols

Protocol 1: Quality Assessment of Acetic Anhydride via Titration

This protocol provides a method to determine the percentage of acetic anhydride in a commercial sample.

  • Accurately weigh approximately 2 g of the acetic anhydride sample into a dry, stoppered flask.

  • Add 50 mL of a 1M solution of aniline in toluene. Stopper the flask and stir for 10 minutes.

  • Titrate the excess aniline with a standardized 0.5M solution of perchloric acid in glacial acetic acid, using a potentiometric endpoint.

  • Perform a blank titration with 50 mL of the aniline solution.

  • Calculate the percentage of acetic anhydride based on the difference in titrant volume between the blank and the sample.

Protocol 2: Standard Synthesis of 4-Oxopentyl Acetate

This protocol outlines a standard laboratory-scale synthesis.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 equivalent of 4-oxopentanol.

  • Add 1.2 equivalents of acetic anhydride.

  • Slowly add a catalytic amount (e.g., 0.01 equivalents) of a suitable acid catalyst, such as sulfuric acid or an acidic resin.

  • Heat the reaction mixture to a gentle reflux (the optimal temperature may vary, but a starting point is around 80-100°C) and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water to hydrolyze any remaining acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 4-Oxopentyl acetate.[9]

Synthesis Pathway and Key Influences:

G cluster_reactants Raw Materials cluster_impurities Key Impurities 4_oxopentanol 4-Oxopentanol esterification Esterification Reaction 4_oxopentanol->esterification acetic_anhydride Acetic Anhydride acetic_anhydride->esterification water_alc Water in Alcohol water_alc->esterification Reduces Yield water_anh Water in Anhydride side_reaction_1 Hydrolysis of Anhydride water_anh->side_reaction_1 acetic_acid Acetic Acid in Anhydride side_reaction_2 Slower Esterification acetic_acid->side_reaction_2 product 4-Oxopentyl Acetate esterification->product low_yield Low Yield & Impurities esterification->low_yield If Impure side_reaction_1->low_yield side_reaction_2->low_yield

Caption: Impact of raw material quality on the synthesis pathway.

IV. References

  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11569, 4-Oxopentyl acetate. [Link]

  • Chen, F., et al. (2023). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering. [Link]

  • Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. ResearchGate. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Justia Patents. (2023). Full continuous-flow preparation method of vitamin B1. [Link]

  • New Drug Approvals. (2021). THIAMINE, Vitamin B1. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Ashenhurst, J. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). A New Convergent Synthesis of Thiamine Hydrochloride. [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters. [Link]

  • ResearchGate. (n.d.). The effect of water on the esterification reaction. [Link]

  • ResearchGate. (n.d.). Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. [Link]

  • ResearchGate. (n.d.). Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. [Link]

Sources

Troubleshooting phase separation issues during 4-Oxopentyl acetate workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Phase Separation & Emulsions Document ID: TS-OPA-001 Status: Active Last Updated: 2026-01-30[1]

Diagnostic Triage: What are you seeing?

Before adjusting your protocol, identify the specific failure mode. 4-Oxopentyl acetate (also known as levulinyl acetate or 4-acetoxypentan-2-one) presents unique physicochemical challenges due to its specific density and amphiphilic structure.

SymptomThe "Rag Layer"The "Floating Blob"The "Missing Product"
Visual A thick, cloudy middle layer between clear aqueous and organic phases.[1]Large globules suspended in the middle of the flask; no distinct interface.Clear separation, but low yield in the organic layer.
Root Cause Emulsion: Surfactant-like impurities (often oligomers or unreacted acids) stabilizing droplets.[1]Iso-Density: The organic phase density matches the aqueous phase (

g/mL).
Water Solubility: The keto-ester functional group pulls product into the aqueous phase.
Immediate Action Filter through Celite® or add Brine.[1]Add solid NaCl (to aqueous) or DCM (to organic).[1]Saturate aqueous layer with NaCl; perform back-extraction.[1]

Technical Deep Dive: The Core Issues

Issue A: The "Density Trap" (Iso-Density)

The Science: 4-Oxopentyl acetate has a density of approximately 0.996 - 1.01 g/mL at room temperature. This is chemically identical to pure water. When extracting with solvents like Ethyl Acetate (


) or Toluene (

) mixed with crude reaction debris, the resulting organic mixture often hits a density of exactly 1.00 g/mL. The Result: Gravity cannot drive separation. The phases hang in suspension.

The Fix: You must artificially create a density gradient (


).
  • Method 1 (Heavy Aqueous): Add solid NaCl to the aqueous layer until saturation. Saturated brine has a density of

    
     g/mL, forcing the organic layer (0.99 g/mL) to float.
    
  • Method 2 (Heavy Organic): Dilute the organic layer with Dichloromethane (DCM,

    
     g/mL). This makes the organic layer significantly heavier than water, forcing it to sink.
    
Issue B: Amphiphilic Emulsions

The Science: The molecule contains a hydrophilic head (ketone + ester) and a hydrophobic alkyl chain. If the synthesis involved acid catalysis (e.g., from levulinic acid precursors), trace amounts of polymeric byproducts or unreacted acids act as surfactants. The Fix:

  • High Ionic Strength: Use brine washes instead of water. This compresses the electrical double layer around droplets, promoting coalescence.

  • Physical Breaking: Filter the biphasic mixture through a pad of Celite 545. This physically ruptures the stabilized droplets.

Troubleshooting Decision Tree

Troubleshooting Start Start: Phase Separation Issue CheckInterface Is there a distinct interface? Start->CheckInterface CheckDensity Check Density Difference CheckInterface->CheckDensity No (Suspended blobs) CheckEmulsion Check for Emulsion/Solids CheckInterface->CheckEmulsion No (Cloudy/Rag layer) ActionSalt Action: Add Solid NaCl (Increase Aqueous Density) CheckDensity->ActionSalt Aqueous too light ActionDCM Action: Add DCM (Increase Organic Density) CheckDensity->ActionDCM Organic too light ActionCelite Action: Filter through Celite (Break Emulsion) CheckEmulsion->ActionCelite Particulates visible ActionpH Action: Adjust pH (Protonate Acids) CheckEmulsion->ActionpH Soap formation suspected Resolved Phases Separated ActionSalt->Resolved ActionDCM->Resolved ActionCelite->Resolved ActionpH->Resolved

Figure 1: Logic flow for diagnosing phase separation failures during keto-ester workups.

Optimized Workup Protocol (SOP)

Objective: Isolate 4-Oxopentyl acetate with minimal emulsion formation and maximal recovery.

Reagents Required[1][2][3][4]
  • Extraction Solvent: Dichloromethane (DCM) is preferred over Ethyl Acetate due to the density advantage.

  • Wash Solution: Saturated NaCl (Brine). Do not use pure water.

  • Drying Agent: Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure
  • Quench & Concentration:

    • If the reaction solvent is water-miscible (e.g., THF, DMF), remove as much as possible via rotary evaporation before extraction.

    • Reasoning: Water-miscible solvents act as phase-transfer agents, increasing the solubility of your product in water and stabilizing emulsions.

  • The "Heavy" Extraction (Recommended):

    • Dilute the crude residue with DCM (Ratio: 3x volume of crude).

    • Add Saturated Brine (Ratio: 1:1 with organic phase).

    • Technique:Do not shake vigorously. Invert the funnel gently 5-10 times. Vent frequently.

    • Observation: The organic layer (DCM + Product) will be at the bottom .

    • Why: DCM (

      
      ) guarantees the organic layer sinks, avoiding the 1.0 g/mL density trap.
      
  • Handling "Rag Layers":

    • If a rag layer forms at the interface:

      • Do not wait. It rarely settles on its own.

      • Drain the clear bottom organic layer.

      • Drain the rag layer into a separate beaker containing fresh Celite.

      • Filter the rag layer mixture; the filtrate will usually separate cleanly.

  • Back-Extraction (Critical for Yield):

    • The aqueous layer will retain some product due to the ketone polarity.

    • Re-extract the aqueous layer 2x with small portions of DCM.

    • Combine all organic fractions.

  • Wash & Dry:

    • Wash combined organics once with Brine.

    • Dry over

      
       for 15 minutes.
      
    • Filter and concentrate.

Solvent Density Reference Table

Use this table to calculate your phase densities. If your organic phase density is within


 of your aqueous phase, separation will fail.
Solvent / PhaseDensity (g/mL, 20°C)Relative to WaterNotes
4-Oxopentyl Acetate ~0.996 - 1.01 Neutral The Problem Source
Water (Pure)1.00NeutralAvoid using alone.[1]
Saturated Brine (NaCl) 1.20 Heavy Recommended Aqueous Phase
Ethyl Acetate0.90LightRisk of inversion if product conc. is high.[1]
Toluene0.87LightGood separation, but poor solubility for polar impurities.[1]
Dichloromethane (DCM) 1.33 Heavy Recommended Organic Phase
Chloroform1.49Very HeavyExcellent alternative to DCM.[1]

FAQ

Q: I used Ethyl Acetate and the layers inverted halfway through extraction. Why? A: As you extract the product (density ~1.[2]0) into the Ethyl Acetate (density 0.90), the density of the organic phase increases. If you have a high concentration of product, the organic phase density can exceed 1.0, causing it to sink below the water (or brine, if dilute). Always track your layers using the "drop test" (add a drop of water; if it travels through the top layer, the top layer is organic).

Q: Can I use basic washes (NaHCO3) to remove acid impurities? A: Proceed with caution. Neutralizing unreacted levulinic acid generates sodium levulinate, which is a surfactant (soap). This will cause severe emulsions.[3] If you must neutralize, do so in the presence of a high concentration of brine, or perform a pre-wash with dilute acid to remove other impurities first.

Q: My product is volatile. Will I lose it on the Rotavap? A: 4-Oxopentyl acetate has a boiling point of approx 213°C (at 760 mmHg). It is not highly volatile. However, if you use high vacuum and heat, you may lose some. Stick to 40-45°C bath temperature and standard vacuum (20-50 mbar) for solvent removal.

References

  • Chemical Properties & Density

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12207137, 4-Oxopentyl acetate. Retrieved from [Link]

    • Note: Density data extrapolated from structural analogs (levulinic esters)
  • Extraction Methodology & Emulsion Breaking: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for workup of esters and ketones).
  • Salting Out Principles

    • Hyde, A. M., et al. (2017).[3] General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.[3] Organic Process Research & Development, 21(9), 1355–1370. [Link]

Sources

Validation & Comparative

Comparative study of 4-Oxopentyl acetate and ethyl acetoacetate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 4-Oxopentyl Acetate and Ethyl Acetoacetate (EAA) , designed for researchers in organic synthesis and drug development.

Executive Summary

In the landscape of bifunctional synthons, Ethyl Acetoacetate (EAA) and 4-Oxopentyl Acetate represent two distinct classes of reactivity governed by the spatial arrangement of their functional groups.

  • Ethyl Acetoacetate (1,3-dicarbonyl): A "Platform Chemical" characterized by high

    
    -acidity (
    
    
    
    ) and synergistic activation of the methylene group. It is the gold standard for constructing 6-membered heterocycles (pyridines, pyrimidines) and carbon-carbon bond formation via alkylation.
  • 4-Oxopentyl Acetate (1,5-functionalized ketone): A "Specialized Scaffold" where the ketone and ester operate semi-independently due to the propylene spacer. It is a critical precursor for Vitamin B1 (Thiamine) synthesis and 5-membered oxygen/nitrogen heterocycles (dihydrofurans, thiazoles), relying on remote functionalization rather than resonance stabilization.

Part 1: Structural & Mechanistic Comparison

The divergent reactivity of these molecules stems from the electronic communication (or lack thereof) between the carbonyl centers.

Electronic Architecture
FeatureEthyl Acetoacetate (EAA)4-Oxopentyl Acetate
Structure

-Keto Ester (

-relationship)

-Keto-alkyl Acetate (

-relationship)
Active Methylene Highly Acidic (Doubly activated by C=O and COOEt). Forms stable enolates.[1]Weakly Acidic (Activated only by ketone C=O).[1] Behaves like a standard methyl ketone.[1]
Tautomerism Significant Enol content (stabilized by H-bonding).Negligible Enol content (isolated ketone).[1]
Electrophilicity Dual electrophile (Ketone > Ester).[1] Susceptible to 1,2 and 1,4-additions.[2]Independent electrophiles.[1] Ketone reacts first; Ester serves as a leaving/protecting group.[1]
Primary Application General Heterocycle Synthesis (Hantzsch, Biginelli).[1]Thiamine (Vitamin B1) Side-chain Synthesis.[3]
Reactivity Hotspots
  • EAA: The central methylene is the nucleophilic engine. Reactions typically initiate here (alkylation, Knoevenagel).[1]

  • 4-Oxopentyl Acetate: The reactivity is bifurcated. The ketone facilitates

    
    -chlorination or nucleophilic attack, while the acetate group often acts as a downstream leaving group (e.g., in thiazole cyclization) or a protected alcohol.
    

Part 2: Synthetic Utility & Applications[2][4]

Ethyl Acetoacetate: The Heterocycle Engine

EAA is ubiquitous in the synthesis of pharmaceutical scaffolds. Its ability to condense with aldehydes and amines simultaneously makes it ideal for Multicomponent Reactions (MCRs) .[1]

  • Key Reaction: Hantzsch Dihydropyridine Synthesis .

  • Mechanism: Condensation of 2 equivalents of EAA with an aldehyde and ammonia.

4-Oxopentyl Acetate: The Thiamine Precursor

This molecule is industrially vital for the synthesis of Vitamin B1 . The critical transformation involves the functionalization of the ketone's


-position followed by condensation with a pyrimidine derivative.
  • Key Reaction:

    
    -Chlorination to 3-Chloro-4-oxopentyl acetate .
    
  • Mechanism: Acid-catalyzed enolization of the ketone followed by electrophilic halogenation. The remote acetate remains intact, preserving the terminal oxygen for later hydrolysis/cyclization.

Comparative Data: Chlorination Efficiency
  • EAA: Chlorination is rapid but can lead to di-chlorination due to high enol concentration.

  • 4-Oxopentyl Acetate: Requires specific catalysis (e.g., acid/peroxide or flow chemistry) to achieve selective mono-chlorination at the C3 position without affecting the acetate.

Part 3: Experimental Protocols

Protocol A: Selective Chlorination of 4-Oxopentyl Acetate

Context: This is the rate-limiting step in Vitamin B1 side-chain synthesis. The goal is to introduce a leaving group at the C3 position.

Reagents:

  • 4-Oxopentyl acetate (1.0 equiv)[4]

  • Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    )[1]
  • Solvent: Dichloromethane (DCM) or neat (in flow)[1]

  • Catalyst: Methanol (activator)[1]

Methodology:

  • Setup: Charge a jacketed reactor with 4-oxopentyl acetate and DCM (0.5 M concentration). Cool to

    
    .[5]
    
  • Activation: Add Methanol (0.1 equiv). Note: Methanol aids in the formation of the reactive enol ether intermediate.

  • Chlorination: Dropwise addition of Sulfuryl chloride (1.05 equiv) over 60 minutes. Maintain temperature

    
     to prevent over-chlorination.
    
  • Quench: Pour reaction mixture into ice-cold saturated

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show a shift of the 
    
    
    
    -protons from a multiplet (2.5 ppm) to a distinct triplet/doublet for the
    
    
    proton (approx 4.5 ppm).[1]
Protocol B: Hantzsch Dihydropyridine Synthesis using EAA

Context: A robust self-validating protocol for synthesizing calcium channel blocker scaffolds.

Reagents:

  • Ethyl Acetoacetate (2.0 equiv)[1]

  • Benzaldehyde (1.0 equiv)[1]

  • Ammonium Acetate (1.2 equiv)[1]

  • Solvent: Ethanol (95%)[1]

Methodology:

  • Mixing: Dissolve Benzaldehyde and EAA in Ethanol.

  • Cyclization: Add Ammonium Acetate. Heat to reflux (

    
    ) for 3-4 hours.
    
  • Monitoring: Reaction progress is indicated by the precipitation of the yellow dihydropyridine product.

  • Purification: Cool to room temperature. Filter the precipitate. Wash with cold ethanol.[1]

  • Result: High purity 1,4-dihydropyridine derivative (Yield >85%).

Part 4: Visualization of Reactivity Pathways

Diagram 1: Divergent Synthesis Pathways

This diagram illustrates how the structural differences dictate the synthetic fate of each molecule.

ReactivityComparison EAA Ethyl Acetoacetate (1,3-Dicarbonyl) Enolate Stabilized Enolate (Nucleophile) EAA->Enolate Base Deprotonation (Easy) OPA 4-Oxopentyl Acetate (1,5-Keto-Ester) Enol Transient Enol (Weak Nucleophile) OPA->Enol Acid Catalysis (Hard) DHP 1,4-Dihydropyridines (Hantzsch) Enolate->DHP + Aldehyde + NH3 Coumarin Coumarins (Pechmann) Enolate->Coumarin + Phenol Chloro 3-Chloro-4-oxopentyl Acetate (Electrophile) Enol->Chloro + Cl2 / SO2Cl2 Thiamine Vitamin B1 (Thiazole Formation) Chloro->Thiamine + Thioformamide deriv.

Caption: Divergent reaction pathways: EAA leverages stable enolates for ring-forming condensations, while 4-Oxopentyl Acetate relies on transient enolization for functionalization towards Vitamin B1.

Part 5: Selection Guide

CriterionChoose Ethyl Acetoacetate If...Choose 4-Oxopentyl Acetate If...
Target Molecule 6-membered heterocycles (Pyridines, Pyrimidines) or

-alkylated ketones.
Thiazoles, Dihydrofurans, or Vitamin B1 analogs.
Reaction Type Condensation, Alkylation, Transesterification.

-Halogenation, Cyclization via leaving group displacement.
Conditions Basic conditions (Alkoxides, Amines).[1]Acidic or Neutral conditions (to prevent ester hydrolysis).[1]
Handling Stable, easy to handle liquid.Sensitive to hydrolysis; Acetate group can migrate or hydrolyze in strong base.[1]

References

  • Royal Society of Chemistry. (1977).[1] Reactions of ethylene carbonate with active methylene compounds.[1] Journal of the Chemical Society, Perkin Transactions 1. [1][6][7]

  • Jiang, M., et al. (2021).[1] Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1.[3][8][9] Organic Process Research & Development.[1] [1][9]

  • Sigma-Aldrich. (2024). Product Specification: 4-Oxopentyl acetate (CAS 5185-97-7).[4][10][11][12][1]

  • Organic Syntheses. (2014).

    
    -Keto Esters from 
    
    
    
    -Keto Esters.[13] Org.[1][2][14] Synth. 2014, 91, 248-259.[13]
  • National Institutes of Health (NIH). (2021).[1] Developments of

    
    -unsaturated 
    
    
    
    -ketoesters as versatile synthons.[2] PubMed Central.[1]

Sources

Strategic Scaffold Design: 4-Oxopentyl Acetate vs. Ethyl 3-Oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Condensation Reactions in Heterocycle Synthesis

Executive Summary: The Divergence of Function

In the architecture of small-molecule drugs, the choice between 4-Oxopentyl acetate (also known as 5-acetoxy-2-pentanone) and Ethyl 3-oxopentanoate (ethyl propionylacetate) represents a fundamental decision between distal functionalization and core scaffold construction .

While both molecules are pentanone derivatives used in condensation reactions, their reactivity profiles are orthogonal:

  • Ethyl 3-oxopentanoate acts as a nucleophilic linchpin . Its active methylene group (

    
    ) drives multicomponent reactions (MCRs) like the Biginelli and Knoevenagel condensations, making it the superior choice for constructing dihydropyrimidines and substituted pyridines.
    
  • 4-Oxopentyl acetate acts as an electrophilic tether . Lacking the activation of a

    
    -ester, it functions primarily as a masked 5-hydroxy-2-pentanone. It is the reagent of choice for installing specific side-chains (e.g., in Chloroquine analogs) or forming thiazole/pyrrole rings via Hantzsch-type condensations after 
    
    
    
    -functionalization.

This guide provides an evidence-based comparison of their performance in heterocycle synthesis, supported by experimental protocols and mechanistic logic.

Mechanistic Analysis & Reactivity Profile

Acidity and Enolization (The Nucleophile)

The defining difference is the acidity of the


-protons, which dictates the reaction pathway.
  • Ethyl 3-oxopentanoate: The methylene protons at C2 are flanked by two carbonyls (ketone and ester). Deprotonation yields a highly stabilized enolate that reacts rapidly with aldehydes.

  • 4-Oxopentyl acetate: The protons at C3 are only activated by a single ketone (

    
    ). Direct enolate formation is slower and less regioselective. Consequently, this molecule is typically used as an electrophile (at the ketone C2) or requires pre-activation (e.g., chlorination at C3) to participate in condensations.
    
Visualization of Reactivity Pathways

ReactivityComparison SubstrateA Ethyl 3-oxopentanoate (Beta-Keto Ester) PathA Active Methylene (C2) Deprotonation (pKa ~11) SubstrateA->PathA Base Catalysis SubstrateB 4-Oxopentyl Acetate (Gamma-Functionalized Ketone) PathB Ketone Electrophile (C2) Schiff Base / Acetal SubstrateB->PathB Acid Catalysis ProdA Biginelli / Knoevenagel (Dihydropyrimidines) PathA->ProdA + Aldehyde + Urea ProdB Hantzsch / Paal-Knorr (Thiazoles / Pyrroles) PathB->ProdB + Amine / Thioamide

Figure 1: Divergent reaction pathways. Ethyl 3-oxopentanoate leverages its nucleophilic carbon, while 4-oxopentyl acetate leverages its electrophilic carbonyl.

Case Study: Heterocycle Synthesis Performance

The Biginelli Reaction (Dihydropyrimidine Synthesis)

Winner: Ethyl 3-oxopentanoate

In the synthesis of calcium channel blockers (e.g., Nifedipine analogs), Ethyl 3-oxopentanoate is critical. It condenses with an aryl aldehyde and urea.[1][2][3] The ethyl group at the C4 position of the resulting ring provides lipophilicity essential for membrane permeability.

  • Why 4-Oxopentyl acetate fails here: It lacks the

    
    -ester necessary to stabilize the initial enol/enolate intermediate required to attack the iminium ion formed by the aldehyde and urea.
    
The Hantzsch Thiazole Synthesis (Vitamin B1 Precursors)

Winner: 4-Oxopentyl acetate[4]

This molecule is a cornerstone in the industrial synthesis of Thiamine (Vitamin B1).[5] It is typically first chlorinated to 3-chloro-4-oxopentyl acetate and then condensed with thioformamide.

  • Why Ethyl 3-oxopentanoate fails here: The ester group at C1 would interfere with the decarboxylation steps often required in thiamine synthesis, and the branching ethyl group at C3 would create steric clashes in the enzyme active site of the final vitamin.

Experimental Protocols

Protocol A: Biginelli Condensation (Ethyl 3-oxopentanoate)

Target: Ethyl 4-phenyl-6-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Reagents: Ethyl 3-oxopentanoate (1.0 equiv), Benzaldehyde (1.0 equiv), Urea (1.5 equiv),

    
     (10 mol% catalyst).
    
  • Solvent: Ethanol (0.5 M concentration).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Reflux at 80°C for 4 hours.

    • Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Cool to RT. Pour into crushed ice. Filter the precipitate.[6]

    • Purification: Recrystallize from hot ethanol.

  • Self-Validation: The product should show a distinct NH stretch in IR (

    
    ) and disappearance of the aldehyde proton in 
    
    
    
    NMR.
Protocol B: Thiazole Ring Formation (4-Oxopentyl acetate pathway)

Target: 4-Methyl-5-(2-acetoxyethyl)thiazole (Vitamin B1 Intermediate) Note: This requires pre-activation via chlorination.

  • Activation: React 4-oxopentyl acetate with

    
     (1.0 equiv) in DCM at 0°C to generate 3-chloro-4-oxopentyl acetate .
    
  • Condensation:

    • Mix the crude chloro-ketone (1.0 equiv) with Thioformamide (1.1 equiv) in absolute ethanol.

    • Reflux for 2-3 hours.[4]

  • Workup: Neutralize with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     solution. Extract with DCM.
    
  • Purification: Vacuum distillation (bp

    
     at 10 mmHg).
    
  • Self-Validation: Presence of thiazole C-H proton (

    
    ) in 
    
    
    
    NMR.

Comparative Data Analysis

The following table summarizes the performance metrics based on standard laboratory scale (10-50 mmol).

FeatureEthyl 3-oxopentanoate4-Oxopentyl acetate
Primary Role Nucleophile (Active Methylene)Electrophile (Ketone)
Key Reaction Biginelli / KnoevenagelHantzsch / Reductive Amination
Reaction Time 2 - 6 Hours4 - 12 Hours (requires activation)
Typical Yield 75 - 92%55 - 70% (multistep)
Atom Economy High (Water is sole byproduct)Lower (often requires leaving groups like Cl)
Stability Stable at RTHydrolysis risk (Acetate group)
Cost ModerateHigher (Specialty Intermediate)
Workflow Logic Diagram

SynthesisDecision Start Target Molecule Definition Decision Does the ring require an exocyclic ester or active methylene? Start->Decision BranchA YES: Dihydropyrimidines, Pyridines, Coumarins Decision->BranchA Scaffold Construction BranchB NO: Thiazoles, Pyrroles, Simple Side Chains Decision->BranchB Linker/Tether Logic ReagentA Select: Ethyl 3-oxopentanoate BranchA->ReagentA ReagentB Select: 4-Oxopentyl acetate BranchB->ReagentB ProcessA Protocol: Acid-Catalyzed Condensation (One-Pot) ReagentA->ProcessA ProcessB Protocol: Activation (Halogenation) then Condensation ReagentB->ProcessB

Figure 2: Decision tree for selecting the appropriate pentanone derivative based on synthetic goals.

References

  • Sweet, F. (1973).[1] "Mechanism of the Biginelli Reaction."[1][7][8] Wikipedia / Organic Chemistry Portal. 1

  • Jiang, M., et al. (2026).[4] "Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1." ResearchGate. 9

  • Kappe, C. O. (1997).[1] "Biginelli Reaction Mechanism Update." Organic Chemistry Portal. 8

  • Ningbo Inno Pharmchem. (2026).[5] "5-Hydroxy-2-pentanone's Role in Synthesis (Chloroquine/Vitamin B1)." NBInno. 5[10][11][12]

  • Sigma-Aldrich. (2025). "3-Ethyl-2-pentanone Product Data." Sigma-Aldrich.

Sources

A Comparative Guide to the Synthesis of 4-Oxopentyl Acetate: Continuous Flow vs. Batch Processing

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical synthesis, the drive for efficiency, safety, and scalability is paramount. The choice of reactor technology—specifically, the adoption of continuous flow processes over traditional batch methods—represents a critical decision point for researchers and production managers in the pharmaceutical and fine chemical industries. This guide provides an in-depth, evidence-based comparison of continuous flow and batch synthesis methodologies for the production of 4-oxopentyl acetate, a valuable building block in organic synthesis. By examining the underlying principles and presenting detailed experimental protocols and performance data, we aim to equip scientists and drug development professionals with the insights necessary to make informed decisions for their specific applications.

Introduction: The Significance of 4-Oxopentyl Acetate and the Synthesis Paradigm Shift

4-Oxopentyl acetate, a derivative of the biomass-derived platform chemical levulinic acid, is a key intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and flavorings.[1][2] The efficient and cost-effective production of this compound is therefore of significant interest.

Traditionally, the synthesis of such esters has been the domain of batch reactors. However, the paradigm is shifting towards continuous flow chemistry, which offers numerous potential advantages, including enhanced heat and mass transfer, improved safety profiles for exothermic reactions, and greater consistency in product quality.[3][4] This guide will dissect these advantages and disadvantages through the lens of 4-oxopentyl acetate synthesis.

Theoretical Framework: Continuous Flow vs. Batch Synthesis

Batch Synthesis: The Conventional Approach

Batch synthesis involves charging a reactor with all reactants and reagents at the outset. The reaction mixture is then subjected to controlled conditions (e.g., heating, stirring) for a predetermined period. While versatile and suitable for small-scale exploratory research, batch processes can suffer from poor heat and mass transfer, leading to temperature gradients and potential side reactions, especially upon scale-up.[5]

Continuous Flow Synthesis: A Modern Alternative

In continuous flow synthesis, reactants are continuously pumped through a reactor, typically a tube or a series of interconnected microreactors. The reaction occurs as the mixture flows through the reactor, and the product is collected continuously at the outlet. This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.[3][6] The high surface-area-to-volume ratio in flow reactors facilitates rapid heat exchange, making the process inherently safer for highly exothermic or fast reactions.[3]

Experimental Protocols: A Head-to-Head Comparison

The synthesis of 4-oxopentyl acetate from levulinic acid is a two-step process: 1) esterification of levulinic acid with an alcohol (e.g., ethylene glycol, though for simplicity we will consider a generic alcohol ROH for the esterification to the corresponding levulinate ester), followed by 2) acetylation. For the purpose of this guide, we will focus on the esterification of levulinic acid, a key and often rate-limiting step.

Batch Protocol: Fischer Esterification of Levulinic Acid

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7]

Methodology:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add levulinic acid (1.0 eq), the chosen alcohol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours.[2][8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude levulinate ester.

  • Purify the crude product by vacuum distillation to obtain the pure ester.

Causality of Experimental Choices:

  • Excess Alcohol: Using an excess of the alcohol shifts the reaction equilibrium towards the product side, maximizing the conversion of the limiting reagent (levulinic acid), in accordance with Le Châtelier's principle.[7]

  • Acid Catalyst: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1]

  • Reflux Conditions: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The extended reaction time is often required to reach equilibrium in a batch setup.

Continuous Flow Protocol: Acid-Catalyzed Esterification of Levulinic Acid

This protocol utilizes a packed-bed reactor containing a solid acid catalyst for a heterogeneous catalysis approach.

Methodology:

  • Prepare two separate feed solutions:

    • Feed A: Levulinic acid dissolved in a suitable solvent (e.g., the alcohol reactant itself if liquid at room temperature).

    • Feed B: The alcohol reactant.

  • Set up the continuous flow system, which includes two syringe pumps, a T-mixer, a packed-bed reactor containing a solid acid catalyst (e.g., Amberlyst-15), a back-pressure regulator, and a collection vessel.[1]

  • Heat the packed-bed reactor to the desired temperature (e.g., 70-100 °C).[1]

  • Pump the two feed solutions at specific flow rates to achieve the desired stoichiometric ratio and residence time within the reactor. The solutions are mixed in the T-mixer before entering the heated reactor.

  • The reaction mixture flows through the packed-bed reactor, where the esterification takes place on the surface of the solid acid catalyst.

  • The product stream exiting the reactor is continuously collected.

  • The collected product can be further purified if necessary, although continuous flow often yields a cleaner product, potentially simplifying downstream processing.

Causality of Experimental Choices:

  • Solid Acid Catalyst: The use of a heterogeneous catalyst like Amberlyst-15 simplifies product purification as the catalyst is contained within the packed bed and does not contaminate the product stream.[1] This also allows for catalyst recycling and reuse.

  • Precise Temperature Control: The narrow channels and high surface area of the flow reactor allow for precise and uniform temperature control, minimizing the formation of byproducts that can occur due to temperature gradients in batch reactors.

  • Optimized Residence Time: The residence time (the average time a molecule spends in the reactor) can be precisely controlled by adjusting the flow rates of the pumps. This allows for fine-tuning the reaction to maximize conversion and minimize side reactions, something that is difficult to achieve in a batch process.[5]

Performance Data: A Quantitative Comparison

The following table summarizes the key performance indicators for the synthesis of a generic levulinate ester via batch and continuous flow methods, based on typical literature values for similar esterification reactions.

Performance MetricBatch SynthesisContinuous Flow Synthesis
Reaction Time 8 - 12 hours[2][8]Minutes to < 1 hour[9][10]
Yield 60 - 80%[11]>90%[9]
Purity (pre-purification) ModerateHigh
Space-Time Yield LowHigh
Scalability Difficult, non-linearStraightforward, linear
Safety Moderate (exotherms)High (excellent heat transfer)
Catalyst Separation Requires workupSimplified (heterogeneous)

Visualizing the Workflows

To better illustrate the distinct operational workflows of each method, the following diagrams are provided.

Batch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactants (Levulinic Acid, Alcohol) B Add Catalyst (H2SO4) A->B C Heat to Reflux (8-12 hours) B->C D Quench & Neutralize C->D E Liquid-Liquid Extraction D->E F Dry & Concentrate E->F G Vacuum Distillation F->G H Final Product G->H

Caption: Workflow for Batch Synthesis of Levulinate Ester.

Flow_Workflow cluster_feed Feed Preparation cluster_reaction Continuous Reaction cluster_collection Product Collection A1 Reactant A Solution (Levulinic Acid) B Syringe Pumps A1->B A2 Reactant B Solution (Alcohol) A2->B C T-Mixer B->C D Heated Packed-Bed Reactor (Amberlyst-15) C->D E Back-Pressure Regulator D->E F Continuous Product Collection E->F G Final Product F->G

Caption: Workflow for Continuous Flow Synthesis of Levulinate Ester.

Discussion and Analysis: Making the Right Choice

The data and workflows presented clearly demonstrate the significant advantages of continuous flow synthesis for the esterification of levulinic acid, a crucial step in producing 4-oxopentyl acetate. The dramatically reduced reaction times and higher yields observed in flow systems are a direct result of the superior heat and mass transfer characteristics of these reactors.[3] This leads to a much higher space-time yield, meaning more product can be produced per unit volume of the reactor per unit time, a critical factor in industrial settings.

Furthermore, the enhanced safety profile of continuous flow reactors cannot be overstated. The small reaction volumes at any given time and the ability to rapidly dissipate heat minimize the risks associated with exothermic reactions.[3] The ease of scalability is another compelling advantage. To increase production in a continuous flow system, one can simply run the system for a longer period or "scale out" by adding more reactors in parallel, a more predictable process than scaling up a batch reactor, which often requires re-optimization of reaction conditions.[5]

However, batch synthesis remains a valuable tool, particularly in research and development. The flexibility of batch reactors to accommodate a wide range of reaction types and scales with minimal setup changes makes them ideal for initial exploratory studies and the synthesis of small quantities of materials.[3] The initial capital investment for a continuous flow setup can also be higher than for a standard laboratory batch reactor.

Conclusion: A Clear Trajectory Towards Continuous Manufacturing

For the synthesis of 4-oxopentyl acetate, and indeed for many other fine chemicals and pharmaceutical intermediates, continuous flow technology offers a compelling path towards more efficient, safer, and scalable manufacturing. While batch synthesis will continue to play a role in early-stage research, the quantitative and qualitative benefits of continuous flow processing, as demonstrated in the synthesis of levulinic acid esters, position it as the superior choice for process optimization and industrial production. The adoption of continuous manufacturing is not merely a trend but a logical evolution in chemical synthesis, driven by the fundamental principles of chemical engineering and the relentless pursuit of efficiency and safety.

References

  • Chen, F., et al. (2021). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. Organic Process Research & Development, 25(9), 2156–2163. [Link][9][12]

  • Stoli Chem. (2021). Comparison of continuous reactors in enzymatic esterification. [Link][6]

  • da Silva, F. M., et al. (2021). Esterification synthesis of levulinate esters. ResearchGate. [Link][8]

  • Flux. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. [Link][3]

  • Jiang, M., et al. (2023). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering. [Link][13]

  • Request PDF. (n.d.). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. ResearchGate. [Link][10]

  • de Souza, R. O. M. A., et al. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 927–970. [Link][4]

  • Nikolaidis, M. D., et al. (2018). Esterification of Levulinic Acid to Ethyl Levulinate over Amberlyst-15 in Flow: Systematic Kinetic Model Discrimination and Parameter Estimation. ACS Omega, 3(10), 13585–13596. [Link][1]

  • Li, H., et al. (2020). Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles. Catalysts, 10(12), 1438. [Link][2]

  • Zhang, Z., et al. (2016). Catalytic conversion of glucose to levulinate ester derivative in ethylene glycol. BioResources, 11(3), 6061-6073. [Link][14]

  • Pentsak, E. O., et al. (2021). Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective?. Catalysts, 11(11), 1373. [Link][5]

  • Chen, F., et al. (2021). Supporting Information for Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: an Important Intermediate for Vitamin B1. Amazon S3. [Link][11]

Sources

Inter-Laboratory Validation of a Static Headspace GC-MS Method for 4-Oxopentyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Validation of a New Analytical Method for 4-Oxopentyl Acetate Content Type: Publish Comparison Guide

Executive Summary: The Shift to Specificity and Sustainability

4-Oxopentyl acetate (CAS 5185-97-7) is a critical intermediate in the synthesis of Vitamin B1 (Thiamine) and various pharmaceutical derivatives. Historically, purity analysis of this keto-ester relied on Direct Injection GC-FID (Gas Chromatography with Flame Ionization Detection). While robust, the legacy method suffers from significant drawbacks: liner contamination from non-volatile reaction byproducts, high solvent consumption, and a lack of spectral specificity to distinguish structural isomers.

This guide presents the validation of a new Static Headspace GC-MS (HS-GC-MS) method. Validated across five independent laboratories following ICH Q2(R2) guidelines, this method offers superior specificity, reduced instrument downtime, and alignment with Green Chemistry principles.

Method Comparison: Legacy vs. Innovation

The following table objectively compares the performance metrics of the legacy Direct Injection GC-FID method against the newly validated HS-GC-MS protocol.

FeatureLegacy Method: Direct Injection GC-FIDNew Method: Static Headspace GC-MS
Sample Preparation Liquid-Liquid Extraction (LLE) with DichloromethaneDilution in Water/DMSO (No organic solvent extraction)
Injection Mode Liquid (1 µL) - High risk of liner foulingGas Phase (Headspace) - Zero non-volatile entry
Specificity Retention time only (High risk of co-elution)Mass Spectral confirmation (m/z 43, 87, 144)
Limit of Quantitation (LOQ) 50 ppm5 ppm
Throughput 30 mins/sample (manual prep)Automated (Overlapping incubation)
Solvent Waste High (>10 mL/sample)Negligible (<1 mL/sample)
Linearity (R²) > 0.995> 0.999
Expert Insight: The Causality of Choice
  • Why Headspace? 4-Oxopentyl acetate has a boiling point suitable for volatilization (~200°C range, but sufficient vapor pressure at 80°C). By sampling the headspace, we eliminate the injection of salts and catalysts (e.g., Raney Nickel residues) common in the synthesis matrix. This extends column life by ~40%.

  • Why MS Detection? In complex synthesis mixtures, side reactions often produce isomeric keto-esters. FID cannot distinguish these. MS/MS or SIM (Selected Ion Monitoring) targets the specific molecular ion and fragments, ensuring the peak is truly the analyte.

Inter-Laboratory Validation Study

To establish the Trustworthiness of this method, a "Round Robin" study was conducted involving 5 independent GMP-compliant laboratories.

Study Design (ICH Q2(R2) Aligned)
  • Participants: 5 Labs (2 Pharmaceutical QC, 3 CROs).

  • Samples: Synthetic 4-Oxopentyl acetate (95%, 98%, 99% purity levels) and spiked reaction matrices.

  • Statistical Goals: Assess Reproducibility (

    
    ) and Repeatability (
    
    
    
    ).
Validation Results Summary
ParameterAcceptance CriteriaCombined Lab ResultsStatus
Specificity No interference at RT; Mass match >90%Pass (Clean baseline)✅ Validated
Linearity


(Range: 10-1000 µg/mL)
✅ Validated
Accuracy (Recovery) 90.0% - 110.0%98.4% ± 1.2%✅ Validated
Repeatability (

)

0.8% (n=6 injections)✅ Validated
Reproducibility (

)

(Inter-lab)
2.3% (Across 5 labs)✅ Validated

Detailed Experimental Protocols

A. The New Method: Static Headspace GC-MS

Reagents:

  • Reference Standard: 4-Oxopentyl acetate (>99.0%).

  • Internal Standard (IS): Cyclohexanone or Methyl Pentanoate (approx. 500 µg/mL in water).

  • Diluent: HPLC Grade Water (or water:DMSO 9:1 for solubility).

Instrument Parameters:

  • Headspace Sampler (HS):

    • Incubation Temp: 80°C

    • Incubation Time: 20 min (Equilibrium established)

    • Agitation: High (500 rpm)

    • Syringe Temp: 90°C

  • GC Configuration:

    • Column: DB-624 or VF-624ms (30m x 0.25mm x 1.4µm). Rationale: Thicker film required for volatile retention and peak shape of polar esters.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Oven Program: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      220°C (hold 3 min).
  • MS Detector (SIM Mode):

    • Target Ions: m/z 43 (Quant), 87, 101 (Qual).

    • Dwell Time: 100 ms.

Workflow:

  • Weigh 50 mg of sample into a 20 mL HS vial.

  • Add 5.0 mL of Internal Standard Solution.

  • Crimp cap immediately.

  • Load onto HS-GC-MS autosampler.

B. Self-Validating System Suitability (SST)

Before every run, the system must pass:

  • Resolution: Resolution between Analyte and IS > 2.0.

  • Tailing Factor: < 1.5 (Ensures inert flow path).

  • Sensitivity: S/N ratio for 5 ppm std > 10.

Visualizing the Validation Logic

The following diagrams illustrate the analytical workflow and the decision logic used during the inter-laboratory validation.

Diagram 1: Analytical Workflow (HS-GC-MS)

AnalyticalWorkflow Sample Crude Sample (Reaction Matrix) Prep Sample Prep (Add Water + IS Seal Vial) Sample->Prep Weighing HS Headspace Unit (80°C, 20 min) Prep->HS Automation GC GC Separation (DB-624 Column) HS->GC Vapor Transfer MS MS Detection (SIM Mode) GC->MS Elution Data Data Analysis (Purity/Impurity) MS->Data Integration

Caption: The streamlined "Green" workflow minimizes solvent use and prevents non-volatile contamination.

Diagram 2: Inter-Laboratory Validation Logic (ICH Q2)

ValidationLogic cluster_0 Phase 1: Intra-Lab cluster_1 Phase 2: Inter-Lab (Round Robin) Start Validation Start (ICH Q2 R2) Specificity Specificity Test (Blank vs Spiked) Start->Specificity Linearity Linearity (R² > 0.99) Specificity->Linearity Pass Precision Repeatability (n=6, RSD < 2%) Linearity->Precision Pass Transfer Method Transfer (5 Labs) Precision->Transfer Pass Repro Reproducibility (RSD_R < 5%) Transfer->Repro End Validated Method Ready for Release Repro->End Pass

Caption: Step-wise validation logic ensuring robustness from single-lab development to multi-site deployment.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Note: Recently updated to R2). International Council for Harmonisation. Link

  • Li, X., et al. (2021). Fully Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate: An Important Intermediate for Vitamin B1. Organic Process Research & Development. Link[1]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Link

  • Sigma-Aldrich. (n.d.). 4-Oxopentyl acetate Product Specification & CAS 5185-97-7.[2][3][4] Link

Sources

Assessing the green chemistry metrics of 4-Oxopentyl acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry serve as a critical framework for evaluating and redesigning synthetic processes. This guide provides an in-depth technical comparison of synthetic routes to 4-oxopentyl acetate, a valuable chemical intermediate. We will move beyond simple yield comparisons to offer a holistic assessment using established green chemistry metrics. This analysis is designed for researchers, chemists, and process development professionals dedicated to integrating environmental stewardship into their work without compromising on efficiency or product quality.

Introduction: The Significance of 4-Oxopentyl Acetate and Green Metrics

4-Oxopentyl acetate is a ketone-ester that finds applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Traditionally, its synthesis, like that of many esters, has relied on methods that are effective but often generate significant waste and utilize harsh conditions.

The imperative to develop greener alternatives has led to the critical application of metrics designed to quantify the environmental performance of a chemical reaction.[1] Key metrics that will be utilized in this guide include:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[2]

  • Process Mass Intensity (PMI): A comprehensive metric that accounts for the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of product.[3] A lower PMI indicates a more efficient and less wasteful process.

  • E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product.[4]

This guide will compare two distinct synthetic pathways to 4-oxopentyl acetate: a traditional acid-catalyzed approach and a modern, enzyme-catalyzed green alternative.

Synthetic Route Comparison: A Tale of Two Methodologies

We will evaluate two plausible and representative routes starting from 4-hydroxypentan-2-one. This starting material can be sourced from biomass-derived levulinic acid, adding a layer of renewability to both pathways. However, the choice of catalyst and reagents dramatically alters the green credentials of the overall process.

Route A: Traditional Acid-Catalyzed Acetylation

This route employs the classical method of esterification, using a strong acid to catalyze the acetylation of an alcohol with acetic anhydride. While effective, this approach is often characterized by the use of corrosive catalysts, challenging workups to neutralize the acid, and the formation of stoichiometric byproducts that lower the overall atom economy.

The use of acetic anhydride provides a strong driving force for the reaction, but it intrinsically limits the atom economy, as one equivalent of acetic acid is generated as a byproduct for every equivalent of ester formed. The sulfuric acid catalyst, while used in small amounts, requires a neutralization step, typically with a sodium bicarbonate solution, which consumes additional reagents and generates a significant aqueous waste stream containing sodium sulfate.[5]

Route B: Green Lipase-Catalyzed Acetylation

This modern approach leverages the principles of biocatalysis, employing a lipase enzyme to catalyze the esterification.[6] Lipases are highly selective, operate under mild temperature and pH conditions, and can often be immobilized and reused, significantly reducing catalyst waste.[3][7]

For this route, we select vinyl acetate as the acyl donor. This choice is a key element of the green design; the reaction is essentially irreversible because the vinyl alcohol tautomerizes to acetaldehyde, which does not participate in a reverse reaction. This drives the equilibrium towards the product without needing an excess of reagents and results in a theoretically higher conversion.[3] The entire process can be run at or near room temperature, drastically reducing energy consumption compared to the heated traditional method.

Quantitative Performance and Green Metrics Analysis

The following table provides a quantitative comparison of the two synthetic routes. The values for Route A are based on a typical acid-catalyzed acetylation protocol,[5] while the values for Route B are projected based on common efficiencies of lipase-catalyzed reactions.[7][8]

Performance MetricRoute A: Traditional Acid-CatalyzedRoute B: Green Lipase-Catalyzed
Reaction Yield ~85%>95%
Reaction Temperature 50-60°CRoom Temperature (~25°C)
Catalyst Conc. H₂SO₄ (corrosive, non-reusable)Immobilized Lipase (e.g., Novozym 435) (biodegradable, reusable)
Solvent Dichloromethane (for extraction)Toluene or Solvent-free
Byproducts Acetic Acid, Sodium Sulfate (from neutralization)Acetaldehyde
Atom Economy (AE) 69.2%100% (theoretically, as acetaldehyde is a co-product)
Process Mass Intensity (PMI) High (estimated >15)Low (estimated <5)
E-Factor High (estimated >14)Low (estimated <4)

Note: PMI and E-Factor are estimates based on typical lab-scale workups and are highly dependent on the specifics of purification.

Experimental Protocols

The following are detailed, self-validating experimental protocols for both synthetic routes.

Protocol for Route A: Traditional Acid-Catalyzed Synthesis

This protocol is adapted from the established procedure for the acetylation of a hydroxyl group using acetic anhydride and a sulfuric acid catalyst.[5]

Materials:

  • 4-hydroxypentan-2-one (10.21 g, 0.1 mol)

  • Acetic anhydride (12.25 g, 0.12 mol)

  • Concentrated sulfuric acid (H₂SO₄, ~2 drops)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a 100 mL round-bottom flask, add 4-hydroxypentan-2-one (0.1 mol) and acetic anhydride (0.12 mol).

  • Carefully add 2 drops of concentrated sulfuric acid to the mixture while stirring.

  • Warm the flask in a water bath at 50-60°C for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Slowly add 50 mL of deionized water to quench the excess acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 40 mL) until effervescence ceases.

  • Wash the organic layer with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure 4-oxopentyl acetate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Protocol for Route B: Green Lipase-Catalyzed Synthesis

This protocol is designed based on standard procedures for enantioselective acylation catalyzed by lipases.[3][9]

Materials:

  • 4-hydroxypentan-2-one (10.21 g, 0.1 mol)

  • Vinyl acetate (10.33 g, 0.12 mol)

  • Immobilized Lipase B from Candida antarctica (Novozym 435, ~1 g)

  • Toluene (50 mL, optional, can be run solvent-free)

  • Molecular sieves (4Å, for solvent drying if used)

Procedure:

  • To a 100 mL Erlenmeyer flask, add 4-hydroxypentan-2-one (0.1 mol), vinyl acetate (0.12 mol), and toluene (50 mL, if not solvent-free).

  • Add the immobilized lipase (~1 g) to the mixture.

  • Seal the flask and place it on an orbital shaker at room temperature (~25°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, remove the immobilized lipase by simple filtration. The enzyme can be washed with fresh solvent and dried for reuse.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The resulting crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Workflow and Logic Visualization

The logical flow and key decision points for selecting a synthesis method based on green chemistry principles can be visualized as follows.

G cluster_0 Route A: Traditional Synthesis cluster_1 Route B: Green Synthesis cluster_2 Green Metrics Assessment A1 Start: 4-Hydroxypentan-2-one + Acetic Anhydride A2 Catalyst: H₂SO₄ (Corrosive, Stoichiometric Waste) A1->A2 A3 Reaction: 50-60°C (Energy Intensive) A2->A3 A4 Workup: Quench & Neutralize (Generates Aqueous Waste) A3->A4 M4 Energy & Safety A3->M4 High Energy/Hazard A5 Purification: Distillation A4->A5 M2 Process Mass Intensity A4->M2 High PMI M3 E-Factor A4->M3 High E-Factor A6 Product: 4-Oxopentyl Acetate Byproduct: Acetic Acid A5->A6 M1 Atom Economy A6->M1 Low AE B1 Start: 4-Hydroxypentan-2-one + Vinyl Acetate B2 Catalyst: Immobilized Lipase (Benign, Reusable) B1->B2 B3 Reaction: Room Temp (Low Energy) B2->B3 B4 Workup: Filter Catalyst (Minimal Waste) B3->B4 B3->M4 Low Energy/Hazard B5 Purification: (Optional) Distillation B4->B5 B4->M2 Low PMI B4->M3 Low E-Factor B6 Product: 4-Oxopentyl Acetate Co-product: Acetaldehyde B5->B6 B6->M1 High AE Conclusion Conclusion: Route B is demonstrably greener, offering higher efficiency and a superior environmental profile. M1->Conclusion M2->Conclusion M3->Conclusion M4->Conclusion

Caption: Comparative workflow of traditional vs. green synthesis routes for 4-oxopentyl acetate.

Conclusion and Future Outlook

The comparison between the traditional acid-catalyzed and the modern lipase-catalyzed synthesis of 4-oxopentyl acetate provides a clear and compelling case for the adoption of green chemistry principles. The enzymatic route (Route B) is superior not only in terms of theoretical metrics like atom economy but also in practical aspects such as waste generation (lower PMI and E-Factor), energy consumption, and catalyst reusability.[10][11]

While the initial investment in an immobilized enzyme may be higher than that for sulfuric acid, the benefits of catalyst recycling, milder reaction conditions, simplified purification, and significantly reduced waste treatment costs often make biocatalysis a more economically viable and sustainable option in the long term.[8] For any organization committed to reducing its environmental footprint, the choice is clear. Future research should focus on optimizing the enzymatic process further, perhaps through continuous flow reactor technology, to enhance productivity and make green synthesis the unequivocal standard for the production of 4-oxopentyl acetate and other valuable chemical intermediates.

References

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  • Eng, G. K., et al. (2021). Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. Polymers, 13(24), 4390.
  • Azolearn. (2020, June 29). Preparing Isopentyl Acetate by the Fischer Esterification Part-1 [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). 3.17 Synthesis of Isopentyl Acetate. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxopentyl acetate (CAS: 5185-97-7) —also known as 5-acetoxy-2-pentanone—is a bifunctional keto-ester utilized primarily as a flavor ingredient and a pharmaceutical intermediate. While often confused with its structural isomer Ethyl Levulinate or its chlorinated derivative (3-chloro-4-oxopentyl acetate), its toxicological profile is distinct.

This guide provides a comparative risk assessment, positioning 4-Oxopentyl acetate against three structural analogs: Pentyl Acetate (baseline ester), Ethyl Levulinate (safe isomer), and 3-Oxobutyl Acetate (homolog).

Key Finding: 4-Oxopentyl acetate exhibits a moderate toxicity profile (GHS Category 4, H302) , driven primarily by its metabolic conversion to 5-hydroxy-2-pentanone. It is significantly less toxic than its chlorinated synthetic precursors but more irritating than simple alkyl acetates due to the polar ketone moiety.

Chemical Identity & Structural Alerts

Before interpreting toxicity data, it is critical to distinguish the target compound from high-risk analogs often appearing in the same search results.

CompoundCAS No.[1]StructureKey Hazard Alert
4-Oxopentyl Acetate 5185-97-7

Moderate. Ketone + Ester. Skin/Eye Irritant.
3-Chloro-4-oxopentyl Acetate 13051-49-5(Chlorinated derivative)HIGH. Alkylating agent. Aquatic toxin.
Ethyl Levulinate 539-88-8

Low. GRAS Flavor. Green Solvent.
Pentyl Acetate 628-63-7

Low. Common solvent/flavor.

Critical Safety Note: Do not confuse CAS 5185-97-7 with the 3-chloro derivative used in Vitamin B1 synthesis. The presence of the


-chloro ketone moiety in the latter drastically increases reactivity and toxicity (alkylating potential).

Comparative Toxicological Profile

The following data synthesizes experimental values and read-across predictions based on metabolic fate.

Acute Toxicity & Irritation
Endpoint4-Oxopentyl Acetate (Target)Pentyl Acetate (Analog)Ethyl Levulinate (Isomer)3-Oxobutyl Acetate (Homolog)
Oral LD50 (Rat) ~300–2000 mg/kg (Est. Cat 4)*> 6,500 mg/kg> 5,000 mg/kg~1,825 mg/kg
Dermal Irritation Moderate (H315) MildNon-IrritatingModerate
Eye Irritation Moderate (H319) MildMildSevere (H319)
Sensitization Low PotentialNon-SensitizerNon-SensitizerLow Potential
Aquatic Tox (LC50) Est. 10–100 mg/L65 mg/L (96h, Fish)> 100 mg/LNo Data

*Note: Direct LD50 for 5185-97-7 is inferred from GHS H302 classification and metabolite data (5-hydroxy-2-pentanone LD50 = 6400 mg/kg).

Mechanistic Insight: The "Pro-Metabolite" Effect

4-Oxopentyl acetate acts as a pro-drug/pro-metabolite. Upon entry into the systemic circulation, it is rapidly hydrolyzed by carboxylesterases.

  • Hydrolysis: The ester bond is cleaved, releasing Acetic Acid (benign) and 5-Hydroxy-2-pentanone .

  • Metabolite Fate: 5-Hydroxy-2-pentanone is relatively low in toxicity (LD50 6400 mg/kg). However, it can cyclize to form 2-Methyltetrahydrofuran derivatives or be oxidized to Levulinic Acid .

  • Toxicity Driver: The moderate toxicity of the parent ester compared to the metabolite suggests that the lipophilic ester form facilitates higher absorption across membranes before hydrolysis occurs.

Metabolic Pathway Visualization

The following diagram illustrates the bio-activation and detoxification pathways.

MetabolicPathway Parent 4-Oxopentyl Acetate (Lipophilic Entry) Enzyme Carboxylesterases (Liver/Plasma) Parent->Enzyme Hydrolysis Metabolite1 5-Hydroxy-2-pentanone (Primary Metabolite) Enzyme->Metabolite1 Metabolite2 Acetic Acid (Krebs Cycle) Enzyme->Metabolite2 Cyclic 2-Methyltetrahydrofuran (Cyclization) Metabolite1->Cyclic Spontaneous/Acid Catalyzed Oxidized Levulinic Acid (Oxidation) Metabolite1->Oxidized ADH/ALDH Enzymes

Figure 1: Metabolic fate of 4-Oxopentyl acetate. The rapid hydrolysis is the rate-limiting step for systemic toxicity.

Experimental Protocols for Validation

To verify the safety profile of 4-Oxopentyl acetate in your specific formulation, the following standardized protocols are recommended.

Protocol A: In Vitro Metabolic Stability (Esterase Hydrolysis)

Objective: Determine the half-life (


) of the compound in plasma to predict systemic exposure of the parent ester vs. the metabolite.
  • Reagents:

    • Pooled Rat/Human Plasma (heparinized).

    • Test Compound: 4-Oxopentyl acetate (10 mM stock in DMSO).

    • Internal Standard: Pentyl acetate or similar.

  • Procedure:

    • Step 1: Pre-incubate plasma (1 mL) at 37°C for 5 minutes.

    • Step 2: Spike plasma with Test Compound to final concentration of 10 µM.

    • Step 3: Aliquot 100 µL samples at

      
       min.
      
    • Step 4: Quench immediately with 300 µL ice-cold Acetonitrile (containing Internal Standard).

    • Step 5: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Calculate

      
       (slope) and 
      
      
      
      .
    • Success Criteria:

      
       min indicates rapid detoxification to the alcohol metabolite.
      
Protocol B: Acute Oral Toxicity (OECD 423 - Up-and-Down Procedure)

Objective: Define the GHS Hazard Category with minimal animal usage.

  • Study Design:

    • Animals: Female Wistar Rats (

      
       per step).
      
    • Starting Dose: 300 mg/kg (Based on predicted Class 4).

    • Vehicle: Corn oil or water (compound is moderately water soluble).

  • Workflow:

    • Day 0: Administer single dose via oral gavage.

    • Observation: Monitor continuously for first 30 min, then hourly for 4h. Check daily for 14 days.

    • Endpoints: Mortality, body weight, clinical signs (tremors, lethargy, salivation).

  • Decision Tree:

    • If 0-1 deaths: Retest at 2000 mg/kg.

    • If 2-3 deaths: Retest at 50 mg/kg.

  • Classification:

    • LD50 cut-off values: 5, 50, 300, 2000 mg/kg.[2]

    • Target Result: Survival at 300 mg/kg, potential mortality at 2000 mg/kg

      
      Category 4 (Harmful) .
      

Comparative Structural Analysis

Understanding the structure-activity relationship (SAR) helps predict behavior where data is missing.

SAR_Comparison cluster_0 Target Compound cluster_1 Analogs Target 4-Oxopentyl Acetate Ketone + Ester Mod. Polarity Mod. Toxicity Pentyl Pentyl Acetate Alkyl + Ester Lipophilic Low Toxicity Target->Pentyl Adds C=O group Increases Solubility EthylLev Ethyl Levulinate Keto-Ester (Isomer) Hydrophilic Low Toxicity Target->EthylLev Isomeric Shift Similar Safety Chloro 3-Chloro-4-oxopentyl Acetate Halo-Ketone High Reactivity HIGH TOXICITY Target->Chloro Chlorination Increases Toxicity

Figure 2: Structure-Activity Relationship showing how functional group modification alters toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21258, 4-Oxopentyl acetate. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals.[3][4][5] Retrieved from [Link][4][6]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl Levulinate (CAS 539-88-8).[1] Retrieved from [Link]

  • LookChem. Toxicological Data for 4-Oxopentyl acetate (CAS 5185-97-7). Retrieved from [Link][6]

Sources

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